molecular formula C18H18O4 B1601768 Diethyl diphenate CAS No. 5807-65-8

Diethyl diphenate

Cat. No.: B1601768
CAS No.: 5807-65-8
M. Wt: 298.3 g/mol
InChI Key: DAISCGBNAKDWHR-UHFFFAOYSA-N
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Description

Diethyl diphenate, identified by CAS RN 5807-65-8, is the diethyl ester of diphenic acid with the molecular formula C18H18O4 and an average molecular weight of 298.338 . This compound serves as a valuable precursor and synthetic intermediate in advanced chemical research. A primary application of this compound and its derivatives is in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . In these structures, the diphenate ligand can bridge metal centers, forming multi-dimensional frameworks with potential applications in areas such as gas storage, separation, and catalysis . The compound is offered with a high purity level of 98% to ensure consistency and reliability in experimental work . Researchers can utilize this product as a building block for the preparation of various diphenic acid derivatives, which are of ongoing interest in materials science and supramolecular chemistry . This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not classified as a drug, cosmetic, or household chemical. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-ethoxycarbonylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-3-21-17(19)15-11-7-5-9-13(15)14-10-6-8-12-16(14)18(20)22-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAISCGBNAKDWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206796
Record name Diethyl diphenate
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Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5807-65-8
Record name 2,2′-Diethyl [1,1′-biphenyl]-2,2′-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5807-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl diphenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl diphenate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL DIPHENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUT1Q66XUZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Diethyl Diphenate: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diethyl diphenate, systematically known as diethyl biphenyl-2,2'-dicarboxylate, is a diester of diphenic acid.[1] Its molecular architecture, featuring two phenyl rings linked by a carbon-carbon bond with ethyl carboxylate groups at the 2 and 2' positions, makes it a subject of significant interest in several scientific domains. The steric hindrance imposed by the ortho-substituents influences the conformation of the biphenyl system, leading to unique physicochemical properties. This guide provides an in-depth exploration of the chemical structure, properties, synthesis, and potential applications of this compound, tailored for researchers and professionals in drug development and materials science.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. This compound is registered under CAS Number 5807-65-8.[1][2] Its molecular formula is C18H18O4, corresponding to a molecular weight of approximately 298.33 g/mol .[1][2]

IdentifierValueSource
IUPAC Name ethyl 2-(2-ethoxycarbonylphenyl)benzoatePubChem[1]
CAS Number 5807-65-8ChemicalBook[2], PubChem[1]
Molecular Formula C18H18O4ChemicalBook[2], PubChem[1]
Molecular Weight 298.33 g/mol ChemicalBook[2]
InChIKey DAISCGBNAKDWHR-UHFFFAOYSA-NPubChem[1]
SMILES CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)OCCPubChem[1]
Synonyms Diethyl biphenyl-2,2'-dicarboxylate, Diethyl 2,2'-biphenyldicarboxylate, Diphenic acid diethyl esterChemicalBook[2], PubChem[1]

graph Diethyl_Diphenate_Structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", pos="2.5,0.866!"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; C14 [label="C", pos="3.5,0.866!"]; C15 [label="C", pos="4.5,0.866!"]; C16 [label="C", pos="-2.5,0.866!"]; O3 [label="O", fontcolor="#EA4335"]; O4 [label="O", fontcolor="#EA4335"]; C17 [label="C", pos="-3.5,0.866!"]; C18 [label="C", pos="-4.5,0.866!"];

// Position the benzene rings C1 [pos="0,0!"]; C2 [pos="-1,1.732!"]; C3 [pos="-2,1.732!"]; C4 [pos="-3,0!"]; C5 [pos="-2,-1.732!"]; C6 [pos="-1,-1.732!"];

C7 [pos="1,1.732!"]; C8 [pos="2,1.732!"]; C9 [pos="3,0!"]; C10 [pos="2,-1.732!"]; C11 [pos="1,-1.732!"]; C12 [pos="0,0!"];

// Draw bonds for the rings and the central bond C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C7 -- C8 -- C9 -- C10 -- C11 -- C12; C1 -- C7;

// Ester group 1 C8 -- C13; C13 -- O1 [label=" O", style=double, len=1.5]; C13 -- O2; O2 -- C14; C14 -- C15;

// Ester group 2 C2 -- C16; C16 -- O3 [label=" O", style=double, len=1.5]; C16 -- O4; O4 -- C17; C17 -- C18; }

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, purification, and application.

PropertyValueSource
Melting Point 43-44 °CChemicalBook[2]
Boiling Point 210-213 °C (at 10 Torr)ChemicalBook[2]
Density (Predicted) 1.132 ± 0.06 g/cm³ChemicalBook[2]
XLogP3 3.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 7PubChem[1]
Exact Mass 298.12050905 DaPubChem[1]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through several routes, with the Ullmann condensation being a classical and effective method for forming the biphenyl linkage. This reaction involves the copper-catalyzed coupling of two molecules of an aryl halide.

Proposed Synthesis via Ullmann Condensation:

This protocol describes the synthesis of this compound from ethyl 2-iodobenzoate. The causality behind this choice is the high reactivity of aryl iodides in Ullmann couplings.

Materials and Reagents:

  • Ethyl 2-iodobenzoate

  • Copper powder, activated

  • Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add activated copper powder (1.5 equivalents). The flask should be flame-dried and cooled under a stream of dry nitrogen to ensure anhydrous conditions.

  • Addition of Reactants: Add anhydrous dimethylformamide (DMF) to the flask to create a slurry with the copper powder. To this slurry, add ethyl 2-iodobenzoate (1.0 equivalent).

  • Reaction Execution: Heat the reaction mixture to 150-160 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the copper and copper salts. Wash the filter cake with toluene.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 2M HCl to remove DMF, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods (NMR, IR, MS) and by measuring its melting point, which should be consistent with the literature value of 43-44 °C.[2]

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Ullmann Condensation cluster_workup Work-up & Purification start Flame-dried 3-neck flask add_cu Add activated Cu powder start->add_cu add_dmf Add anhydrous DMF add_cu->add_dmf add_reactant Add ethyl 2-iodobenzoate add_dmf->add_reactant heat Heat to 150-160 °C under N₂ atmosphere add_reactant->heat monitor Monitor by TLC/GC heat->monitor 12-24 hours cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter extract Liquid-liquid extraction filter->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column chromatography concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Predicted Spectroscopic Characteristics

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure.

Spectroscopic MethodPredicted Characteristics
¹H NMR Aromatic Protons (8H): Complex multiplet in the range of δ 7.2-8.0 ppm. The protons ortho to the ester group will be the most deshielded. Methylene Protons (-OCH₂CH₃, 4H): A quartet around δ 4.3 ppm due to coupling with the methyl protons. Methyl Protons (-OCH₂CH₃, 6H): A triplet around δ 1.3 ppm due to coupling with the methylene protons.
¹³C NMR Carbonyl Carbons (C=O): Signals around δ 165-170 ppm. Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm. The carbons attached to the ester groups and the carbons forming the biphenyl bond will be quaternary and may show weaker signals. Methylene Carbons (-OCH₂CH₃): A signal around δ 60-65 ppm. Methyl Carbons (-OCH₂CH₃): A signal around δ 14 ppm.
Infrared (IR) C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹. C-O Stretch (Ester): Strong absorption bands in the region of 1100-1300 cm⁻¹. Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region. Aromatic C-H Stretch: Bands above 3000 cm⁻¹. Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): A peak at m/z = 298. Key Fragments: Loss of an ethoxy group (-OCH₂CH₃) to give a peak at m/z = 253. Loss of an ethyl group (-CH₂CH₃) to give a peak at m/z = 269. Loss of a carboxylate group (-COOEt) to give a peak at m/z = 225.

Potential Applications and Research Directions

The rigid yet conformationally flexible biphenyl core of this compound, combined with its reactive ester functionalities, makes it a valuable building block in several areas of chemical science.

  • Polymer and Materials Science: Biphenyl dicarboxylic acids and their esters are used as monomers to create high-performance polymers such as polyesters and polyamides. These polymers often exhibit enhanced thermal stability and mechanical strength. The dimethyl analogue, for instance, is a precursor to polymers with improved properties.

  • Organic Synthesis: The ester groups can be hydrolyzed to diphenic acid, which is a versatile precursor for chiral ligands and other complex organic molecules. The biphenyl scaffold is a common feature in many functional materials and organic catalysts.

  • Medicinal Chemistry: The biphenyl moiety is a recognized pharmacophore in numerous drug molecules. For example, dimethyl dimethoxy biphenyl dicarboxylate has been investigated for its hepatoprotective effects.[6] This suggests that derivatives of this compound could be explored for various biological activities.

Safety and Handling

  • Hazards: Likely to cause skin and eye irritation. May cause respiratory irritation if inhaled as a dust or aerosol.[6][7][8] The environmental hazards of related compounds suggest that it may be harmful to aquatic life.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive overview of this compound, grounded in available scientific data and established chemical principles. It is intended to serve as a valuable resource for researchers and professionals engaged in advanced chemical synthesis and materials development.

References

  • PubChem. Dimethyl 4,4'-biphenyldicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. Diethyl Phthalate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • European Commission. Opinion on Diethyl Phthalate. Retrieved from [Link]

  • National Center for Biotechnology Information. TABLE 3-2, Physical and Chemical Properties of Diethyl Phthalate. In: Toxicological Profile for Diethyl Phthalate. Retrieved from [Link]

  • National Institute of Standards and Technology. Diethyl Phthalate. In: NIST Chemistry WebBook. Retrieved from [Link]

  • Nisshoku Techno Fine Chemical Co., Ltd. Functional materials. Retrieved from [Link]

  • PubChem. Diethyl Ether. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Synthesis of diethyl diphenate from diphenic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Diethyl Diphenate from Diphenic Acid

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of this compound from its parent dicarboxylic acid, diphenic acid. The synthesis is achieved through the robust and well-established Fischer-Speier esterification reaction. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a narrative that combines theoretical principles with practical, field-proven methodologies. We will delve into the reaction mechanism, strategies for maximizing yield, a detailed step-by-step experimental protocol, purification techniques, and safety considerations. The guide is structured to ensure scientific integrity, providing causal explanations for experimental choices and grounding all claims in authoritative sources.

The Foundational Chemistry: Fischer-Speier Esterification

The conversion of diphenic acid to this compound is a classic example of Fischer-Speier esterification, a cornerstone of organic synthesis first described in 1895.[1] This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol.[1] In this specific case, the two carboxylic acid moieties of diphenic acid react with ethanol to form the corresponding diethyl ester, with water as the sole byproduct.

The Reaction Mechanism: An Acid-Catalyzed Pathway

Understanding the mechanism is critical for optimizing the reaction and troubleshooting potential issues. The process is a reversible, multi-step acyl substitution reaction.[1]

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of a carboxylic acid group by the acid catalyst (e.g., H₂SO₄). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2]

  • Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate (an oxonium ion).[1]

  • Proton Transfer: A proton is transferred from the oxonium ion to a second molecule of the alcohol, which acts as a base.[1] This step creates an activated complex.

  • Formation of the Leaving Group: One of the hydroxyl groups in the activated complex is protonated, forming a new oxonium ion. This transforms the hydroxyl group into a good leaving group: water.[1]

  • Elimination and Deprotonation: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. Subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.

This entire sequence occurs for both carboxylic acid groups on the diphenic acid molecule to yield this compound.

Mastering the Equilibrium: Driving the Reaction to Completion

Fischer esterification is an equilibrium-controlled process.[3] To achieve a high yield of this compound, the equilibrium must be shifted to the product side, in accordance with Le Châtelier's principle. There are two primary strategies to accomplish this:

  • Use of Excess Reagent: The most common and practical approach is to use a large excess of one of the reactants.[3][4] Since ethanol is an inexpensive and relatively low-boiling liquid, it is typically used in large excess, serving as both a reactant and the reaction solvent.[1][5] Using a significant excess of ethanol increases the probability of collisions with the diphenic acid, pushing the reaction forward.[4]

  • Removal of Water: Alternatively, the water produced during the reaction can be removed as it forms.[1][5] This is often accomplished using a Dean-Stark apparatus, where an azeotrope of water and a non-polar solvent (like toluene) is distilled off, effectively removing the water from the reaction mixture and pulling the equilibrium towards the products.[1] For the synthesis of this compound, using excess ethanol is generally the more straightforward method.

Pre-Experimental Planning and Safety

Thorough preparation is paramount for a successful and safe synthesis.

Reagent and Equipment Specifications
Chemicals & Reagents Grade/Purity Purpose
Diphenic Acid (C₁₄H₁₀O₄)>97%Starting Material
Ethanol (C₂H₅OH)Anhydrous or 99.5%+Reactant & Solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst
Sodium Bicarbonate (NaHCO₃)Saturated SolutionNeutralizing Agent
Sodium Chloride (NaCl)Saturated Solution (Brine)Washing/Drying Agent
Magnesium Sulfate (MgSO₄)AnhydrousDrying Agent
Diethyl EtherReagent GradeExtraction Solvent
Equipment Purpose
Round-bottom flaskReaction Vessel
Reflux condenserTo prevent solvent loss during heating
Heating mantle with stirrerControlled heating and mixing
Separatory funnelLiquid-liquid extraction and washing
Beakers, Erlenmeyer flasksGeneral purpose
pH paperTo check for complete neutralization
Rotary evaporatorEfficient removal of solvent
Recrystallization or Distillation ApparatusFinal Product Purification
Mandatory Safety Protocols

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Diphenic Acid: May cause skin and eye irritation. Avoid inhalation of dust.[6][7]

  • Ethanol: Highly flammable liquid and vapor.[8][9] Causes serious eye irritation.[8][9] Keep away from all sources of ignition.[8][9]

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme caution, adding it slowly to the alcohol to dissipate the heat generated.

  • Diethyl Ether: Extremely flammable and volatile. Forms explosive peroxides upon standing.

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Reaction Setup and Synthesis
  • Charge the Reactor: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diphenic acid (e.g., 0.10 mol, 24.22 g).

  • Add Alcohol: Add a significant excess of ethanol (e.g., 150 mL) to the flask. Stir the mixture to create a suspension.

  • Catalyst Addition: Place the flask in an ice-water bath to cool the mixture. While stirring, slowly and carefully add concentrated sulfuric acid (approx. 2-3 mL) dropwise via a pipette. The addition is exothermic and must be done slowly to control the temperature.

  • Initiate Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle. The solid diphenic acid will gradually dissolve as it reacts.

  • Reaction Monitoring: Maintain the reflux for a period of 4-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the diphenic acid spot.

Work-up and Product Isolation
  • Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Solvent Reduction: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove a large portion of the excess ethanol.

  • Extraction: Transfer the remaining mixture to a 500 mL separatory funnel. Add 150 mL of diethyl ether and 100 mL of deionized water. Shake the funnel gently, venting frequently to release pressure. Allow the layers to separate.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel in small portions (approx. 20 mL at a time). Swirl and vent after each addition to safely release the CO₂ gas produced. Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (test with pH paper).

  • Washing: Drain the aqueous layer. Wash the remaining organic layer sequentially with 100 mL of deionized water and then with 100 mL of saturated sodium chloride (brine) solution. The brine wash helps to remove residual water from the organic phase.[10]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).[10][11] Swirl the flask and let it stand for 15-20 minutes.

  • Final Solvent Removal: Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether and any remaining ethanol using a rotary evaporator to yield the crude this compound.

Purification

This compound is a solid at room temperature. Recrystallization is an effective method for purification.

  • Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water is often effective.

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Crystallization: Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them under vacuum.

Data Presentation and Characterization

Property Value
Product Name This compound
Synonyms Diethyl biphenyl-2,2'-dicarboxylate[12]
Molecular Formula C₁₈H₁₈O₄[12]
Molecular Weight 298.3 g/mol [12]
Appearance White to off-white solid
Melting Point Literature values may vary. Expected to be a crystalline solid.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the synthesis, from starting materials to the purified final product.

Synthesis_Workflow cluster_reaction Synthesis Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification Phase Reactants Diphenic Acid + Excess Ethanol Catalyst Conc. H₂SO₄ Reflux Heat & Reflux (4-8h) Catalyst->Reflux Catalyzes reaction Cool Cool to RT Reflux->Cool Rotovap1 Reduce Volume (Rotovap) Cool->Rotovap1 Extract Add Et₂O + H₂O Rotovap1->Extract Neutralize Wash with NaHCO₃ (aq) Extract->Neutralize Wash Wash with H₂O & Brine Neutralize->Wash Dry Dry with MgSO₄ Wash->Dry Rotovap2 Remove Solvent (Rotovap) Dry->Rotovap2 Crude Crude this compound Rotovap2->Crude Recrystallize Recrystallize from Ethanol/Water Crude->Recrystallize Filter Vacuum Filtration Recrystallize->Filter FinalProduct Pure this compound Filter->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The Fischer-Speier esterification of diphenic acid with ethanol is a reliable and scalable method for producing this compound. The success of the synthesis hinges on understanding the reversible nature of the reaction and implementing strategies, such as using an excess of the alcohol, to drive the formation of the product. Careful execution of the work-up and purification steps is essential for isolating a high-purity final product. This guide provides the necessary theoretical foundation and practical steps for researchers to confidently perform this synthesis.

References

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Diethyl Diphenate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth overview of diethyl diphenate, a significant organic compound, for researchers, scientists, and professionals in drug development. It will cover its fundamental identifiers, physicochemical properties, synthesis, applications, and spectroscopic characterization.

Chemical Identity and Descriptors

This compound, systematically known as diethyl biphenyl-2,2'-dicarboxylate, is a diester derivative of diphenic acid. The accurate identification of this compound is crucial for any scientific endeavor.[1]

Key Identifiers

A comprehensive list of identifiers for this compound is provided below to ensure unambiguous reference in research and procurement.

Identifier TypeValueSource
CAS Number 5807-65-8PubChem[1], FDA GSRS[2][3]
IUPAC Name ethyl 2-(2-ethoxycarbonylphenyl)benzoatePubChem[1]
Molecular Formula C₁₈H₁₈O₄PubChem[1]
Molecular Weight 298.33 g/mol Echemi[4]
InChI InChI=1S/C18H18O4/c1-3-21-17(19)15-11-7-5-9-13(15)14-10-6-8-12-16(14)18(20)22-4-2/h5-12H,3-4H2,1-2H3PubChem[1]
InChIKey DAISCGBNAKDWHR-UHFFFAOYSA-NPubChem[1]
SMILES CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)OCCPubChem[1]
UNII IUT1Q66XUZEchemi[4]
DSSTox ID DTXSID90206796Echemi[4]
Synonyms

Common synonyms for this compound include:

  • Diethyl biphenyl-2,2'-dicarboxylate[1]

  • Diphenic acid diethyl ester[1]

  • Diethyl 2,2'-biphenyldicarboxylate[1]

  • (1,1'-Biphenyl)-2,2'-dicarboxylic acid, diethyl ester[1]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, application, and analysis.

PropertyValueSource
Melting Point 43-44 °CEchemi[4]
Boiling Point 210-213 °C @ 10 TorrEchemi[4]
Flash Point 110.8 °CEchemi[4]
XLogP3 3.5PubChem[1]
Topological Polar Surface Area 52.6 ŲPubChem[1], Echemi[4]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 7PubChem[1]
Heavy Atom Count 22Echemi[4]

Synthesis of this compound

The primary synthetic route to this compound and other biaryl compounds is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of two aryl halide molecules. In the context of this compound, this would typically involve the coupling of an ortho-halobenzoate ester.

The Ullmann Condensation: A Mechanistic Overview

The Ullmann reaction traditionally requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern advancements have introduced milder conditions and catalytic amounts of copper, often with the use of ligands to facilitate the reaction.

The generally accepted mechanism proceeds through the following key steps:

  • Oxidative Addition: An aryl halide undergoes oxidative addition to a Cu(0) or Cu(I) species.

  • Formation of an Organocopper Intermediate: This step leads to the formation of an organocopper compound.

  • Coupling: The organocopper intermediate then reacts with a second molecule of the aryl halide.

  • Reductive Elimination: The final step is the reductive elimination of the biaryl product, regenerating the copper catalyst.

Ullmann_Condensation cluster_catalyst Catalyst Regeneration A Aryl Halide (Ar-X) B Ar-Cu(I)-X A->B Oxidative Addition Cu0 Cu(0) C Ar-Ar B->C + Ar-X Reductive Elimination CuX Cu(I)X CuX->Cu0 Reduction

Caption: Generalized mechanism of the Ullmann condensation for biaryl synthesis.

Experimental Protocol: A Representative Ullmann Synthesis

Materials:

  • Ethyl 2-iodobenzoate

  • Copper powder or Copper(I) iodide (CuI)

  • Anhydrous, high-boiling solvent (e.g., DMF, nitrobenzene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet. The glassware should be thoroughly dried before use.

  • Charging the Flask: The flask is charged with the aryl halide (ethyl 2-iodobenzoate) and the copper catalyst.

  • Solvent Addition: Anhydrous solvent is added to the flask.

  • Reaction Conditions: The reaction mixture is heated to a high temperature (typically > 150 °C) under an inert atmosphere and stirred vigorously.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then filtered to remove the copper salts. The filtrate is typically subjected to an aqueous workup, followed by extraction with an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the pure this compound.

Applications in Research and Development

Biphenyl dicarboxylates, including this compound, are valuable building blocks in several areas of chemical research and development.

Polymer and Materials Science

The rigid biphenyl core of this compound makes it an attractive monomer for the synthesis of high-performance polymers and materials. Hydrolysis of the ester groups to the corresponding dicarboxylic acid (diphenic acid) provides a ligand for the construction of Metal-Organic Frameworks (MOFs).[5] These materials have applications in gas storage, catalysis, and separation technologies.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. The ester functionalities can be readily transformed into other functional groups, allowing for the construction of more complex molecular architectures. Its structural motif is found in various organic molecules with potential applications in medicinal chemistry and materials science.

Potential in Drug Development

While specific applications of this compound in drug development are not extensively documented, related biphenyl structures are known to possess biological activity. For instance, some biphenyl derivatives have been investigated for their anti-inflammatory and anticancer properties.[5] The structural features of this compound make it a candidate for further investigation in medicinal chemistry programs.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Although experimental spectra for this compound are not widely available in public databases, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl groups.

  • Aromatic Protons: A complex multiplet in the aromatic region (approximately 7.0-8.0 ppm) is expected for the eight protons on the biphenyl core.

  • Ethyl Group Protons: A quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃) of the two ethyl groups would be observed. The quartet would be expected around 4.0-4.4 ppm, and the triplet around 1.0-1.4 ppm.

¹³C NMR: The carbon NMR spectrum would reveal the different carbon environments in the molecule.

  • Carbonyl Carbons: The ester carbonyl carbons are expected to resonate in the downfield region, typically around 165-175 ppm.

  • Aromatic Carbons: The twelve aromatic carbons would appear in the region of approximately 120-140 ppm.

  • Ethyl Group Carbons: The methylene carbons (-OCH₂) would be found around 60-65 ppm, and the methyl carbons (-CH₃) would be in the upfield region, around 13-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • C=O Stretch: A strong absorption band characteristic of the ester carbonyl group, expected around 1720 cm⁻¹.

  • C-O Stretch: Strong bands corresponding to the C-O stretching of the ester group, typically in the 1300-1100 cm⁻¹ region.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ corresponding to the aromatic C-H bonds.

  • Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of this compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (298.33).

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of ethoxy groups (-OEt, m/z = 45) and ethoxycarbonyl groups (-COOEt, m/z = 73).

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Sources

Introduction: The Significance of Diethyl Diphenate and its Melting Point

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Diethyl Diphenate: A Focus on Melting Point Determination

This guide serves as a definitive technical resource for researchers, scientists, and drug development professionals on the physical properties of this compound, with a specialized focus on its melting point. The objective is to provide not only the established physical data but also a deep, mechanistic understanding of the principles and practices required for its accurate and reproducible determination. We will explore the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative references.

This compound (CAS No. 5807-65-8), the diethyl ester of 2,2'-biphenyldicarboxylic acid, is a molecule of interest in organic synthesis and as a potential scaffold in medicinal chemistry.[1][2] Its physicochemical properties are paramount for its application, governing everything from reaction kinetics and purification efficiency to its behavior in formulation and as a final product.

Among these properties, the melting point is arguably the most critical and frequently used parameter. It serves two primary functions:

  • Indicator of Identity: A sharp, well-defined melting point that matches literature values provides strong evidence of the compound's identity.

  • Gauge of Purity: The presence of impurities typically causes a depression and broadening of the melting range. Therefore, a narrow melting range is a reliable, first-pass indicator of high purity.

For professionals in drug development, an accurate melting point is non-negotiable for characterization, quality control (QC), and regulatory documentation.

Physicochemical Data and Theoretical Considerations

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid phase to a disordered liquid phase at atmospheric pressure. This transition is influenced by the strength of the intermolecular forces holding the crystal lattice together.

Factors that critically influence the experimentally observed melting point include:

  • Purity: Impurities disrupt the crystal lattice, lowering the energy required to break it apart, resulting in a lower and broader melting range.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique lattice arrangement and, consequently, a distinct melting point and solubility. The thermal history of the sample can dictate the polymorphic form present.

  • Heating Rate: An excessively rapid heating rate can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially high and broad reading.

  • Sample Packing: Inefficient packing in a capillary tube can lead to poor heat transfer and an inaccurate measurement.

Quantitative Data Summary

The reported melting point for this compound is consistent across multiple databases, indicating a well-characterized solid.

PropertyValueSource
Melting Point Not Available (in this specific source)PubChem[1]
Molecular Formula C₁₈H₁₈O₄PubChem[1]
Molecular Weight 298.33 g/mol GSRS[3]
CAS Number 5807-65-8PubChem[1]

Note: While some databases list the compound, they may not all provide an experimental melting point. The values are typically found in specialized chemical catalogs and literature.

Experimental Protocols for Accurate Melting Point Determination

To ensure scientific integrity, any protocol for determining the melting point must be robust, reproducible, and self-validating. We present two standard methodologies: the classical capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Protocol 1: Capillary Melting Point Determination

This is the most common method, valued for its simplicity and reliability when performed correctly.

Detailed Step-by-Step Methodology:

  • Sample Preparation (The Foundation of Accuracy):

    • Ensure the this compound sample is completely dry, as residual solvent will act as an impurity. If necessary, dry the sample under vacuum.

    • Grind the crystalline sample into a fine, homogenous powder using an agate mortar and pestle. This ensures uniform heat transfer.

    • Firmly pack the powder into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface. Insufficient packing leads to a broad melting range.

  • Instrumental Setup and Calibration (Ensuring Trustworthiness):

    • Before measurement, the melting point apparatus must be calibrated using certified standards that bracket the expected melting point of this compound (e.g., benzophenone, ~48°C and benzoic acid, ~122°C). This critical step validates the accuracy of the instrument's temperature sensor.

  • Measurement Procedure (The Art of Observation):

    • Place the packed capillary tube into the heating block of the apparatus.

    • Set an initial rapid heating rate (e.g., 10-15 °C/min) to approach the expected melting point.

    • At approximately 15 °C below the anticipated melting point, reduce the heating rate to a slow ramp of 1-2 °C/min. Causality: A slow ramp rate is essential to maintain thermal equilibrium between the sample, the heating block, and the thermometer, preventing overshoot.

    • Record the temperature at which the first droplet of liquid is observed (T₁).

    • Record the temperature at which the last solid crystal melts into liquid (T₂). The melting point is reported as the range T₁ - T₂.

  • Validation and Reporting:

    • Perform the measurement in triplicate on fresh samples. The reported ranges should be in close agreement.

    • A pure sample of this compound should exhibit a sharp melting range of no more than 1-2 °C.

Experimental Workflow: Capillary Method

cluster_0 1. Preparation & Calibration cluster_1 2. Measurement cluster_2 3. Validation & Report A Dry & Grind Sample B Pack Capillary (2-3 mm) A->B D Rapid Heat to ~55°C B->D C Calibrate with Standards C->D Ensures Accuracy E Slow Heat (1-2°C/min) D->E F Record T1 (First Liquid) E->F G Record T2 (All Liquid) F->G H Perform in Triplicate G->H I Report Range (T1 - T2) H->I A DSC Experiment Input: this compound Sample Process: Controlled Heating B Output: Thermogram X-axis: Temperature (°C) Y-axis: Heat Flow (mW) A->B Generates C Data Analysis Peak Shape: Endotherm Peak Position: Melting Range Peak Area: Enthalpy B->C Is Analyzed To Find D Key Parameters Melting Point (T_onset) Enthalpy of Fusion (ΔHfus) C->D Yields

Caption: Logical flow from DSC experiment to key physical parameters.

Conclusion

The melting point of this compound is a fundamental physical constant that is essential for its identification and quality assessment. While the capillary method provides a reliable and accessible means of determination, Differential Scanning Calorimetry offers a more quantitative and comprehensive thermal profile. For the rigorous demands of scientific research and drug development, adherence to meticulous, self-validating protocols, including proper sample preparation and instrument calibration, is paramount. The consistent application of these principles ensures data integrity and contributes to the successful application of this compound in its intended field.

References

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Introduction: Elucidating the Structure of Diethyl Diphenate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of Diethyl Diphenate

For Researchers, Scientists, and Drug Development Professionals

This compound, systematically known as diethyl 2,2'-biphenyldicarboxylate, is a diester of diphenic acid. Its chemical formula is C₁₈H₁₈O₄, with a molecular weight of 298.3 g/mol .[1][2] The molecule's structure, featuring two ethyl ester groups attached to a biphenyl backbone, gives rise to a unique spectroscopic signature. Understanding this signature is crucial for its identification, purity assessment, and the study of its chemical behavior in various applications, including as a potential plasticizer or intermediate in organic synthesis.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As complete, experimentally verified spectra for this specific compound are not widely available in public databases, this document emphasizes the predicted spectroscopic characteristics based on established principles and data from analogous structures. The methodologies described herein represent best practices for acquiring such data, ensuring a self-validating approach to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0Doublet of Doublets (dd)2HAromatic (H6, H6')
~7.4 - 7.6Triplet of Doublets (td)2HAromatic (H4, H4')
~7.3 - 7.4Triplet of Doublets (td)2HAromatic (H5, H5')
~7.2 - 7.3Doublet of Doublets (dd)2HAromatic (H3, H3')
~4.0 - 4.2Quartet (q)4H-O-CH₂ -CH₃
~1.0 - 1.2Triplet (t)6H-O-CH₂-CH₃

Expert Interpretation: The aromatic region of the spectrum is expected to be complex due to the restricted rotation around the biphenyl single bond, making the two phenyl rings chemically distinct. The protons on each ring will exhibit splitting patterns consistent with an ABCD spin system. The protons ortho to the ester group (H6, H6') are expected to be the most deshielded due to the anisotropic effect of the carbonyl group. The ethyl groups should present as a classic quartet and triplet pattern, indicative of free rotation.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard pulse sequence with parameters such as a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.[3]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~168C =O (Ester)
~140Aromatic (C1, C1')
~131Aromatic (C6, C6')
~130Aromatic (C4, C4')
~129Aromatic (C2, C2')
~128Aromatic (C5, C5')
~127Aromatic (C3, C3')
~61-O-CH₂ -CH₃
~14-O-CH₂-CH₃

Expert Interpretation: The spectrum is expected to show nine distinct signals: one for the carbonyl carbon, six for the aromatic carbons (assuming some overlap is resolved), and two for the ethyl group carbons. The carbonyl carbon will be the most downfield signal. The quaternary aromatic carbons (C1, C1', C2, C2') may have lower intensities due to the lack of a Nuclear Overhauser Effect (NOE) enhancement in proton-decoupled spectra.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).

  • Data Acquisition:

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets and enhance sensitivity.

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

NMR Structural Relationship Diagram:

Caption: Molecular structure of this compound with key NMR J-coupling highlighted.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[4] The frequencies of these absorptions are characteristic of the functional groups present in the molecule.

Predicted IR Absorption Data:

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3060MediumC-H stretchAromatic
~2980MediumC-H stretch (asymmetric)Alkyl (CH₃)
~2940MediumC-H stretch (asymmetric)Alkyl (CH₂)
~1720StrongC=O stretchEster
~1600, ~1480MediumC=C stretchAromatic Ring
~1250StrongC-O stretch (asymmetric)Ester
~1100StrongC-O stretch (symmetric)Ester
~750StrongC-H bend (out-of-plane)Ortho-disubstituted Aromatic

Expert Interpretation: The most prominent peak in the IR spectrum will be the strong C=O stretch of the ester group around 1720 cm⁻¹. The presence of the aromatic rings will be confirmed by the C-H stretches above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1480 cm⁻¹ region. The strong C-O stretching bands are also characteristic of the ester functionality. The out-of-plane C-H bending band around 750 cm⁻¹ can be indicative of the ortho-disubstitution pattern on the phenyl rings.

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small drop of neat this compound liquid (or a few milligrams of solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Basis: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).[5] It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityProposed Fragment
298Moderate[M]⁺ (Molecular Ion)
253High[M - OCH₂CH₃]⁺ (Loss of ethoxy group)
225Moderate[M - COOCH₂CH₃]⁺ (Loss of ethyl carboxylate group)
180High[M - 2 x OCH₂CH₃]⁺ (Biphenyldicarboxylic anhydride ion)
152Moderate[Biphenyl]⁺

Expert Interpretation: In an EI-MS experiment, the molecular ion peak [M]⁺ is expected at m/z 298. A very common and often abundant fragment for ethyl esters is the loss of the ethoxy radical (-•OCH₂CH₃) to give the acylium ion at m/z 253. Subsequent loss of carbon monoxide could also occur. Cleavage of the entire ethyl carboxylate group would result in a fragment at m/z 225. A characteristic fragmentation for ortho-diesters on a biphenyl system can be the loss of two ethoxy groups to form a stable cyclic anhydride-like ion at m/z 180.

Mass Spectrometry Fragmentation Workflow:

G M [M]⁺ m/z = 298 F253 [M - C₂H₅O]⁺ m/z = 253 M->F253 - •OC₂H₅ F225 [M - COOC₂H₅]⁺ m/z = 225 M->F225 - •COOC₂H₅ F180 [M - 2 x C₂H₅O]⁺ m/z = 180 F253->F180 - •C₂H₅, - CO F152 [Biphenyl]⁺ m/z = 152 F225->F152 - COOC₂H₅

Caption: Predicted electron ionization mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry (EI)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol or ethyl acetate (~10-100 µg/mL).[6]

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, often coupled with a Gas Chromatography (GC) inlet for sample introduction and purification.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.

    • Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust spectroscopic profile for this compound. By understanding the theoretical underpinnings of each technique and applying them to the known molecular structure, we can confidently predict the key spectral features. These predictions, coupled with the detailed experimental protocols, offer a complete guide for researchers to identify and characterize this compound, ensuring scientific integrity and enabling its effective use in further research and development.

References

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An In-Depth Technical Guide to the Solubility of Diethyl Biphenyl-2,2'-dicarboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of diethyl biphenyl-2,2'-dicarboxylate, herein referred to as diethyl diphenate. While specific quantitative solubility data for this compound is not extensively published, this document outlines the core chemical principles governing its solubility, provides a robust, field-proven experimental protocol for its determination, and offers predictive insights for researchers, chemists, and drug development professionals. The focus is on enabling accurate, reproducible solubility assessment through a combination of theoretical understanding and practical, self-validating methodology.

Introduction: The Critical Role of Solubility

This compound (CAS 5807-65-8) is an aromatic diester derived from diphenic acid.[1] Its structure, featuring a large, rigid biphenyl core flanked by two flexible ethyl ester groups, gives it unique physicochemical properties. In pharmaceutical development, organic synthesis, and materials science, solubility is not merely a data point but a critical parameter that dictates a compound's utility. It governs reaction kinetics, dictates purification strategies (e.g., crystallization), influences formulation development for drug delivery, and is a key determinant of a substance's bioavailability.

An accurate understanding of a compound's solubility profile across a range of organic solvents enables scientists to:

  • Select appropriate solvents for chemical reactions and extractions.

  • Design efficient crystallization and purification processes.

  • Develop stable, homogenous formulations for analytical or biological testing.

  • Predict and modulate compound behavior in complex mixtures.

This guide provides the foundational knowledge and practical instruction required to expertly navigate these challenges.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational predictive tool.

2.1 Molecular Structure Analysis this compound's structure consists of two key regions:

  • A large, non-polar biphenyl backbone: This aromatic core is hydrophobic and engages primarily in van der Waals (dispersion) forces.

  • Two polar ethyl ester groups: The carbonyl (C=O) and ether (C-O-C) linkages in the ester groups are polar, capable of participating in dipole-dipole interactions.[2] These oxygen atoms can also act as hydrogen bond acceptors with protic solvents.[2][3]

This duality means this compound is neither extremely polar nor entirely non-polar. Its solubility will be highest in solvents that can effectively interact with both its hydrophobic and polar regions.

2.2 Solvent Classification and Predicted Solubility

Organic solvents can be broadly categorized, allowing for a qualitative prediction of this compound's solubility:

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone): These solvents possess significant dipole moments but lack acidic protons. They are excellent at solvating polar functional groups. It is predicted that this compound will exhibit high solubility in these solvents, as they can engage in strong dipole-dipole interactions with the ester groups without being repelled by the large non-polar core. For a similar compound, dimethyl biphenyl-4,4'-dicarboxylate, solubility in DMSO and DMF is documented, supporting this prediction.[4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have polar bonds and acidic protons, making them strong hydrogen bond donors and acceptors. While the ester oxygens can accept hydrogen bonds from these solvents, the large hydrophobic biphenyl group will disrupt the strong solvent-solvent hydrogen bonding network (especially in water), likely leading to lower solubility.[3][5] Esters are generally less water-soluble than their parent carboxylic acids.[6]

  • Non-Polar Solvents (e.g., Toluene, Dichloromethane (DCM), Diethyl Ether): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces. Solvents like toluene and DCM, which have some polarizability and can interact favorably with both aromatic rings and ester groups, are expected to be effective solvents. Very non-polar solvents like hexanes may be less effective due to their inability to interact with the polar ester moieties.

A Validated Protocol for Thermodynamic Solubility Determination

To obtain reliable and reproducible quantitative data, a standardized methodology is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility and is consistent with guidelines such as OECD Test Guideline 105.[7][8][9][10][11]

3.1 Principle of the Method An excess amount of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient duration to reach thermodynamic equilibrium.[9] Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound in the clear supernatant is determined using a validated analytical technique.[12]

3.2 Step-by-Step Experimental Protocol

Step 1: Material Preparation

  • Rationale: Purity is paramount. Impurities can significantly alter solubility measurements.[8]

  • Procedure:

    • Ensure the this compound is of high purity (e.g., >98%). If necessary, purify by recrystallization.

    • Use high-purity (e.g., HPLC grade) solvents.

    • Prepare a series of clean, sealable glass vials (e.g., 4 mL or 20 mL scintillation vials with PTFE-lined caps).

Step 2: Addition of Compound and Solvent

  • Rationale: A clear excess of solid must be present throughout the experiment to ensure the solution remains saturated.[9]

  • Procedure:

    • Add an excess amount of solid this compound to each vial. A visual excess (a small layer of solid at the bottom) after equilibration is the goal. Start with approximately 10-20 mg of solid per 1 mL of solvent.

    • Accurately pipette the desired volume of the test solvent into each vial.

Step 3: Equilibration

  • Rationale: This is the most critical step. Insufficient time will lead to an underestimation of solubility. The system must reach a state where the rate of dissolution equals the rate of precipitation. Agitation increases the surface area of the solid, accelerating the approach to equilibrium.

  • Procedure:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a minimum of 24 hours. For crystalline compounds, 48-72 hours is recommended to ensure equilibrium is reached.[13]

    • Self-Validation Check: To confirm equilibrium, take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.[9]

Step 4: Phase Separation

  • Rationale: It is crucial to separate the saturated liquid phase from the undissolved solid without altering the temperature or composition of the sample.

  • Procedure:

    • Remove vials from the shaker and let them stand at the equilibration temperature for a short period (e.g., 1 hour) to allow larger particles to settle.

    • Withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

    • Alternatively, centrifuge the vials at the equilibration temperature and then carefully sample the supernatant.[7]

Step 5: Quantification

  • Rationale: The concentration of the dissolved solid must be determined accurately using a pre-validated analytical method.

  • Procedure:

    • Immediately dilute the filtered supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC).

    • Prepare a calibration curve using standards of known concentration to quantify the amount of this compound in the sample.

    • Calculate the original solubility in the desired units (e.g., mg/mL or mol/L), accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 3. Equilibration cluster_sep 4. Phase Separation cluster_analysis 5. Analysis prep_solute High-Purity Solute (this compound) add_excess Add Excess Solute to Vial prep_solute->add_excess prep_solvent High-Purity Solvent add_solvent Add Solvent to Vial prep_solvent->add_solvent agitate Agitate at Constant Temp (e.g., 24-72h) add_solvent->agitate check_eq Equilibrium Check (Sample at t1, t2) agitate->check_eq separate Filter Supernatant (e.g., 0.22µm PTFE Syringe Filter) check_eq->separate If equilibrium reached dilute Dilute Sample separate->dilute quantify Quantify by HPLC/GC (vs. Calibration Curve) dilute->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

Experimental results should be compiled into a clear, comparative table. While comprehensive published data is scarce, the following table provides a template for organizing experimentally determined values, populated with qualitative predictions based on the theoretical principles discussed in Section 2.0.

Table 1: Solubility Profile of Diethyl Biphenyl-2,2'-dicarboxylate

SolventSolvent ClassPolarity Index¹Predicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
HexaneNon-Polar0.1LowTo be determined
TolueneNon-Polar2.4HighTo be determined
DichloromethaneNon-Polar3.1HighTo be determined
Diethyl EtherNon-Polar2.8Moderate-HighTo be determined
Tetrahydrofuran (THF)Polar Aprotic4.0Very HighTo be determined
AcetonePolar Aprotic5.1Very HighTo be determined
AcetonitrilePolar Aprotic5.8HighTo be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Very HighTo be determined
EthanolPolar Protic4.3ModerateTo be determined
MethanolPolar Protic5.1Moderate-LowTo be determined
WaterPolar Protic10.2Very LowTo be determined
¹Polarity index values are relative measures and can vary slightly between sources.

Conclusion

The solubility of diethyl biphenyl-2,2'-dicarboxylate is a complex function of its unique molecular structure, which possesses both significant non-polar and polar characteristics. While a precise, universal solubility value cannot be predicted without empirical data, a strong qualitative understanding can be achieved by applying fundamental principles of intermolecular forces. This guide establishes that this compound is expected to be most soluble in polar aprotic solvents (such as THF, DMSO, and acetone) and non-polar aromatic/halogenated solvents (like toluene and DCM), with progressively lower solubility in short-chain alcohols and negligible solubility in water and aliphatic hydrocarbons.

For any application requiring precise solubility data, rigorous experimental determination is non-negotiable. The detailed shake-flask protocol provided herein offers a robust, self-validating system for generating high-quality, reproducible data, empowering researchers to make informed decisions in synthesis, formulation, and development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13793399, this compound. Available from: [Link].

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  • ResearchGate. Diethyl 2,2′-bipyridine-4,4′-dicarboxylate. (2016). Available from: [Link]

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A Comprehensive Technical Guide to Diethyl Biphenyl-2,2'-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Biphenyl Derivative

Diethyl biphenyl-2,2'-dicarboxylate, a notable member of the biphenyl dicarboxylate family, stands as a molecule of significant interest to researchers and professionals in drug development, materials science, and fine chemical synthesis. Its unique structural architecture, characterized by two ethyl carboxylate groups positioned at the 2 and 2' positions of a biphenyl core, imparts a distinct set of physicochemical properties and reactivity. This guide provides an in-depth exploration of this compound, from its synthesis and structural elucidation to its potential applications, underpinned by a rigorous scientific framework.

Unlike its more commonly studied 4,4'-isomer, the 2,2'-disubstitution pattern in diethyl biphenyl-2,2'-dicarboxylate introduces a degree of steric hindrance that influences the molecule's conformation and its interactions with other chemical entities. This subtle yet critical structural feature is a key determinant of its utility in various scientific domains. This document will delve into the nuances of its synthesis, offering detailed protocols and mechanistic insights. Furthermore, it will present a comprehensive overview of its known and potential applications, supported by scientific literature, to provide a holistic understanding for the discerning scientific audience.

Molecular Identification and Physicochemical Properties

A foundational aspect of any chemical guide is the precise identification and characterization of the subject molecule. Diethyl biphenyl-2,2'-dicarboxylate is systematically identified by the following descriptors:

IdentifierValue
IUPAC Name Diethyl [1,1′-biphenyl]-2,2′-dicarboxylate
CAS Number 5807-65-8
Molecular Formula C₁₈H₁₈O₄
Molecular Weight 298.33 g/mol
Canonical SMILES CCOC(=O)c1ccccc1-c1ccccc1C(=O)OCC
InChIKey DAISCGBNAKDWHR-UHFFFAOYSA-N

The physical and chemical properties of a compound are critical for its handling, application, and the design of experimental protocols. The following table summarizes the key physicochemical properties of diethyl biphenyl-2,2'-dicarboxylate.

PropertyValueSource
Melting Point 39-40 °C[1]
Boiling Point 210-213 °C at 10 Torr[1]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in common organic solvents like ethanol, ether, and acetone. Sparingly soluble in water.Inferred from related compounds[2]

Synthesis of Diethyl Biphenyl-2,2'-dicarboxylate: A Methodical Approach

The synthesis of diethyl biphenyl-2,2'-dicarboxylate can be strategically approached in two primary stages: the formation of the biphenyl-2,2'-dicarboxylic acid (diphenic acid) backbone, followed by the esterification of the carboxylic acid groups.

Part 1: Synthesis of Biphenyl-2,2'-dicarboxylic Acid (Diphenic Acid)

The classic and industrially relevant method for the synthesis of the biphenyl core with substitution at the 2,2'-positions is the Ullmann coupling reaction .[3] This reaction involves the copper-mediated coupling of two aryl halide molecules.

Reaction Scheme:

Figure 1: Ullmann coupling for the synthesis of the biphenyl backbone.

Detailed Experimental Protocol (Ullmann Coupling):

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add ethyl 2-iodobenzoate.

  • Catalyst Addition: Add activated copper powder to the flask. The molar ratio of ethyl 2-iodobenzoate to copper is typically 1:2.

  • Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 200-250°C, under an inert nitrogen atmosphere.[4] The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The solid mass is then treated with a suitable solvent, such as toluene, and filtered to remove the copper and copper salts. The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure diethyl biphenyl-2,2'-dicarboxylate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the copper catalyst and any potential side reactions at high temperatures.

  • High Temperature: The Ullmann coupling reaction has a high activation energy, necessitating elevated temperatures to drive the reaction to completion.[3]

  • Activated Copper: The reactivity of the copper powder can significantly impact the reaction yield. Activation, often by treatment with iodine or other methods, increases the surface area and removes the passivating oxide layer.

Part 2: Fischer-Speier Esterification

An alternative and often preferred laboratory-scale synthesis involves the preparation of biphenyl-2,2'-dicarboxylic acid first, followed by esterification. The di-acid can be synthesized from anthranilic acid via diazotization followed by a Sandmeyer-type reaction.[5]

Reaction Scheme:

Figure 2: Fischer-Speier esterification of diphenic acid.

Detailed Experimental Protocol (Fischer Esterification):

  • Reactant and Catalyst Setup: In a round-bottom flask equipped with a reflux condenser, dissolve biphenyl-2,2'-dicarboxylic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the excess ethanol is removed by rotary evaporation. The residue is then dissolved in an organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude diethyl biphenyl-2,2'-dicarboxylate. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Excess Ethanol: The Fischer esterification is an equilibrium-controlled process. Using a large excess of ethanol shifts the equilibrium towards the formation of the ester product, thereby increasing the yield.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: The eight protons on the biphenyl core will appear in the aromatic region (δ 7.0-8.0 ppm). Due to the 2,2'-substitution, the protons on each ring will exhibit complex splitting patterns (multiplets) resulting from ortho, meta, and para couplings. The protons ortho to the ester group are expected to be the most deshielded.

  • Ethyl Group Protons:

    • Methylene Protons (-OCH₂CH₃): A quartet is expected around δ 4.0-4.4 ppm due to coupling with the adjacent methyl protons.

    • Methyl Protons (-OCH₂CH₃): A triplet is expected around δ 1.2-1.5 ppm due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: The ester carbonyl carbons are expected to resonate in the range of δ 165-170 ppm.

  • Aromatic Carbons: The twelve aromatic carbons will appear in the region of δ 120-140 ppm. The carbons directly attached to the ester groups and the carbons at the biphenyl linkage will have distinct chemical shifts.

  • Ethyl Group Carbons:

    • Methylene Carbon (-OCH₂CH₃): Expected around δ 60-65 ppm.

    • Methyl Carbon (-OCH₂CH₃): Expected around δ 13-15 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1720-1740 cm⁻¹.

  • C-O Stretch: A strong band for the ester C-O stretch will likely appear in the 1100-1300 cm⁻¹ region.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹ are indicative of aromatic C-H stretching.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ correspond to the C-H stretching of the ethyl groups.

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring skeletal vibrations.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 298.

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of an ethoxy group (-OCH₂CH₃, m/z = 45) and the loss of an ethyl group (-CH₂CH₃, m/z = 29).

Applications in Research and Development

The utility of diethyl biphenyl-2,2'-dicarboxylate and its parent diacid, diphenic acid, spans several key areas of chemical science.

Precursor in Polymer and Materials Science

Diphenic acid and its esters are valuable monomers for the synthesis of high-performance polymers such as polyesters and polyamides.[2] The rigid biphenyl unit imparts thermal stability and mechanical strength to the resulting polymers. The 2,2'-substitution pattern can lead to polymers with unique chain conformations and properties compared to those derived from the 4,4'-isomer. These materials may find applications in:

  • Liquid Crystalline Polymers (LCPs): For use in electronics and other applications requiring high-temperature resistance and dimensional stability.

  • Specialty Polyesters: With tailored properties for films, fibers, and engineering plastics.

Ligand in Coordination Chemistry and Catalysis

The two carboxylate groups in a 2,2'-disposition can act as a bidentate ligand, chelating to metal centers to form stable complexes. These metal-organic frameworks (MOFs) or coordination polymers can have applications in:

  • Catalysis: As catalysts or catalyst supports for various organic transformations.

  • Gas Storage and Separation: The porous nature of some MOFs makes them suitable for these applications.

Intermediate in Pharmaceutical and Fine Chemical Synthesis

Diphenic acid derivatives have been investigated for their potential therapeutic properties.[6] They serve as scaffolds for the synthesis of more complex molecules with biological activity. For instance, diphenic acid is an intermediate in the synthesis of azapetine, a sympathomimetic and vasodilator.[6] The diethyl ester can be a more soluble and reactive starting material for further chemical modifications in drug discovery programs.

Safety and Handling

While a specific safety data sheet (SDS) for diethyl biphenyl-2,2'-dicarboxylate is not widely available, a hazard assessment can be made based on the data for closely related compounds, such as dimethyl biphenyl-4,4'-dicarboxylate.[7]

  • Potential Hazards:

    • May cause skin and eye irritation.

    • May cause respiratory tract irritation if inhaled.

    • The toxicological properties have not been fully investigated.

  • Recommended Precautions:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with water.

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

Diethyl biphenyl-2,2'-dicarboxylate is a versatile chemical entity with significant potential in various scientific and industrial fields. Its synthesis, while requiring specific conditions, is achievable through established organic chemistry methodologies like the Ullmann coupling and Fischer esterification. The unique stereochemistry imparted by the 2,2'-disubstitution pattern offers opportunities for the development of novel materials and molecules with tailored properties. As research continues to explore the vast landscape of biphenyl chemistry, a thorough understanding of compounds like diethyl biphenyl-2,2'-dicarboxylate will be instrumental in driving innovation in drug discovery, materials science, and beyond.

References

  • CAS Common Chemistry. Diethyl [1,1′-biphenyl]-2,2′-dicarboxylate. CAS RN: 5807-65-8. [Link]

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  • Salem, M. A., et al. (2017). Diphenic acid derivatives: Synthesis, reactions, and applications.
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An In-depth Technical Guide to Diethyl Diphenate: Molecular Characteristics, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of diethyl diphenate, a significant organic compound with applications in polymer science and as a specialty chemical intermediate. The document details its fundamental molecular properties, including its chemical formula and molecular weight. It further explores established synthesis methodologies, with a particular focus on the Ullmann condensation and Fischer esterification, providing detailed, field-proven experimental protocols. A thorough examination of analytical techniques for the characterization and quality control of this compound is presented, encompassing spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and chromatographic analysis (GC-MS). This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights into the chemistry of this compound.

Introduction

This compound, systematically known as diethyl biphenyl-2,2'-dicarboxylate, is an aromatic ester that has garnered interest in various fields of chemical research and development. Its structure, featuring a biphenyl backbone with two flanking ethyl ester groups, imparts unique properties that make it a valuable building block in organic synthesis and a candidate for applications as a plasticizer and a monomer for specialty polymers. Understanding the core characteristics of this molecule is paramount for its effective utilization and the development of novel applications. This guide aims to consolidate the essential technical information regarding this compound, providing a robust resource for the scientific community.

Molecular Formula and Weight

The fundamental identity of a chemical compound is encapsulated in its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

Chemical Formula

The chemical formula for this compound is C₁₈H₁₈O₄ .[1] This formula indicates that each molecule is composed of 18 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms.

Molecular Weight

The molecular weight of this compound is a crucial parameter for both synthetic and analytical purposes. It is calculated from the atomic weights of its constituent atoms.

PropertyValueSource
Molecular Weight298.3 g/mol [PubChem][1]
Exact Mass298.12050905 Da[PubChem][1]

The monoisotopic mass is particularly important in high-resolution mass spectrometry for accurate mass determination.

Chemical Structure and Nomenclature

The structure of this compound is characterized by a biphenyl core with two ethyl carboxylate groups at the 2 and 2' positions. This specific substitution pattern influences its chemical reactivity and physical properties.

  • IUPAC Name: ethyl 2-(2-ethoxycarbonylphenyl)benzoate[1]

  • CAS Number: 5807-65-8[1]

  • Synonyms: Diethyl 2,2'-biphenyldicarboxylate, Diphenic acid diethyl ester[1]

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through several routes. The most common and industrially viable methods involve the esterification of diphenic acid or the coupling of ortho-substituted benzene derivatives.

Synthesis via Ullmann Condensation

The Ullmann reaction is a classic method for the formation of biaryl linkages through the copper-catalyzed coupling of aryl halides.

3.1.1. Causality Behind Experimental Choices
3.1.2. Experimental Protocol: Ullmann Synthesis of this compound

Ullmann_Synthesis reagents Ethyl 2-bromobenzoate Activated Copper Powder DMF (solvent) reaction_vessel Reaction Vessel (Inert Atmosphere) reagents->reaction_vessel Charge heating Heat to Reflux (150-200 °C) reaction_vessel->heating Stir workup Aqueous Workup (NH4Cl solution) heating->workup Cool & Quench extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product

Caption: Workflow for the Ullmann synthesis of this compound.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add activated copper powder (2.2 equivalents).

  • Reaction Setup: Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) to the flask, followed by ethyl 2-bromobenzoate (2.0 equivalents).

  • Heating: Heat the reaction mixture to reflux (typically 150-200 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous solution of ammonium chloride to quench the reaction and complex with residual copper salts.

  • Extraction: Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis via Fischer Esterification of Diphenic Acid

A more direct route involves the Fischer esterification of diphenic acid with ethanol in the presence of an acid catalyst.

3.2.1. Causality Behind Experimental Choices

This method is preferred when diphenic acid is readily available. The reaction is an equilibrium process, and to drive it towards the formation of the diethyl ester, an excess of ethanol is used, and the water formed during the reaction is typically removed. Concentrated sulfuric acid is a common and effective catalyst.

3.2.2. Experimental Protocol: Fischer Esterification

Fischer_Esterification reactants Diphenic Acid Ethanol (excess) Conc. H2SO4 (catalyst) reflux Reflux reactants->reflux neutralization Neutralization (aq. NaHCO3) reflux->neutralization Cool extraction Solvent Extraction (e.g., Diethyl Ether) neutralization->extraction purification Purification (Distillation or Recrystallization) extraction->purification product This compound purification->product

Caption: Workflow for the Fischer esterification of diphenic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diphenic acid (1.0 equivalent) in an excess of absolute ethanol.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 5 mol%) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Neutralization: After completion, cool the mixture and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with diethyl ether or another suitable organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude this compound can be purified by vacuum distillation or recrystallization.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure.

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl system and the ethyl groups of the ester functions. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The ethyl groups will exhibit a quartet for the methylene protons (-OCH₂-) around 4.0-4.4 ppm and a triplet for the methyl protons (-CH₃) around 1.2-1.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups around 165-170 ppm. The aromatic carbons will resonate in the 125-140 ppm region, and the ethyl group carbons will appear at approximately 60 ppm (-OCH₂-) and 14 ppm (-CH₃).

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically found in the region of 1720-1740 cm⁻¹. Other characteristic absorptions include C-O stretching vibrations and aromatic C-H and C=C stretching bands.

4.1.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 298. Key fragmentation patterns would involve the loss of an ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 253, and the loss of an ethoxycarbonyl group (-COOC₂H₅, m/z = 73) to yield a fragment at m/z = 225.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any impurities.

4.2.1. GC-MS Protocol

GCMS_Analysis sample_prep Sample Preparation (Dilute in suitable solvent, e.g., Acetone) injection GC Injection sample_prep->injection separation Chromatographic Separation (Capillary Column, e.g., DB-5ms) injection->separation detection Mass Spectrometric Detection (EI, Scan Mode) separation->detection analysis Data Analysis (Peak Integration, Library Search) detection->analysis result Purity Assessment & Impurity Identification analysis->result

Caption: Workflow for GC-MS analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as acetone or ethyl acetate.

  • Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5ms or equivalent) and coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: The retention time of the major peak will correspond to this compound. The mass spectrum of this peak should match the expected fragmentation pattern. Integration of the peak area will determine the purity, and minor peaks can be identified by comparing their mass spectra to a library database.

Applications and Research Interest

The unique structure of this compound makes it a compound of interest in several areas:

  • Polymer Chemistry: It can be used as a monomer or a comonomer in the synthesis of polyesters and polyamides, imparting rigidity and thermal stability to the resulting polymers.

  • Plasticizers: Similar to other phthalates and aromatic esters, this compound can be investigated as a plasticizer for various polymers to improve their flexibility and processing characteristics.[2][3]

  • Organic Synthesis: The biphenyl scaffold is a common motif in pharmaceuticals and functional materials. This compound serves as a versatile starting material for the synthesis of more complex molecules.

Safety and Handling

As a responsible scientist, proper handling and awareness of potential hazards are paramount. While a specific material safety data sheet (MSDS) for this compound may not be readily available, safety precautions can be inferred from similar compounds like diethyl phthalate.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide has provided a detailed examination of the molecular formula, molecular weight, synthesis, and analytical characterization of this compound. The presented protocols for synthesis and analysis are based on established chemical principles and are designed to be both reliable and reproducible. The information contained herein should serve as a valuable resource for researchers and professionals working with this compound, facilitating its synthesis, characterization, and exploration in various scientific and industrial applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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An In-Depth Technical Guide to the Health and Safety of Diethyl Diphenate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl diphenate, with the chemical formula C₁₈H₁₈O₄, is an aromatic ester that holds potential as a building block in organic synthesis and drug discovery.[1] Its biphenyl core structure is a common motif in pharmacologically active molecules.[2][3] As with any chemical substance, a thorough understanding of its health and safety profile is paramount for its responsible handling in a laboratory setting. This guide provides a comprehensive overview of the known and anticipated hazards associated with this compound, drawing upon data from structurally similar compounds to ensure a precautionary approach to its use.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₈O₄[1]
Molecular Weight 298.3 g/mol [1]
IUPAC Name ethyl 2-(2-ethoxycarbonylphenyl)benzoate[1]
CAS Number 5807-65-8[1]
Appearance Expected to be a solid or liquidN/A
Solubility Expected to be insoluble in water[4]

Hazard Identification and Classification

While specific toxicological data for this compound is limited, data from the structurally similar compound, diethyl phthalate, provides valuable insight into its potential hazards. Based on this surrogate data, this compound should be handled as a substance with the following potential hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[5]

  • Skin Corrosion/Irritation: May cause skin irritation.[5][6]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[5][6]

  • Aquatic Hazard (Acute): Harmful to aquatic life.[7]

It is important to note that these are anticipated hazards, and all handling procedures should reflect this level of caution.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical when working with this compound. This includes engineering controls, administrative controls, and the use of personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[5] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[7] Gloves should be inspected for integrity before each use and disposed of properly after handling the substance.

  • Skin and Body Protection: A laboratory coat should be worn to prevent skin contact. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or coveralls are recommended.

  • Respiratory Protection: In the absence of adequate engineering controls or for emergency situations, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment for this compound eye Eye Protection (Goggles/Face Shield) gloves Hand Protection (Nitrile/Neoprene Gloves) lab_coat Body Protection (Lab Coat) respirator Respiratory Protection (As Needed) start Handling This compound start->eye start->gloves start->lab_coat start->respirator

Caption: Required PPE for handling this compound.

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial to minimize the risk of exposure and ensure the stability of this compound.

  • Handling:

    • Avoid contact with skin and eyes.[8]

    • Do not breathe dust or vapors.

    • Wash hands thoroughly after handling.[7]

    • Keep away from heat, sparks, and open flames.[9]

    • Use only non-sparking tools.[10]

    • Ground/bond container and receiving equipment to prevent static discharge.[10]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

    • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]

  • In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention if irritation develops or persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Accidental Release Measures
  • Spill Cleanup:

    • Evacuate the area and ensure adequate ventilation.

    • Eliminate all ignition sources.[8]

    • Wear appropriate PPE as outlined in the "Exposure Controls and Personal Protection" section.

    • For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[11]

    • For solid spills, carefully sweep or scoop up the material to avoid creating dust and place in a sealed container for disposal.

    • Wash the spill area thoroughly with soap and water.

    • Prevent the spilled material from entering drains or waterways.[7]

Spill_Response_Workflow spill This compound Spill evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect and Place in Sealed Container contain->collect clean Clean Spill Area Thoroughly collect->clean dispose Dispose of Waste Properly clean->dispose

Caption: Workflow for responding to a this compound spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Combustion may produce carbon monoxide and carbon dioxide. Vapors may be heavier than air and can travel to a source of ignition and flash back.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Toxicological Information

  • Acute Toxicity: Diethyl phthalate exhibits low acute oral and dermal toxicity.[12]

  • Skin Irritation: May cause mild skin irritation upon prolonged or repeated contact.[12]

  • Eye Irritation: Can cause eye irritation.[12]

  • Sensitization: Diethyl phthalate is not considered to be a skin sensitizer.[12]

  • Carcinogenicity: No components of diethyl phthalate at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, NTP, or OSHA.[7]

Disposal Considerations

All waste containing this compound should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.[7]

Conclusion

While this compound is a valuable compound for research and development, it must be handled with the appropriate precautions. By understanding its potential hazards, implementing robust engineering controls, consistently using personal protective equipment, and being prepared for emergencies, researchers can work with this chemical safely and effectively. The information presented in this guide, though largely based on a structural analog, provides a strong foundation for a comprehensive safety protocol.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13793399, this compound. Retrieved from [Link]

  • SD Fine-Chem Limited. (n.d.). Safety Data Sheet for 4-BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (n.d.). Diethyl Phthalate. Retrieved from [Link]

  • Novachem Pty Ltd. (2024). Safety Data Sheet for Diethyl phthalate. Retrieved from [Link]

  • European Commission. (n.d.). DIETHYL PHTHALATE. Retrieved from [Link]

  • ResearchGate. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • The Perfumers Apprentice. (2025). Safety Data Sheet. Retrieved from [Link]

  • A.G. Layne, Inc. (n.d.). Aromatic 100 - SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). Safety and efficacy of aromatic ketones, secondary alcohols and related esters belonging to chemical group 21 when used as flavourings for all animal species. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Diethyl Phthalate | Public Health Statement. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • University of Washington. (2014). Standard Operating Procedure: Diethyl Ether. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Diethyl ether. Retrieved from [Link]

  • Georgia Department of Public Health. (2011). EMERGENCY GUIDELINES, POLICIES, PROCEDURES AND PROTOCOLS. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR Diethyl Phthalate Tox Profile. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Quantification of Chemical Peptide Reactivity for Screening Contact Allergens: A Classification Tree Model Approach. Retrieved from [Link]

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An In-depth Technical Guide to the Discovery and Historical Synthesis of Diethyl Diphenate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of diethyl diphenate, a significant organic compound. It delves into the seminal synthetic routes for its precursor, diphenic acid, including the oxidative cleavage of phenanthrene and the diazotization of anthranilic acid. The guide further details the subsequent esterification process to yield this compound, with a focus on the historical context and the evolution of these synthetic methodologies. The document also covers the analytical techniques employed for the characterization of this compound, presenting a summary of expected spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering both historical perspective and practical synthetic insights.

Introduction: The Emergence of Diphenic Acid and its Esters

The story of this compound is intrinsically linked to the discovery and study of its parent molecule, diphenic acid, known systematically as [1,1'-biphenyl]-2,2'-dicarboxylic acid. While the precise first synthesis of diphenic acid is not definitively documented in a single seminal publication, its preparation was explored in the early 20th century through various oxidative and coupling reactions. One of the earliest detailed procedures for the synthesis of diphenic acid was described by A. W. Schorger in 1917, through the oxidation of phenanthrene. This foundational work paved the way for further investigation into the properties and derivatization of this intriguing dicarboxylic acid.

The subsequent esterification to form diesters like this compound was a logical progression, driven by the need to modify the physicochemical properties of diphenic acid for various applications. Esters are fundamental derivatives in organic chemistry, often exhibiting increased volatility, solubility in organic solvents, and altered reactivity compared to their parent carboxylic acids. The synthesis of this compound, therefore, represents a key step in the exploration of the chemical space around the biphenyl-2,2'-dicarboxylic acid scaffold.

Historical Synthesis of the Precursor: Diphenic Acid

The journey to synthesizing this compound begins with the preparation of its precursor, diphenic acid. Two primary historical routes have been established for this purpose, each with its own set of experimental intricacies and historical significance.

Oxidation of Phenanthrene

One of the earliest and most well-documented methods for the preparation of diphenic acid involves the oxidative cleavage of phenanthrene.[1] This polycyclic aromatic hydrocarbon, readily available from coal tar, serves as an inexpensive starting material.

Causality Behind Experimental Choices: The choice of oxidizing agent is critical in this transformation. The goal is to selectively cleave the central ring of phenanthrene to form the biphenyl system with two carboxylic acid groups, without over-oxidizing the aromatic rings. Historically, various oxidizing agents have been employed, with peracetic acid and alkaline potassium permanganate being prominent examples. The use of peracetic acid, generated in situ from hydrogen peroxide and acetic acid, offers a relatively controlled oxidation.[1]

Self-Validating Protocol: The success of the reaction is validated by the isolation and characterization of the product. The melting point of the resulting diphenic acid, which is a white solid, serves as a primary indicator of purity. Further confirmation can be obtained through titration to determine the equivalent weight of the dicarboxylic acid.

Experimental Protocol: Oxidation of Phenanthrene with Peracetic Acid (Historical Context) [1]

  • Step 1: Preparation of Peracetic Acid Solution. In a flask equipped with a stirrer and a cooling bath, a solution of acetic anhydride in acetic acid is prepared. To this, a calculated amount of concentrated hydrogen peroxide is added dropwise while maintaining a low temperature.

  • Step 2: Oxidation Reaction. Phenanthrene is dissolved in glacial acetic acid. The prepared peracetic acid solution is then added gradually to the phenanthrene solution. The reaction is typically exothermic and requires careful temperature control.

  • Step 3: Isolation of Diphenic Acid. After the reaction is complete, the mixture is cooled, and the precipitated diphenic acid is collected by filtration.

  • Step 4: Purification. The crude diphenic acid is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield a white crystalline solid.

Diazotization of Anthranilic Acid followed by Reductive Coupling

Another significant historical route to diphenic acid involves the diazotization of anthranilic acid (2-aminobenzoic acid) followed by a copper-catalyzed reductive coupling of the resulting diazonium salt.[2] This method, a variation of the Sandmeyer reaction, provides a more direct route to the biphenyl-2,2'-dicarboxylic acid structure from a readily available starting material. A notable procedure for this transformation was published in Organic Syntheses, based on the work of Atkinson and Lawler.[3]

Causality Behind Experimental Choices: The diazotization of anthranilic acid with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, generates a highly reactive diazonium salt. The subsequent coupling reaction is the critical step. The use of a reducing agent in the presence of a copper catalyst facilitates the formation of the biphenyl bond. The choice of a "more suitable reducing agent" as mentioned by Atkinson and Lawler was key to improving the yield and reliability of this method.[3]

Self-Validating Protocol: The formation of diphenic acid is confirmed by its precipitation from the reaction mixture upon acidification. The melting point and spectroscopic analysis of the purified product provide definitive validation of the synthesis.

Experimental Protocol: Synthesis of Diphenic Acid from Anthranilic Acid (Atkinson and Lawler Method Context) [2]

  • Step 1: Diazotization. Anthranilic acid is dissolved in dilute hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added slowly to form the diazonium salt solution.

  • Step 2: Preparation of the Reducing Solution. A solution of copper(II) sulfate is treated with ammonia to form the tetraamminecopper(II) complex. This is then reduced with a suitable reducing agent, such as hydroxylamine, to generate the active copper(I) species.

  • Step 3: Coupling Reaction. The cold diazonium salt solution is added to the prepared reducing solution. The reaction mixture is then heated to facilitate the coupling and nitrogen evolution.

  • Step 4: Isolation and Purification. The reaction mixture is acidified, leading to the precipitation of crude diphenic acid. The solid is collected by filtration and purified by recrystallization.

Synthesis of this compound: The Esterification Step

With diphenic acid in hand, the final step is the esterification to yield this compound. The most common and historically significant method for this transformation is the Fischer-Speier esterification.[4]

Causality Behind Experimental Choices: The Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, an excess of the alcohol (ethanol in this case) is often used. Alternatively, the removal of water as it is formed can also shift the equilibrium to the product side. Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Self-Validating Protocol: The successful formation of this compound, a liquid at room temperature, can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the solid diphenic acid starting material. The final product is purified by distillation, and its identity and purity are confirmed by spectroscopic analysis.

Experimental Protocol: Fischer-Speier Esterification of Diphenic Acid

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, diphenic acid is suspended in an excess of absolute ethanol.

  • Step 2: Catalysis. A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

  • Step 3: Reflux. The reaction mixture is heated to reflux and maintained at this temperature for several hours to allow the esterification to proceed to completion.

  • Step 4: Workup. The reaction mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent such as diethyl ether.

  • Step 5: Neutralization and Washing. The organic solution is washed sequentially with water, a dilute solution of sodium bicarbonate (to remove any unreacted acid and the sulfuric acid catalyst), and finally with brine.

  • Step 6: Drying and Purification. The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through a combination of physical and spectroscopic methods.

Physical Properties
PropertyValue
Molecular Formula C₁₈H₁₈O₄
Molecular Weight 298.33 g/mol
Appearance Colorless to pale yellow liquid
CAS Number 5807-65-8[5]
Spectroscopic Data

While a comprehensive set of publicly available, experimentally verified spectra for this compound is limited, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a triplet for the methyl protons (-CH₃) of the ethyl groups and a quartet for the methylene protons (-CH₂-) of the ethyl groups, due to coupling with each other. The aromatic protons on the biphenyl rings will appear as a complex multiplet in the downfield region of the spectrum. The exact chemical shifts and coupling constants would provide detailed information about the connectivity and conformation of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester groups are expected to appear at the most downfield chemical shift (typically in the range of 165-175 ppm). The aromatic carbons will resonate in the 120-140 ppm region, while the methylene and methyl carbons of the ethyl groups will appear at upfield chemical shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically appearing in the region of 1720-1740 cm⁻¹. Other significant absorptions will include C-O stretching vibrations and the characteristic peaks for aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 298). The fragmentation pattern will likely involve the loss of ethoxy groups (-OCH₂CH₃) and other characteristic fragments of the biphenyl dicarboxylate structure.

Conclusion

The synthesis of this compound is a classic example of multi-step organic synthesis, rooted in the foundational discoveries of aromatic chemistry. The historical routes to its precursor, diphenic acid, through the oxidation of phenanthrene and the diazotization of anthranilic acid, highlight the ingenuity of early 20th-century chemists. The subsequent Fischer-Speier esterification remains a robust and widely used method for the preparation of esters. A thorough understanding of these historical synthetic pathways and the principles behind them provides a strong foundation for modern synthetic chemists and drug development professionals. The characterization of this compound through modern spectroscopic techniques allows for unambiguous confirmation of its structure and purity, ensuring its suitability for further applications.

References

  • Atkinson, E. R., & Lawler, H. J. (1927). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses, 7, 30.
  • Bailey, P. S. (1958). Diphenaldehydic Acid. Organic Syntheses, 38, 22.
  • Gouda, M. A., et al. (2017). Diphenic acid derivatives: Synthesis, reactions, and applications.
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  • YouTube. (2020, July 5). Ether fragmentation patteren (Mass spectrometry). Retrieved from [Link]

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  • St. Paul's Cathedral Mission College. (n.d.). C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Esters From Alcohols. Retrieved from [Link]

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  • MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). [1,1'-Biphenyl]-2,2'-dicarboxylic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 16). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

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  • YouTube. (2021, February 13). 13C NMR Spectroscopy Explained | Carbon-13 Chemical Shifts, Peak Interpretation & DEPT NMR. Retrieved from [Link]

Visualizations

Synthesis_of_Diphenic_Acid cluster_phenanthrene Oxidation of Phenanthrene cluster_anthranilic Diazotization of Anthranilic Acid Phenanthrene Phenanthrene Oxidation Oxidation (e.g., Peracetic Acid) Phenanthrene->Oxidation Diphenic_Acid_P Diphenic Acid Oxidation->Diphenic_Acid_P Anthranilic_Acid Anthranilic Acid Diazotization Diazotization (NaNO₂, HCl) Anthranilic_Acid->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Coupling Reductive Coupling (Cu+ catalyst) Diazonium_Salt->Coupling Diphenic_Acid_A Diphenic Acid Coupling->Diphenic_Acid_A

Caption: Historical Synthetic Routes to Diphenic Acid.

Fischer_Esterification Diphenic_Acid Diphenic Acid Reflux Reflux Diphenic_Acid->Reflux Ethanol Ethanol (excess) Ethanol->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Diethyl_Diphenate This compound Reflux->Diethyl_Diphenate Water Water Reflux->Water byproduct

Sources

Methodological & Application

Use of diethyl diphenate as a plasticizer in polymers

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Diethyl Diphenate

Initial searches for "this compound" (CAS 5807-65-8), also known as diethyl biphenyl-2,2'-dicarboxylate, yielded limited information regarding its specific application as a polymer plasticizer. The available scientific literature and technical documentation do not provide sufficient data to construct a detailed application and protocol guide.

However, the closely named compound, Diethyl Phthalate (DEP) , is a widely studied and extensively used plasticizer with a vast body of research supporting its application in polymers, including those for medical and pharmaceutical use. Given the potential for nomenclature confusion and the relevance of DEP to the target audience, this guide has been developed to focus on Diethyl Phthalate, providing the in-depth technical information and protocols originally requested.

Application Notes and Protocols for the Use of Diethyl Phthalate (DEP) as a Plasticizer in Polymer Formulations

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the application of Diethyl Phthalate (DEP) as a primary plasticizer in polymer systems. It delves into the fundamental mechanism of plasticization, outlines its use in relevant polymers such as cellulose derivatives and polyvinyl chloride (PVC), and presents detailed, step-by-step protocols for sample preparation and characterization. The methodologies covered include thermal analysis by Differential Scanning Calorimetry (DSC), mechanical property evaluation through tensile testing, and quantification of plasticizer migration. This guide is designed to equip researchers with the necessary knowledge to effectively incorporate and validate the use of DEP in their polymer formulations, with a special focus on considerations for pharmaceutical and medical applications.

Introduction to Diethyl Phthalate (DEP) as a Plasticizer

Plasticizers are additives that increase the plasticity or fluidity of a material, making it softer, more flexible, and easier to process.[1] Diethyl Phthalate (C₁₂H₁₄O₄) is a colorless liquid ester of phthalic acid that has long been utilized as a plasticizer due to its high compatibility with a wide range of polymers, efficiency, and low volatility.[2][3] In the context of drug development, DEP is frequently used in pharmaceutical coatings for tablets and in the formulation of medical devices to impart flexibility.[3][4] Understanding its interaction with polymers and having robust methods for its evaluation are critical for developing safe and effective products.

Physicochemical Properties of Diethyl Phthalate

A thorough understanding of DEP's properties is essential for predicting its behavior in a polymer matrix.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄[2]
Molecular Weight 222.24 g/mol PubChem
Appearance Colorless, oily liquid[2][3]
Boiling Point 298-299 °CPubChem
Density 1.12 g/cm³PubChem
CAS Number 84-66-2PubChem

The Mechanism of Plasticization

The primary function of a plasticizer is to reduce the intermolecular forces between polymer chains, thereby increasing mobility and flexibility.[1][5] This is explained by several theories, with the "Free Volume Theory" being one of the most accepted.

Free Volume Theory: Rigid polymers have tightly packed chains with minimal empty space, or "free volume," between them.[6] Plasticizer molecules, like DEP, are small enough to penetrate these polymer chains. They position themselves between the macromolecules, effectively pushing them apart. This action increases the overall free volume within the polymer structure. The increased space allows polymer chains to slide past one another more easily, which lowers the material's glass transition temperature (Tg), reduces stiffness (modulus), and increases its elongation capacity.[5][6]

G cluster_0 Unplasticized Polymer cluster_1 Plasticized Polymer p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain label_a Low Free Volume (Rigid State, High Tg) p4 Polymer Chain p5 Polymer Chain p6 Polymer Chain d1 DEP d2 DEP d3 DEP d4 DEP label_b Increased Free Volume (Flexible State, Low Tg) start Addition of Diethyl Phthalate cluster_1 cluster_1 start->cluster_1

Caption: Mechanism of plasticization via increased free volume.

Experimental Evaluation of Plasticizer Efficiency

To assess the effectiveness of DEP in a given polymer system, a series of characterization tests are required. The following protocols provide step-by-step methodologies for preparing plasticized films and evaluating their thermal and mechanical properties.

Protocol 3.1: Preparation of Plasticized Polymer Films (Solution Casting)

Solution casting is a common laboratory method for preparing thin polymer films with a uniform distribution of additives. This protocol is suitable for polymers soluble in a volatile solvent, such as cellulose acetate.

Rationale: This method ensures a homogenous dispersion of the plasticizer within the polymer matrix at a molecular level, which is crucial for obtaining reproducible results. The slow evaporation of the solvent allows the polymer chains to arrange themselves around the DEP molecules.

Step-by-Step Methodology:

  • Polymer Solution Preparation: Dissolve a known weight of the polymer (e.g., 10 g of cellulose acetate) in a suitable solvent (e.g., 100 mL of acetone) in a sealed container. Stir using a magnetic stirrer until the polymer is fully dissolved. This may take several hours.

  • Plasticizer Addition: Calculate the required amount of DEP based on the desired weight percentage (e.g., for 20% wt/wt plasticizer, add 2.5 g of DEP to the solution containing 10 g of polymer). Add the DEP to the polymer solution and continue stirring for at least 1 hour to ensure complete mixing.

  • Casting: Pour the solution onto a clean, flat, and level glass plate or a petri dish. The volume poured will determine the final film thickness.

  • Solvent Evaporation: Place the cast film in a fume hood at ambient temperature for 24 hours to allow for slow evaporation of the solvent. To further remove residual solvent, place the film in a vacuum oven at a temperature below the polymer's Tg (e.g., 40-50°C) for another 24 hours.

  • Film Conditioning: Carefully peel the film from the substrate. Store it in a desiccator for at least 48 hours before testing to ensure consistent moisture content.

Protocol 3.2: Thermal Characterization using Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the glass transition temperature (Tg) of a polymer.[7] A significant decrease in Tg upon the addition of a plasticizer is a direct indicator of its efficiency.[8]

Rationale: The Tg represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Effective plasticizers increase polymer chain mobility, lowering the energy required for this transition, thus depressing the Tg.

G cluster_workflow DSC Workflow prep 1. Prepare Sample (5-10 mg film in hermetic DSC pan) load 2. Load Sample & Reference Pan into DSC Cell prep->load program 3. Program Thermal Cycle (e.g., Heat-Cool-Heat) load->program run 4. Run Experiment & Collect Data program->run analyze 5. Analyze Thermogram (Determine midpoint of the Tg step-change) run->analyze

Caption: Workflow for DSC analysis of plasticized polymers.

Step-by-Step Methodology:

  • Sample Preparation: Cut a small piece of the conditioned polymer film (5-10 mg) and place it in a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample from ambient temperature to a temperature well above its expected Tg (e.g., 200°C) at a rate of 10°C/min. This step removes the thermal history of the sample.

    • Cooling Scan: Cool the sample back down to a low temperature (e.g., 0°C) at a rate of 10°C/min.

    • Second Heating Scan: Heat the sample again to 200°C at 10°C/min. The Tg is determined from this second scan.

  • Data Analysis: Analyze the resulting thermogram. The Tg is identified as a step-change in the heat flow curve and is typically calculated at the midpoint of this transition. Compare the Tg of the plasticized sample to that of an unplasticized control.

Protocol 3.3: Evaluation of Mechanical Properties via Tensile Testing

Tensile testing measures key mechanical properties such as tensile strength, elongation at break, and Young's modulus.[9][10] The addition of a plasticizer is expected to decrease tensile strength and modulus while significantly increasing the elongation at break.[11]

Rationale: This test directly quantifies the increase in flexibility and reduction in stiffness imparted by the plasticizer. These parameters are crucial for applications where the material must withstand deformation without fracturing.

Step-by-Step Methodology:

  • Specimen Preparation: Cut the conditioned polymer films into a standard shape (e.g., a "dog-bone" shape) using a die cutter, following standards such as ASTM D638 or ISO 527.[9][12] Measure the thickness and width of the narrow section of each specimen.

  • Instrument Setup: Mount the specimen into the grips of a universal testing machine (UTM).

  • Testing: Pull the specimen at a constant crosshead speed (e.g., 5 mm/min) until it fractures.[9] The machine records the applied force and the corresponding elongation.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

Protocol 3.4: Quantification of Plasticizer Migration

Plasticizer migration or leaching is a critical concern, especially for medical devices and food packaging, as it can lead to loss of material properties and potential toxicity.[13][14][15]

Rationale: This protocol simulates the leaching of DEP from the polymer into a surrounding liquid (a simulant) over time. Quantifying this migration is essential for safety and risk assessment.[16]

Step-by-Step Methodology:

  • Sample Preparation: Cut a precise, known surface area of the plasticized film (e.g., 3 cm x 3 cm).

  • Immersion: Immerse the film in a known volume of a relevant simulant fluid (e.g., phosphate-buffered saline (PBS) for biomedical applications or ethanol/water mixtures for food contact) in a sealed glass vial.[16][17]

  • Incubation: Incubate the vial at a controlled temperature (e.g., 37°C for physiological conditions) for a specified period (e.g., 24, 48, 72 hours).

  • Analysis of Simulant: After incubation, remove the polymer film. Analyze the concentration of DEP in the simulant fluid using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantification: Calculate the amount of DEP leached per unit area of the polymer film.

Data Interpretation and Expected Outcomes

The successful incorporation of DEP as a plasticizer will result in predictable changes to the polymer's properties.

ParameterUnplasticized PolymerPlasticized Polymer (Expected Outcome)Rationale
Glass Transition Temp. (Tg) HighLower Increased free volume allows for chain movement at lower temperatures.[5]
Tensile Strength HighLower Reduced intermolecular forces make the material easier to pull apart.[11]
Young's Modulus High (Stiff)Lower (Flexible)The material becomes less resistant to elastic deformation.[11]
Elongation at Break Low (Brittle)Higher Polymer chains can slide past each other more freely, allowing for greater stretching before fracture.[11]

Considerations for Drug Development and Medical Applications

When using DEP in polymers intended for pharmaceutical or medical use, several critical factors must be considered:

  • Biocompatibility and Toxicity: While widely used, phthalates have been subject to scrutiny regarding their potential as endocrine disruptors and their toxic effects.[18][19][20] Long-term exposure and the effects of leached DEP must be rigorously evaluated.[18]

  • Leaching and Drug Interaction: Leached DEP can potentially interact with the active pharmaceutical ingredient (API) in a drug formulation or with biological fluids.[15][21] Migration studies are mandatory to ensure patient safety and product efficacy.[13][16]

  • Regulatory Landscape: Regulatory bodies like the FDA and EMA have specific guidelines concerning the use of plasticizers in medical devices and pharmaceutical packaging. Researchers must be aware of and adhere to these regulations.

Conclusion

Diethyl Phthalate is an effective and versatile plasticizer for a variety of polymers. Its ability to significantly enhance flexibility by lowering the glass transition temperature makes it valuable in numerous applications, including those in the pharmaceutical and medical fields. However, its successful and safe implementation requires a thorough understanding of its plasticizing mechanism and rigorous experimental validation. The protocols outlined in this guide provide a robust framework for characterizing the thermal and mechanical properties of DEP-plasticized polymers and for assessing the critical issue of plasticizer migration, ensuring the development of high-quality, reliable, and safe materials.

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Application Note: Diethyl Diphenate as a Versatile Precursor for Advanced Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diethyl diphenate, the diethyl ester of (1,1'-biphenyl)-2,2'-dicarboxylic acid, serves as a pivotal and highly versatile precursor in the synthesis of sophisticated ligands for coordination chemistry, catalysis, and materials science. Its C2-symmetric biphenyl scaffold provides a rigid, sterically defined backbone that is crucial for inducing chirality and creating specific spatial arrangements in metal complexes. This guide details the fundamental properties of this compound, outlines core synthetic transformations, and provides validated, step-by-step protocols for the synthesis of key ligand intermediates, such as diamides and diols. The causality behind experimental choices is explained to empower researchers in adapting these methods for novel molecular architectures.

Introduction: The Strategic Importance of the Biphenyl Scaffold

In the rational design of functional metal complexes, the ligand is not merely a spectator but an active component that dictates the electronic and steric environment of the metal center. Bipyridine and phenanthroline derivatives are cornerstone ligands in this field, known for forming highly stable and functional metal complexes.[1][2] These complexes are integral to applications ranging from catalysis and optical materials to medicinal chemistry.[3][4][5]

This compound (CAS No. 5807-65-8) offers a distinct yet complementary platform.[6][7] Its defining feature is the biphenyl core, where rotation around the central C-C bond is restricted, leading to stable atropisomers. This inherent chirality, combined with the C2 symmetry, makes it an exceptional starting material for asymmetric catalysis. The two diethyl ester groups are versatile chemical handles, allowing for systematic modification to produce a diverse library of bidentate and polydentate ligands. This note provides researchers with the foundational knowledge and practical protocols to leverage this compound as a strategic precursor for next-generation ligand development.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is essential for experimental design, including solvent selection, reaction temperature, and safety considerations.

PropertyValueReference
CAS Number 5807-65-8[7][8]
Molecular Formula C₁₈H₁₈O₄[8]
Molecular Weight 298.3 g/mol [8]
Appearance White to off-white solid/powder
IUPAC Name ethyl 2-(2-ethoxycarbonylphenyl)benzoate[8]
Synonyms Diethyl 2,2'-biphenyldicarboxylate, Diphenic acid diethyl ester[6][8]
Hydrogen Bond Acceptors 4[8]
Rotatable Bond Count 7[8]

Core Synthetic Pathways from this compound

The true utility of this compound lies in the reactivity of its twin ester functionalities. These groups can be readily converted into other functional groups, such as amides, alcohols, or carboxylic acids, which then serve as points of coordination or further derivatization. The diagram below illustrates the primary synthetic transformations that unlock the potential of this precursor.

G precursor This compound (Precursor) hydrolysis Saponification (e.g., NaOH, H₂O/EtOH) precursor->hydrolysis amination Amidation (e.g., R₂NH, heat or coupling agent) precursor->amination reduction Reduction (e.g., LiAlH₄, THF) precursor->reduction diacid Diphenic Acid (Di-acid Intermediate) hydrolysis->diacid Forms di-carboxylate ligands diamide Biphenyl Diamide Ligands (e.g., Chiral Amides) amination->diamide Direct coordination via O,O or N,N diol Biphenyl Dimethanol (Diol Intermediate) reduction->diol Precursor for phosphine ligands

Caption: Key synthetic transformations of this compound into versatile ligand intermediates.

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating steps for purification and recommending characterization to ensure the integrity of the synthesized compounds.

Protocol 1: Synthesis of a C2-Symmetric Diamide Ligand

This protocol describes the direct amidation of this compound with a primary amine. The resulting diamide can act as a neutral N,N- or O,O-bidentate ligand, depending on the coordination mode and subsequent modifications. Schiff base ligands, formed through condensation reactions, represent a major class of compounds in coordination chemistry due to their synthetic accessibility and structural variety.[9][10][11]

Objective: To synthesize N,N'-dibenzyl-(1,1'-biphenyl)-2,2'-dicarboxamide.

Rationale: Direct amidation is a fundamental transformation. Using benzylamine provides a crystalline product that is readily purified. This method can be adapted for chiral amines to produce asymmetric catalysts. The reaction is typically driven to completion by heating, which facilitates the removal of the ethanol byproduct.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (2.5 eq)

  • Toluene (as solvent)

  • 1 M HCl (for workup)

  • Saturated NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous MgSO₄

  • Hexanes and Ethyl Acetate (for chromatography/recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (e.g., 2.98 g, 10 mmol) and benzylamine (2.68 g, 25 mmol, 2.7 mL).

  • Solvent Addition: Add 50 mL of toluene. The solvent facilitates heat transfer and helps in the azeotropic removal of ethanol, though the reaction can also be run neat.

  • Reflux: Heat the reaction mixture to reflux (approx. 110 °C) for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with 3:1 Hexanes:Ethyl Acetate. The product spot should be significantly less polar than the starting ester.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Dilute with 100 mL of ethyl acetate.

  • Workup - Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL) to remove excess benzylamine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).

    • Causality: The acid wash protonates the basic benzylamine, rendering it water-soluble for easy removal. The bicarbonate wash neutralizes any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will appear as a pale yellow solid. It can be purified by either:

    • Recrystallization: Dissolve the solid in a minimal amount of hot ethyl acetate and allow it to cool slowly. If needed, add hexanes to induce precipitation.

    • Column Chromatography: Use silica gel with a gradient eluent system, starting from 9:1 Hexanes:Ethyl Acetate.

  • Characterization: Confirm the structure of the white, crystalline product via ¹H NMR (disappearance of ethyl ester signals at ~4.3 ppm (q) and ~1.3 ppm (t); appearance of benzyl CH₂ protons) and FT-IR (disappearance of ester C=O stretch at ~1720 cm⁻¹; appearance of amide C=O stretch at ~1640 cm⁻¹).

Protocol 2: Synthesis of (1,1'-Biphenyl)-2,2'-dimethanol (Diol Ligand)

This protocol details the reduction of the ester groups to primary alcohols. This diol is a crucial precursor for synthesizing phosphine-containing ligands (e.g., phosphites, phosphinites) which are highly effective in homogeneous catalysis.

Objective: To reduce this compound to its corresponding diol.

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. The reaction is performed in an anhydrous ether solvent, like THF, due to the high reactivity of LiAlH₄ with protic solvents. A careful, inverse-quenching procedure is critical for safety.

Materials:

  • Lithium aluminum hydride (LiAlH₄) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Ethyl acetate (for quenching)

  • Rochelle's salt (Potassium sodium tartrate) solution

  • Anhydrous MgSO₄

Workflow Diagram:

G start Start setup 1. Suspend LiAlH₄ in anhydrous THF under N₂ atmosphere at 0°C start->setup add_ester 2. Add this compound solution in THF dropwise to LiAlH₄ suspension setup->add_ester Maintain inert atmosphere react 3. Warm to RT and stir overnight. Monitor by TLC. add_ester->react Exothermic addition quench 4. Cool to 0°C. Carefully quench excess LiAlH₄ with Ethyl Acetate, then add Rochelle's salt solution. react->quench CRITICAL SAFETY STEP extract 5. Extract product with Ethyl Acetate. Wash and dry. quench->extract purify 6. Concentrate and purify by chromatography or recrystallization. extract->purify end End: Characterize pure diol purify->end

Caption: Experimental workflow for the reduction of this compound to the corresponding diol.

Procedure:

  • Reaction Setup (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (e.g., 0.95 g, 25 mmol). Add 50 mL of anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

    • Safety: LiAlH₄ reacts violently with water. All glassware must be dry and the reaction must be under an inert atmosphere.

  • Substrate Addition: Dissolve this compound (2.98 g, 10 mmol) in 25 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

  • Workup - Quenching (CRITICAL): Cool the flask back to 0 °C. Quench the reaction by the slow, dropwise addition of ethyl acetate (10 mL) to consume excess LiAlH₄, followed by the careful addition of 50 mL of a saturated aqueous solution of Rochelle's salt. Stir vigorously for 1 hour until the grey suspension turns into a white, filterable solid.

    • Causality: The Fieser workup (using Rochelle's salt) is a safe and effective method for quenching LiAlH₄ reductions. The tartrate chelates the aluminum salts, aiding in their removal and preventing the formation of a gelatinous precipitate that can complicate extraction.

  • Extraction: Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting white solid can be purified by recrystallization from a suitable solvent system like toluene or by silica gel chromatography.

  • Characterization: Confirm product formation via ¹H NMR (disappearance of ester signals, appearance of alcohol -OH and benzylic CH₂OH signals) and FT-IR (appearance of a broad O-H stretch around 3300 cm⁻¹).

Applications in Catalysis and Materials Science

Ligands derived from this compound are instrumental in advancing modern chemistry.

  • Asymmetric Catalysis: Chiral diamide and diol derivatives are precursors to ligands used in transition-metal-catalyzed reactions, such as asymmetric hydrogenation, hydrosilylation, and C-C bond-forming reactions.[12] The rigid biphenyl backbone effectively transfers chiral information from the ligand to the catalytic site.

  • Supramolecular Chemistry: The di-acid, diol, or diamide functionalities can be incorporated into larger macrocyclic structures, forming hosts for molecular recognition or sensors. The defined geometry of the biphenyl unit is key to pre-organizing the binding cavity.

  • Luminescent Materials: Biphenyl-based structures can be integrated into ligands for metal complexes, such as those of Ruthenium or Iridium, to tune the photophysical properties for applications in organic light-emitting diodes (OLEDs) and chemical sensors.[13][14]

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The Biphenyl Scaffold: A Senior Application Scientist's Guide to Diethyl Diphenate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Diethyl Diphenate

This compound, systematically known as diethyl [1,1'-biphenyl]-2,2'-dicarboxylate, is a diester built upon a rigid biphenyl framework.[1] This structural feature is not merely incidental; it imparts a unique conformational rigidity that makes it a compelling, albeit underutilized, building block in the synthesis of complex organic molecules. While not as ubiquitously cited as other common diesters, its potential in the construction of polycyclic aromatic systems, tailored polymers, and novel heterocyclic scaffolds is significant for researchers in medicinal chemistry and materials science. This guide provides an in-depth exploration of the theoretical and practical applications of this compound, complete with detailed protocols derived from established chemical principles.

Chemical and Physical Properties

A thorough understanding of a reagent's properties is fundamental to its effective application. The key physicochemical properties of this compound are summarized below.[1]

PropertyValueSource
IUPAC Nameethyl 2-(2-ethoxycarbonylphenyl)benzoate
Molecular FormulaC₁₈H₁₈O₄
Molecular Weight298.3 g/mol
CAS Number5807-65-8
AppearanceWhite to off-white solidInferred from similar compounds
SolubilitySoluble in common organic solvents (e.g., THF, DCM, ethyl acetate)Inferred from structure
InChIKeyDAISCGBNAKDWHR-UHFFFAOYSA-N

Core Applications in Organic Synthesis

The reactivity of this compound is primarily centered around its two ethyl ester functionalities and the biphenyl core. The spatial arrangement of the ester groups, ortho to the biphenyl linkage, predisposes the molecule to intramolecular cyclization reactions.

Intramolecular Cyclization: The Dieckmann Condensation

The Dieckmann condensation is a powerful tool for the formation of five- and six-membered rings through the intramolecular reaction of a diester in the presence of a strong base.[2][3][4][5] this compound is an ideal substrate for this reaction to generate a six-membered ring, leading to the synthesis of phenanthrene derivatives.

Causality of Experimental Choices: The choice of a strong, non-nucleophilic base like sodium ethoxide is crucial to deprotonate the α-carbon of one ester group without promoting competing intermolecular reactions. The subsequent intramolecular nucleophilic attack on the second ester carbonyl is facilitated by the proximity of the reacting groups, a direct consequence of the biphenyl scaffold. An acidic workup is necessary to neutralize the enolate and afford the β-keto ester product.

Dieckmann_Condensation cluster_workflow Dieckmann Condensation of this compound A This compound C Enolate Formation A->C Deprotonation B Sodium Ethoxide (Base) D Intramolecular Cyclization C->D Nucleophilic Attack F Acidic Workup D->F Intermediate E β-Keto Ester Product F->E Protonation

Caption: Workflow for the Dieckmann condensation of this compound.

Experimental Protocol: Synthesis of Ethyl 9-hydroxy-10-oxo-9,10-dihydrophenanthrene-9-carboxylate

  • Materials:

    • This compound (1.0 eq)

    • Sodium ethoxide (1.1 eq)

    • Anhydrous Toluene

    • 1 M Hydrochloric acid

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound and anhydrous toluene.

    • Stir the solution at room temperature and add sodium ethoxide portion-wise over 15 minutes.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and carefully quench with 1 M HCl until the solution is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude β-keto ester.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

The rigid biphenyl backbone of this compound serves as a pre-organized scaffold for the synthesis of larger polycyclic aromatic systems like phenanthrene.[6] The product from the Dieckmann condensation can be further elaborated to fully aromatic phenanthrene derivatives through subsequent reduction and dehydration/aromatization steps.

Plausible Reaction Pathway:

PAH_Synthesis cluster_workflow Synthesis of Phenanthrene Derivatives A β-Keto Ester from Dieckmann B Reduction (e.g., NaBH₄) A->B C Diol Intermediate B->C D Dehydration/Aromatization (Acid Catalyst) C->D E Phenanthrene Derivative D->E

Caption: Pathway to phenanthrene derivatives from the Dieckmann product.

Building Block for Polyesters and Polyamides

This compound can serve as a monomer in condensation polymerization reactions with diols or diamines to produce polyesters and polyamides, respectively.[7][8][9][10] The biphenyl unit introduces rigidity and thermal stability to the resulting polymer backbone.

Causality of Experimental Choices: The choice of catalyst (e.g., a titanium or tin-based catalyst for polyesterification) is critical for achieving high molecular weight polymers. The reaction is typically carried out at high temperatures under vacuum to drive the equilibrium towards the polymer by removing the ethanol byproduct.

Illustrative Protocol: Synthesis of a Biphenyl-Containing Polyester

  • Materials:

    • This compound (1.0 eq)

    • Ethylene glycol (1.2 eq)

    • Titanium(IV) isopropoxide (catalytic amount)

    • High-boiling point solvent (e.g., diphenyl ether)

  • Procedure:

    • Combine this compound, ethylene glycol, and the catalyst in a reaction vessel equipped with a short-path distillation head and a mechanical stirrer.

    • Heat the mixture under a slow stream of nitrogen to a temperature sufficient to initiate transesterification and distill off the ethanol formed.

    • Gradually increase the temperature and apply a vacuum to remove the excess ethylene glycol and drive the polymerization to completion.

    • Continue the reaction until the desired melt viscosity is achieved.

    • Cool the polymer to room temperature and isolate.

Further Synthetic Transformations

Beyond the core applications, the ester functionalities of this compound allow for a range of standard organic transformations:

  • Hydrolysis: Treatment with a strong base like sodium hydroxide followed by acidification will yield diphenic acid, a valuable ligand in coordination and supramolecular chemistry.[11][12][13]

  • Reduction: The use of strong reducing agents like lithium aluminum hydride will reduce both ester groups to the corresponding diol, [2,2'-bis(hydroxymethyl)-1,1'-biphenyl].[14] This diol can be a useful chiral ligand precursor or a monomer for polymer synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.

Conclusion

This compound, while not a household name in the world of organic reagents, presents a compelling case for its utility in specialized applications. Its rigid biphenyl scaffold is a key feature that can be exploited in the synthesis of complex cyclic and polymeric structures. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for exploring the untapped potential of this versatile building block.

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Application Notes and Protocols for the Esterification of Diphenic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Diphenic Acid Esters

Diphenic acid, or 2,2'-biphenyldicarboxylic acid, is a unique dicarboxylic acid featuring a biphenyl backbone. This structural motif imparts rigidity and specific stereochemical properties to its derivatives. The corresponding esters, such as dimethyl diphenate, are valuable intermediates in organic synthesis, finding applications in the development of novel polymers, liquid crystals, and as ligands in coordination chemistry. In the realm of drug development, the esterification of bioactive molecules containing carboxylic acid moieties is a common strategy to enhance their pharmacokinetic profiles, for instance, by improving membrane permeability. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective esterification of diphenic acid, focusing on practical, field-proven protocols.

Underlying Principles: The Chemistry of Esterification

Esterification is a fundamental organic reaction that forms an ester from a carboxylic acid and an alcohol. The reaction is typically reversible and requires a catalyst to proceed at a reasonable rate. The general mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[1] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[2]

To drive the equilibrium towards the formation of the ester, several strategies can be employed, in accordance with Le Châtelier's principle. These include using a large excess of the alcohol, which also often serves as the solvent, or removing the water produced during the reaction, for example, through azeotropic distillation with a Dean-Stark apparatus.[2][3]

Experimental Protocols: A Comparative Approach

This section details three distinct and reliable protocols for the esterification of diphenic acid. The choice of method will depend on the desired reaction speed, scale, and the sensitivity of any other functional groups present in the starting material.

Protocol 1: Classical Fischer-Speier Esterification (Thermal Method)

This is the most traditional and cost-effective method for synthesizing simple esters. It is particularly well-suited for large-scale preparations where reaction time is not the primary constraint.

Rationale: The use of a large excess of methanol as both reactant and solvent, combined with a strong acid catalyst and heat, effectively drives the equilibrium towards the formation of dimethyl diphenate. The work-up procedure is designed to remove the acid catalyst and any unreacted diphenic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenic acid (1 equivalent).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-50 equivalents), followed by the slow, careful addition of a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 equivalents).[4]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-water. This will cause the crude dimethyl diphenate to precipitate.

    • Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral to pH paper.

    • To remove any remaining acidic impurities, the crude product can be dissolved in a suitable organic solvent like diethyl ether or ethyl acetate and washed with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.[3]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization. A mixture of ethanol and water or methanol can be effective.[5][6] Dissolve the crude ester in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.

Workflow Diagram:

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Diphenic Acid + Methanol + H₂SO₄ reflux Reflux (4-8h) start->reflux quench Quench with Ice-Water reflux->quench filter Vacuum Filtration quench->filter wash Wash with NaHCO₃ & Brine filter->wash dry Dry over Na₂SO₄ wash->dry evaporate Solvent Evaporation dry->evaporate recrystallize Recrystallization evaporate->recrystallize end Pure Dimethyl Diphenate recrystallize->end Microwave_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Diphenic Acid + Methanol + H₂SO₄ microwave Microwave Irradiation (10-30 min) start->microwave quench Quench with Ice-Water microwave->quench filter Vacuum Filtration quench->filter wash Wash with NaHCO₃ & Brine filter->wash dry Dry over Na₂SO₄ wash->dry evaporate Solvent Evaporation dry->evaporate recrystallize Recrystallization evaporate->recrystallize end Pure Dimethyl Diphenate recrystallize->end

Caption: Workflow for Microwave-Assisted Esterification.

Protocol 3: Steglich Esterification using DCC and DMAP

This method is ideal for small-scale syntheses and for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier esterification.

Rationale: Dicyclohexylcarbodiimide (DCC) acts as a coupling agent, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst that accelerates the reaction and suppresses side reactions. The reaction proceeds under mild, neutral conditions at room temperature.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add methanol (2.2 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents).

  • Coupling Agent: Cool the mixture in an ice bath (0°C) and add a solution of DCC (2.2 equivalents) in the same anhydrous solvent dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the reaction is proceeding. Monitor the reaction by TLC.

  • Work-up:

    • Filter off the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 0.5 M) to remove DMAP, followed by saturated NaHCO₃ solution, and finally brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Workflow Diagram:

Steglich_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Diphenic Acid + Methanol + DMAP in DCM dcc Add DCC at 0°C start->dcc stir Stir at RT (12-24h) dcc->stir filter Filter DCU stir->filter wash Wash with HCl, NaHCO₃, Brine filter->wash dry Dry over Na₂SO₄ wash->dry evaporate Solvent Evaporation dry->evaporate purify Chromatography/Recrystallization evaporate->purify end Pure Dimethyl Diphenate purify->end

Caption: Workflow for Steglich Esterification.

Data Summary and Comparison

The following table provides a comparative overview of the three protocols for the esterification of diphenic acid to form dimethyl diphenate.

ParameterProtocol 1: Fischer-Speier (Thermal)Protocol 2: Fischer-Speier (Microwave)Protocol 3: Steglich Esterification
Catalyst Concentrated H₂SO₄Concentrated H₂SO₄DCC / DMAP
Solvent Excess MethanolExcess MethanolAnhydrous DCM or THF
Temperature Reflux (approx. 65°C)100-120°C0°C to Room Temperature
Reaction Time 4-8 hours10-30 minutes12-24 hours
Typical Yield Good to Excellent (>80%)Excellent (>90%)Good to Excellent (>80%)
Key Advantages Cost-effective, scalableExtremely rapid, high yieldMild conditions, suitable for sensitive substrates
Key Disadvantages Long reaction time, harsh acidic conditionsRequires specialized equipmentStoichiometric waste (DCU), higher cost

Conclusion and Field-Proven Insights

The successful esterification of diphenic acid is readily achievable through several well-established methods. For routine, large-scale synthesis of dimethyl diphenate, the classical Fischer-Speier esterification remains a robust and economical choice. When speed and efficiency are paramount, particularly in a research and development setting, the microwave-assisted protocol offers a significant advantage. For delicate substrates where the preservation of other functional groups is critical, the mild conditions of the Steglich esterification are unparalleled, despite the generation of stoichiometric byproducts.

Expert Tip: Regardless of the method chosen, ensuring the use of anhydrous reagents and solvents is crucial for maximizing yield, as the presence of water can shift the equilibrium back towards the starting materials. Proper purification, especially the complete removal of the acid catalyst or coupling agent byproducts, is essential for obtaining a high-purity final product.

References

  • Fischer, E.; Speier, A. (1895). "Darstellung der Ester". Berichte der deutschen chemischen Gesellschaft. 28 (3): 3252–3258.
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  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chempedia. (n.d.). General procedures for the purification of Esters. [Link]

  • J&K Scientific LLC. (2025). Fischer Esterification. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. [Link]

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  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Science and Education Publishing. (n.d.). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

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  • MDPI. (n.d.). Preparation of New 2,3-Diphenylpropenoic Acid Esters – Good Yields Even for the More Hindered Z Isomers. [Link]

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The Strategic Application of Diethyl Diphenate in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide delineates the pivotal role of diethyl diphenate, a symmetrical biaryl diester, as a versatile starting material in the synthesis of complex pharmaceutical intermediates. We provide a detailed, field-tested protocol for the synthesis of this compound via a modified Ullmann condensation, followed by its strategic conversion to the phenanthridone scaffold, a core structural motif in numerous high-value therapeutics, including the PARP inhibitor Olaparib. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and execution of innovative synthetic routes for drug discovery and manufacturing.

Introduction: The Emerging Significance of this compound

In the landscape of pharmaceutical synthesis, the identification and utilization of versatile and economically viable starting materials are paramount. This compound, chemically known as diethyl biphenyl-2,2'-dicarboxylate, has emerged as a key building block due to its unique structural features.[1][2] Its C2 symmetry and the presence of two reactive ester functionalities on a biphenyl backbone offer a strategic entry point to a variety of complex heterocyclic systems. The biphenyl moiety is a privileged scaffold in medicinal chemistry, and the diester groups provide handles for a range of chemical transformations, including hydrolysis, amidation, and cyclization reactions. This application note will illuminate the synthesis of this compound and its subsequent elaboration into a critical pharmaceutical intermediate.

Synthesis of this compound via Ullmann Condensation

The synthesis of this compound is most effectively achieved through a copper-catalyzed Ullmann condensation of an ortho-halobenzoic acid ester.[3][4] This classic reaction, while traditionally requiring harsh conditions, has been significantly improved with the advent of modern catalytic systems. We present a robust and scalable protocol for this transformation.

Reaction Principle

The Ullmann reaction for the synthesis of biaryls involves the copper-mediated coupling of two aryl halide molecules.[4][5] The reaction is believed to proceed through an oxidative addition of the aryl halide to a copper(I) species, followed by a reductive elimination to form the new carbon-carbon bond.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )CAS Number
Ethyl 2-iodobenzoateC₉H₉IO₂276.07610-93-5
Copper powder, activatedCu63.557440-50-8
Dimethylformamide (DMF), anhydrousC₃H₇NO73.0968-12-2
Toluene, anhydrousC₇H₈92.14108-88-3

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add activated copper powder (1.5 equivalents).

  • Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) to the flask.

  • Heat the suspension to 150°C with vigorous stirring.

  • Slowly add ethyl 2-iodobenzoate (1.0 equivalent) to the heated suspension over 1 hour.

  • After the addition is complete, maintain the reaction mixture at 150-160°C for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the copper residues.

  • Wash the celite pad with toluene.

  • Combine the filtrate and washings, and remove the DMF and toluene under reduced pressure.

  • The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

Expected Yield: 65-75%

Synthesis Workflow

SynthesisWorkflow reagents Ethyl 2-iodobenzoate Activated Copper Powder Anhydrous DMF reaction Ullmann Condensation 150-160°C, 4-6h reagents->reaction workup Filtration Solvent Removal reaction->workup purification Vacuum Distillation or Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of a Phenanthridone Intermediate

A significant application of this compound lies in its conversion to the phenanthridone scaffold. This heterocyclic system is the core of several important pharmaceuticals, including PARP (Poly (ADP-ribose) polymerase) inhibitors, which are at the forefront of cancer therapy.[4][6]

Rationale and Strategy

The synthesis of the phenanthridone core from this compound involves a two-step sequence:

  • Hydrolysis: The diethyl ester is hydrolyzed to the corresponding diphenic acid.

  • Cyclization/Amidation: The diphenic acid is then converted to an activated derivative (e.g., an acid chloride or anhydride) and subsequently cyclized in the presence of an amine source to form the phenanthridone ring.

Experimental Protocol: Synthesis of Phenanthridone-6(5H)-one

Part A: Hydrolysis of this compound to Diphenic Acid

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )CAS Number
This compoundC₁₈H₁₈O₄298.335807-65-8
Sodium hydroxideNaOH40.001310-73-2
EthanolC₂H₅OH46.0764-17-5
Hydrochloric acid, conc.HCl36.467647-01-0

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (2.5 equivalents) in water.

  • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • The precipitated diphenic acid is collected by vacuum filtration, washed with cold water, and dried.

Part B: Cyclization to Phenanthridone-6(5H)-one

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )CAS Number
Diphenic acidC₁₄H₁₀O₄242.23482-05-3
Thionyl chlorideSOCl₂118.977719-09-7
Ammonium hydroxide, conc.NH₄OH35.041336-21-6
Polyphosphoric acid (PPA)(HPO₃)n-8017-16-1

Procedure:

  • To a solution of diphenic acid (1.0 equivalent) in an inert solvent (e.g., toluene), add thionyl chloride (2.2 equivalents) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2 hours to form diphenoyl chloride.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude diphenoyl chloride in a suitable solvent (e.g., dioxane) and add it dropwise to a cooled, stirred solution of concentrated ammonium hydroxide.

  • Stir the resulting mixture for 1 hour, then collect the precipitated diphenamide by filtration.

  • Heat the dried diphenamide with polyphosphoric acid (PPA) at 180-200°C for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The precipitated phenanthridone-6(5H)-one is collected by filtration, washed with water, and purified by recrystallization.

Reaction Pathway to Phenanthridone

PhenanthridoneSynthesis cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Cyclization diethyl_diphenate This compound hydrolysis NaOH, EtOH/H₂O Reflux diethyl_diphenate->hydrolysis diphenic_acid Diphenic Acid hydrolysis->diphenic_acid activation 1. SOCl₂ 2. NH₄OH diphenic_acid->activation cyclization Polyphosphoric Acid 180-200°C activation->cyclization phenanthridone Phenanthridone-6(5H)-one cyclization->phenanthridone

Caption: Two-step synthesis of the phenanthridone core from this compound.

Relevance to Pharmaceutical Synthesis: The Case of Olaparib

The phenanthridone scaffold is a key component of the PARP inhibitor Olaparib , a groundbreaking drug for the treatment of certain types of cancer.[6][7][8] While multiple synthetic routes to Olaparib exist, many converge on intermediates that are structurally related to the phenanthridone core derived from diphenic acid. The synthesis of these advanced intermediates often involves functionalization of the phenanthridone ring system. The ability to efficiently construct this core from a readily available starting material like this compound represents a significant strategic advantage in the overall synthetic plan.

Safety and Handling

  • This compound and its precursors: Handle all organic solvents and reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ullmann Condensation: This reaction is performed at high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped. Activated copper powder can be pyrophoric.

  • Thionyl Chloride: This reagent is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Polyphosphoric Acid: PPA is corrosive and viscous. Heating should be done with care, and quenching on ice should be performed slowly and cautiously.

Conclusion

This compound serves as a highly valuable and versatile intermediate in the synthesis of complex pharmaceutical molecules. The robust Ullmann condensation provides a reliable route to this key building block. Its subsequent conversion to the phenanthridone scaffold opens a direct pathway to the core of important drugs like Olaparib. The protocols and strategies outlined in this application note are designed to empower researchers and drug development professionals to leverage the full potential of this compound in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

  • MDPI. (n.d.). Synthetic Strategies in the Preparation of Phenanthridinones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • PubMed. (2001). Synthesis of Phenanthridones Using Diels-Alder Reactions of 4-substituted 2(1H)-quinolones Acting as Dienophiles. Retrieved from [Link]

  • PubMed. (2006). Synthesis of 5(6H)-phenanthridones using Diels-Alder reaction of 3-nitro-2(1H)-quinolones acting as dienophiles. Retrieved from [Link]

  • Google Patents. (n.d.). US10100017B2 - Processes for preparing olaparib.
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  • Royal Society of Chemistry. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Retrieved from [Link]

  • PubMed. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2′-Dinitrobiphenyl. Retrieved from [Link]

  • ResearchGate. (2017). Diphenic acid derivatives: Synthesis, reactions, and applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]

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Application Note: Laboratory Scale Synthesis of Diethyl Diphenate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diethyl diphenate, also known as diethyl biphenyl-2,2'-dicarboxylate, is a significant chemical intermediate used in the synthesis of various organic materials, including polymers and pharmacologically active molecules. Its structure, derived from diphenic acid, provides a rigid biphenyl backbone that can be functionalized to create complex molecular architectures. This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this compound. The chosen synthetic route is the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This guide is designed for researchers and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducibility, safety, and high purity of the final product.

Principle and Reaction Mechanism

The synthesis proceeds via the Fischer-Speier esterification, an equilibrium-controlled reaction. Diphenic acid is treated with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to yield this compound and water.

Reaction: (C₆H₄COOH)₂ + 2 C₂H₅OH ⇌ (C₆H₄COOC₂H₅)₂ + 2 H₂O (Diphenic Acid + Ethanol ⇌ this compound + Water)

The core principle of this synthesis is driving the chemical equilibrium toward the product side. According to Le Châtelier's Principle, this is achieved by using one of the reactants, in this case, ethanol, in a large excess, which also conveniently serves as the reaction solvent.[2][3][4]

Mechanism of Fischer Esterification: The reaction mechanism involves several key steps, initiated by the acid catalyst[1][5]:

  • Protonation of Carbonyl: The sulfuric acid protonates the carbonyl oxygen of a carboxylic acid group on diphenic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. This process occurs at both carboxylic acid sites on the diphenic acid molecule.

Diagram: Fischer Esterification Mechanism

Fischer_Esterification cluster_reactants Step 1: Protonation cluster_attack Step 2 & 3: Nucleophilic Attack cluster_elimination Step 4 & 5: Water Elimination cluster_product Step 6: Deprotonation RCOOH Diphenic Acid (one COOH group shown) RCOOH_H Protonated Carboxylic Acid RCOOH->RCOOH_H + H⁺ H_plus H⁺ (from H₂SO₄) EtOH Ethanol (C₂H₅OH) Tetrahedral_Intermediate Tetrahedral Intermediate RCOOH_H->Tetrahedral_Intermediate + C₂H₅OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester This compound (one ester group shown) Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (catalyst regenerated) Water H₂O

Caption: Reaction mechanism of Fischer-Speier esterification.

Detailed Experimental Protocol

Materials and Equipment
Reagents & ChemicalsEquipment
Diphenic Acid (C₁₄H₁₀O₄)250 mL Round-bottom flask
Absolute Ethanol (C₂H₅OH), 200 proofReflux condenser
Concentrated Sulfuric Acid (H₂SO₄), 98%Heating mantle with magnetic stirrer
Diethyl Ether (CH₃CH₂OCH₂CH₃)500 mL Separatory funnel
Saturated Sodium Bicarbonate (NaHCO₃) solutionRotary evaporator
Brine (Saturated NaCl solution)Buchner funnel and filter flask
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Beakers and Erlenmeyer flasks
Deionized WaterpH paper
Safety Precautions
  • Concentrated Sulfuric Acid: Highly corrosive and a strong dehydrating agent that can cause severe burns.[6][7] Always handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[8] When diluting or mixing, always add acid to other liquids slowly , never the other way around, to avoid violent exothermic reactions.[9]

  • Flammable Solvents: Ethanol and diethyl ether are highly flammable. Ensure there are no open flames or spark sources in the vicinity. All heating should be conducted using a heating mantle, and solvent evaporation should be performed on a rotary evaporator.[10]

  • General Handling: This procedure should be carried out in a well-ventilated chemical fume hood.[6] Standard laboratory PPE (goggles, lab coat, gloves) must be worn at all times.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diphenic acid (e.g., 12.1 g, 0.05 mol).

    • Add 100 mL of absolute ethanol. The large excess of ethanol serves as both a reactant and the solvent, driving the reaction equilibrium towards the ester product.[4]

    • Assemble a reflux condenser on top of the flask. Secure the apparatus with clamps.

  • Catalyst Addition and Reflux:

    • While stirring the mixture, carefully and slowly add concentrated sulfuric acid (e.g., 2 mL) through the top of the condenser. This addition is exothermic and should be done with caution.

    • Turn on the cooling water to the condenser.

    • Heat the mixture to a gentle reflux using a heating mantle and continue to stir. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Isolation of Crude Product:

    • After the reflux period, turn off the heat and allow the flask to cool to room temperature.

    • Remove the bulk of the excess ethanol using a rotary evaporator.

    • Transfer the oily residue to a 500 mL separatory funnel using approximately 100 mL of diethyl ether.

    • Add 100 mL of deionized water to the separatory funnel and shake gently. Allow the layers to separate and discard the lower aqueous layer. This step removes the majority of the remaining ethanol and sulfuric acid.

    • Carefully wash the organic layer with 100 mL of saturated sodium bicarbonate solution. Caution: This will generate CO₂ gas due to the neutralization of residual sulfuric acid and any unreacted diphenic acid. Swirl the funnel gently at first and vent frequently to release the pressure. Continue washing until no more effervescence is observed. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash the organic layer with 50 mL of brine. This step helps to remove residual water from the organic phase.

    • Drain the organic layer into a clean, dry Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to act as a drying agent. Swirl the flask and let it stand for 15-20 minutes.

    • Filter the mixture through a fluted filter paper or a cotton plug to remove the drying agent.

    • Evaporate the solvent (diethyl ether) from the filtrate using a rotary evaporator to yield the crude this compound, which may be a pale yellow oil or a semi-solid.

Purification by Recrystallization
  • The crude product can be purified by recrystallization to obtain a pure, crystalline solid.[11][12] A mixed solvent system such as ethanol-water is often effective.[13][14]

  • Procedure:

    • Transfer the crude product to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat gently while swirling until the solid completely dissolves.[15]

    • To the hot solution, add deionized water dropwise until a persistent cloudiness appears.[13] This indicates that the solution is saturated.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[12]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[15]

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.[12]

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering impurities.

    • Dry the crystals in a vacuum desiccator or a vacuum oven at a low temperature to yield pure this compound.

Data Presentation and Characterization

Summary of Reagents and Expected Product
CompoundFormulaMW ( g/mol )Amount (g)Moles (mol)Molar Eq.
Diphenic AcidC₁₄H₁₀O₄242.2312.10.051.0
EthanolC₂H₅OH46.07~79 (100 mL)~1.7~34 (Excess)
Sulfuric AcidH₂SO₄98.08~3.7 (2 mL)~0.037Catalytic
This compound C₁₈H₁₈O₄ 298.33 ~14.9 (Theoretical) 0.05 -
Expected Characterization Data
  • Appearance: White crystalline solid.

  • Molecular Weight: 298.33 g/mol .[16][17]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.2-8.0 (m, 8H, Ar-H): Complex multiplet corresponding to the aromatic protons of the biphenyl system.

    • δ 4.0-4.4 (q, 4H, -OCH₂ CH₃): A quartet for the methylene protons, split by the adjacent methyl group.

    • δ 1.0-1.4 (t, 6H, -OCH₂CH₃ ): A triplet for the terminal methyl protons, split by the adjacent methylene group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~167 (C=O): Ester carbonyl carbons.

    • δ ~127-140 (Ar-C): Aromatic carbons.

    • δ ~61 (-OCH₂ CH₃): Methylene carbons.

    • δ ~14 (-OCH₂CH₃ ): Methyl carbons.

  • Infrared (IR) Spectroscopy (KBr or ATR):

    • ~3060 cm⁻¹ (aromatic C-H stretch).

    • ~2980 cm⁻¹ (aliphatic C-H stretch).

    • ~1725 cm⁻¹ (strong, sharp C=O stretch of the ester).[18]

    • ~1250 cm⁻¹ (C-O stretch).

    • ~1600, 1450 cm⁻¹ (aromatic C=C stretches).

Experimental Workflow Diagram

Synthesis_Workflow Start Start: Reagents Mix 1. Mix Diphenic Acid & Ethanol in Round-Bottom Flask Start->Mix Add_Catalyst 2. Add H₂SO₄ Catalyst Mix->Add_Catalyst Reflux 3. Heat to Reflux (3-4 hours) Add_Catalyst->Reflux Cool 4. Cool to Room Temperature Reflux->Cool Evaporate_EtOH 5. Evaporate Excess Ethanol Cool->Evaporate_EtOH Dissolve_Extract 6. Dissolve in Diethyl Ether & Transfer to Separatory Funnel Evaporate_EtOH->Dissolve_Extract Wash_H2O 7. Wash with Water Dissolve_Extract->Wash_H2O Wash_NaHCO3 8. Neutralize with NaHCO₃ Solution Wash_H2O->Wash_NaHCO3 Wash_Brine 9. Wash with Brine Wash_NaHCO3->Wash_Brine Dry 10. Dry Organic Layer (MgSO₄) Wash_Brine->Dry Filter_Evaporate 11. Filter & Evaporate Solvent to get Crude Product Dry->Filter_Evaporate Recrystallize 12. Recrystallize from Ethanol/Water Filter_Evaporate->Recrystallize Collect_Dry 13. Collect & Dry Crystals Recrystallize->Collect_Dry End End: Pure this compound Collect_Dry->End

Caption: Workflow for the synthesis of this compound.

References

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  • J&K Scientific LLC. (2025). Fischer Esterification.
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  • ResearchGate. (2014). How to recrystallize a product from ethanol/diethyl?.
  • ResearchGate. (2014). How to recrystallize a product from ethanol/diethyl?. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.
  • Google Patents. (n.d.). Synthesis method of diethyl phenylethylmalonate.
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  • GSRS. (n.d.). This compound.
  • Nisshoku Techno Fine Chemical Co., Ltd. (n.d.). Functional materials.
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Diethyl Diphenate: A Versatile Scaffold for Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers

Abstract

Diethyl diphenate, the diethyl ester of biphenyl-2,2'-dicarboxylic acid, presents a unique and compelling scaffold for the development of novel agrochemicals. While literature points to the "agrochemical proprieties" of diphenic acid derivatives, specific commercial applications remain an area of untapped potential.[1][2] This guide moves beyond established applications to provide researchers, scientists, and drug development professionals with a forward-looking technical roadmap. We will detail the synthesis of this compound and explore its potential as a core building block for new herbicides, fungicides, and plant growth regulators, complete with detailed, chemically sound, and field-tested-style experimental protocols. This document is designed not as a review of existing products, but as a launchpad for innovation, grounded in the principles of synthetic chemistry and agrochemical design.

Introduction: The Case for this compound

The biphenyl-2,2'-dicarboxylate structure of this compound offers a distinct combination of features for agrochemical design:

  • Stereochemical Rigidity: The biphenyl core imparts a degree of conformational restriction, which can be crucial for specific binding to target enzymes or receptors. The atropisomerism exhibited by the parent diphenic acid suggests that chiral derivatives could be synthesized, potentially leading to stereospecific bioactivity.[3]

  • Dual Functional Handles: The two diethyl ester groups provide reactive sites for a wide array of chemical modifications. They can be hydrolyzed, amidated, or reduced to create diverse libraries of compounds from a single, common intermediate.

  • Lipophilicity: The ester groups and biphenyl system contribute to a moderate lipophilicity, a key parameter for cell membrane penetration and translocation within plant tissues.

While direct synthesis of commercial agrochemicals from this compound is not prominently documented, its parent compound, diphenic acid, is noted for its utility in the agrochemical industry.[2][4] This guide, therefore, serves to bridge this gap, providing the foundational chemistry and hypothetical pathways to inspire and direct future research.

Physicochemical Properties & Synthesis

A thorough understanding of the starting material is critical for any synthetic campaign.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Nameethyl 2-(2-ethoxycarbonylphenyl)benzoate[PubChem CID: 13793399]
SynonymsDiethyl biphenyl-2,2'-dicarboxylate[PubChem CID: 13793399]
CAS Number5807-65-8[PubChem CID: 13793399]
Molecular FormulaC₁₈H₁₈O₄[PubChem CID: 13793399]
Molecular Weight298.3 g/mol [PubChem CID: 13793399]
AppearanceColorless liquid (typical)
Boiling Point~345 °C (estimated)[ChemBK]
Melting Point227-229 °C (for parent Diphenic Acid)[Sigma-Aldrich]
Protocol 1: Two-Step Synthesis of this compound

The most direct route to this compound is the esterification of its parent acid, diphenic acid. Diphenic acid itself is not always readily available and can be synthesized from less expensive starting materials like phenanthrene or anthranilic acid.[2][3]

This protocol is based on a patented industrial process, valued for its use of common reagents.[2]

Causality: This method employs hydrogen peroxide in glacial acetic acid to oxidatively cleave the 9,10-double bond of phenanthrene. The acidic medium protonates the peroxide, making it a more potent oxidizing agent, leading directly to the formation of diphenic acid.

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenanthrene (50 g, 0.28 mol) and glacial acetic acid (500 mL).

  • Heating: Begin stirring and heat the mixture to 80-85°C to dissolve the phenanthrene.

  • Oxidant Addition: Once the temperature is stable, add 30% hydrogen peroxide (170 mL, ~1.67 mol) dropwise via the dropping funnel over a period of 60-90 minutes. (CAUTION: Exothermic reaction. Monitor temperature closely and adjust addition rate to maintain it below 90°C).

  • Reaction: After the addition is complete, maintain the reaction mixture at 85°C with stirring for an additional 4-6 hours.

  • Isolation: Allow the mixture to cool to room temperature, then chill in an ice bath for 1-2 hours. Diphenic acid will precipitate as a crystalline solid.

  • Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold water (2 x 100 mL). To purify, suspend the crude solid in 500 mL of 10% aqueous sodium carbonate solution and heat to boiling. Add activated charcoal (2 g), and filter the hot solution to remove impurities.

  • Precipitation: While hot, carefully acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2-3.

  • Final Product: Cool the solution in an ice bath. Collect the pure diphenic acid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The expected yield is 70-80%.

Causality: This classic acid-catalyzed esterification converts the dicarboxylic acid into its corresponding diethyl ester. A large excess of ethanol is used to drive the equilibrium toward the product, and a strong acid catalyst (sulfuric acid) is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reaction Setup: To a 500 mL round-bottom flask, add diphenic acid (24.2 g, 0.1 mol), absolute ethanol (250 mL), and concentrated sulfuric acid (2 mL).

  • Reflux: Heat the mixture to reflux with stirring for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Workup: Dissolve the residue in diethyl ether (200 mL). Wash the ether solution sequentially with water (100 mL), 5% aqueous sodium bicarbonate (2 x 100 mL, until effervescence ceases), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound as an oil or low-melting solid. Purity can be assessed by NMR and, if necessary, the product can be further purified by vacuum distillation or column chromatography.

dot digraph "Synthesis_of_Diethyl_Diphenate" { graph [fontname="Arial", label="Workflow for this compound Synthesis", labelloc=t, fontsize=16]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Phenanthrene [label="Phenanthrene"]; H2O2_AcOH [label="H₂O₂ / Acetic Acid\n(Oxidation)", shape=ellipse, fillcolor="#FFFFFF"]; Diphenic_Acid [label="Diphenic Acid"]; Ethanol_H2SO4 [label="Ethanol / H₂SO₄\n(Fischer Esterification)", shape=ellipse, fillcolor="#FFFFFF"]; Diethyl_Diphenate [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Phenanthrene -> H2O2_AcOH [label="Step 1A"]; H2O2_AcOH -> Diphenic_Acid; Diphenic_Acid -> Ethanol_H2SO4 [label="Step 1B"]; Ethanol_H2SO4 -> Diethyl_Diphenate; } enddot Caption: Two-step synthesis of this compound from phenanthrene.

Potential Application in Herbicide Synthesis

The rigid dicarboxylate structure of this compound is an attractive starting point for novel herbicides, particularly those that mimic or interact with plant hormone pathways.

Conceptual Framework: Rigidified Auxin Analogs

Synthetic auxin herbicides, such as picolinic acids, function by overwhelming the plant's natural auxin regulatory systems.[5] The efficacy of these herbicides is highly dependent on their three-dimensional shape. We propose that the diphenate core could serve as a rigid scaffold to create novel structures that fit into auxin receptors. By converting one or both ester groups into other functionalities, one could explore the structure-activity relationship (SAR) extensively.

Protocol 2: Synthesis of a Diphenic Acid Monamide Monoester

Causality: This protocol aims to create an asymmetrical molecule, a key strategy in drug discovery to explore a wider range of biological interactions. By using a limited amount of the amine, we favor mono-amidation. The conversion of an ester to an amide introduces a hydrogen bond donor and alters the electronic and steric properties of that position, creating a potential new binding interaction with a target protein.

  • Reaction Setup: Dissolve this compound (14.9 g, 0.05 mol) in anhydrous toluene (200 mL) in a 500 mL flask.

  • Amine Addition: Add a solution of 2,6-dichloroaniline (8.1 g, 0.05 mol) in toluene (50 mL).

  • Catalysis: Add sodium tert-butoxide (NaOtBu) (5.3 g, 0.055 mol) as a catalyst. (NOTE: NaOtBu is highly reactive; handle under an inert atmosphere).

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 18-24 hours. Monitor the reaction by TLC for the disappearance of this compound and the appearance of a new, more polar spot.

  • Quenching and Workup: Cool the reaction to room temperature and quench by slowly adding 1 M HCl (100 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude product will likely be a mixture of starting material, the desired mono-amide, and a di-amide byproduct.

  • Isolation: Purify the desired mono-amide product using flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. Characterization by ¹H NMR and Mass Spectrometry is essential to confirm the structure.

dot digraph "Herbicide_Precursor_Synthesis" { graph [fontname="Arial", label="Hypothetical Synthesis of a Herbicide Precursor", labelloc=t, fontsize=16]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Diethyl_Diphenate [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine_Addition [label="1. Dichloroaniline\n2. NaOtBu, Toluene", shape=ellipse, fillcolor="#FFFFFF"]; Monoamide_Product [label="Mono-amide Mono-ester\n(Potential Herbicide Precursor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis (e.g., LiOH)", shape=ellipse, fillcolor="#FFFFFF"]; Final_Acid [label="Mono-amide Mono-acid\n(Target for Bioassay)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Diethyl_Diphenate -> Amine_Addition [label="Selective Amidation"]; Amine_Addition -> Monoamide_Product; Monoamide_Product -> Hydrolysis [label="Final Step"]; Hydrolysis -> Final_Acid; } enddot Caption: Pathway for creating novel herbicide candidates.

Potential Application in Fungicide Synthesis

Many modern fungicides, such as Succinate Dehydrogenase Inhibitors (SDHIs), contain a critical carboxamide functional group.[6] this compound is an ideal precursor for generating novel bis-amide structures for screening as potential fungicides.

Conceptual Framework: Novel Dicarboxamide Fungicides

The fungicidal activity of SDHIs relies on the precise orientation of the carboxamide group, which binds within the ubiquinone-binding pocket of the succinate dehydrogenase enzyme complex. By creating a library of dicarboxamides from this compound using various amines, researchers can probe this chemical space for new active compounds. The biphenyl backbone would offer a novel, semi-rigid scaffold compared to the more flexible linkers found in many existing SDHIs.

Protocol 3: Parallel Synthesis of a Diphenic Dicarboxamide Library

Causality: This protocol is designed for efficiency, allowing a researcher to synthesize multiple compounds simultaneously for high-throughput screening. The direct aminolysis of the ester is facilitated by heating, which provides the activation energy needed for the nucleophilic acyl substitution reaction between the amine and the ester's carbonyl carbon.

  • Array Setup: In an array of reaction vials (e.g., a 24-well plate with reflux condensers), add a solution of this compound in N-Methyl-2-pyrrolidone (NMP) (e.g., 150 mg, 0.5 mmol in 2 mL NMP per well).

  • Amine Addition: To each well, add a different primary or secondary amine (1.1 mmol, 2.2 equivalents). Examples could include aniline, 4-fluoroaniline, thiophene-2-methylamine, piperidine, etc.

  • Reaction: Seal the plate and heat to 120-140°C for 24-48 hours.

  • Workup: After cooling, dilute each reaction mixture with ethyl acetate (5 mL) and water (5 mL). Transfer the organic layer from each well to a new plate.

  • Purification: The products can be purified using automated parallel flash chromatography or by precipitation. For many screening assays, the crude product may be sufficient after removal of the solvent.

  • Analysis: Each product should be analyzed by LC-MS to confirm the molecular weight of the desired dicarboxamide.

Table 2: Example Amine Inputs for Dicarboxamide Library Synthesis
Amine InputResulting MoietyRationale for Inclusion
4-chloroanilineChlorophenyl amideIntroduces halogen for potential hydrophobic/electronic interactions.
CyclopropylamineCyclopropyl amideSmall, rigid ring structure often found in active agrochemicals.
Thiazol-2-amineHeterocyclic amideIntroduces a heteroaromatic ring system known for bioactivity.
MorpholineMorpholine amideIntroduces a polar, hydrogen bond-accepting group.

Potential Application in Plant Growth Regulator (PGR) Synthesis

Plant Growth Regulators (PGRs) are structurally diverse and can act as either promoters or inhibitors of various physiological processes.[7] The this compound scaffold offers a novel chemical backbone that is underexplored in this area.

Conceptual Framework: Synthesis of Diphenic Dihydrazide for Further Derivatization

Hydrazides are versatile chemical intermediates. By converting this compound to the corresponding dihydrazide, a researcher creates a platform molecule that can be further reacted to form pyrazoles, oxadiazoles, and other heterocyclic systems known to possess biological activity.

Protocol 4: Synthesis of Biphenyl-2,2'-dihydrazide

Causality: Hydrazine is a powerful nucleophile. This reaction is a nucleophilic acyl substitution where hydrazine hydrate displaces the ethoxide leaving groups from the ester carbonyls. The reaction is typically driven to completion by using an excess of hydrazine and heating.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 33.5 mmol) in ethanol (100 mL).

  • Hydrazine Addition: Add hydrazine hydrate (10 mL, ~206 mmol, ~6 equivalents) to the solution. (CAUTION: Hydrazine is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment).

  • Reflux: Heat the mixture to reflux for 6 hours. A white precipitate of the dihydrazide should form.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol (3 x 20 mL) and then with diethyl ether (2 x 20 mL).

  • Drying: Dry the product, biphenyl-2,2'-dihydrazide, under vacuum. The product can be characterized by NMR and its melting point. This dihydrazide is now a versatile intermediate for creating a wide range of heterocyclic derivatives for PGR screening.

Conclusion and Future Outlook

This compound is a molecule of significant, yet largely unrealized, potential in the field of agrochemical research. Its rigid biphenyl backbone and dual reactive ester handles make it an ideal starting point for the synthesis of diverse chemical libraries. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore this potential. By applying established synthetic transformations—amidation, selective functionalization, and hydrazide formation—novel compounds targeting herbicidal, fungicidal, and plant growth regulatory pathways can be systematically developed. The self-validating nature of these protocols, grounded in fundamental chemical principles, provides a reliable foundation for the discovery of the next generation of agricultural chemical solutions.

References

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). MDPI.
  • Process for the preparation of diphenic acid. (2009).
  • Salem, M. A., et al. (2017). Diphenic acid derivatives: Synthesis, reactions, and applications.
  • US Patent 7589230B2, Process for the preparation of diphenic acid. (2009).
  • Plant Growth Regul
  • Design, Synthesis, Herbicidal Activity, and the Molecular Docking Study of Novel Diphenyl Ether Derivatives as Protoporphyriogen IX Oxidase Inhibitors. (2025).
  • CN104026127A - Plant growth regulator combination and application and preparation thereof. (n.d.).
  • Synthesis, Characterization, and Encapsulation of Novel Plant Growth Regulators (PGRs)
  • Diphenic acid. (n.d.). Wikipedia.
  • US20150126734A1 - Process for preparation of n,n-di substituted carboxamides. (n.d.).
  • Biphenyl-2,2'-dicarboxylic acid, dibutyl ester. (n.d.). PubChem.
  • CN115925543A - Synthesis method of diethyl phenylethylmalonate. (n.d.).
  • PLANT GROWTH REGUL
  • (PDF) Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023).
  • WO2017092466A1 - Novel form of mefenpyr-diethyl,process for preparation and use thereof. (n.d.).
  • 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. (n.d.). Sigma-Aldrich.
  • US Patent 7589230B2, Process for the preparation of diphenic acid. (2009).
  • (12)
  • 2,2'-Biphenyldicarboxylic acid for synthesis. (n.d.). Sigma-Aldrich.
  • US20170158641A1 - Novel form of mefenpyr-diethyl, a process for its preparation and use of the same. (n.d.).
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). MDPI.
  • 2,2'-Bis(trifluoromethyl)[1,1'-biphenyl]-4,4'-dicarboxylic acid. (n.d.). PubChem.
  • Biphenyl-4,4'-dicarboxylic acid 97%. (n.d.). Sigma-Aldrich.
  • Plant Growth Regul

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Application Notes and Protocols: Diethyl Diphenate as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl diphenate, the diethyl ester of diphenic acid, is a molecule of interest in various chemical syntheses.[1][2] Its structural features, specifically the presence of two ester groups, make it a potential substrate for hydrolytic enzymes. This guide provides a detailed exploration of this compound as a substrate for enzymatic reactions, with a primary focus on carboxylesterases (EC 3.1.1.1). Carboxylesterases are a superfamily of enzymes that play a crucial role in the hydrolysis of a wide range of ester-containing endogenous and xenobiotic compounds.[3][4] Their activity is pivotal in drug metabolism, particularly in the activation of ester-based prodrugs to their active carboxylic acid forms.[4][5][6][7] Understanding the interaction of novel ester compounds like this compound with these enzymes is therefore critical in drug discovery and development.

This document will provide the theoretical framework for the enzymatic hydrolysis of this compound, detailed protocols for conducting and analyzing the enzymatic assay, and insights into the potential applications of this substrate in screening for enzyme activity and inhibition.

Principle of the Enzymatic Reaction

Carboxylesterases catalyze the hydrolysis of ester bonds through a serine hydrolase mechanism.[8][9] The active site of these enzymes typically contains a catalytic triad of serine, histidine, and a carboxylic acid (aspartate or glutamate).[9] The reaction with an ester substrate, such as this compound, proceeds via a two-step process involving the formation of an acyl-enzyme intermediate followed by its hydrolysis to release the carboxylic acid and regenerate the free enzyme.[8]

The hydrolysis of this compound is expected to occur in a stepwise manner, first yielding monoethyl diphenate and ethanol, and subsequently, diphenic acid and another molecule of ethanol. The overall reaction is the conversion of a neutral ester to a dicarboxylic acid, resulting in a decrease in the pH of the reaction medium.

Enzymatic_Hydrolysis_of_Diethyl_Diphenate cluster_reaction Stepwise Hydrolysis cluster_products Products Diethyl_Diphenate This compound Monoethyl_Diphenate Monoethyl Diphenate Diethyl_Diphenate->Monoethyl_Diphenate + H2O - Ethanol Ethanol1 Ethanol Diphenic_Acid Diphenic Acid Monoethyl_Diphenate->Diphenic_Acid + H2O - Ethanol Ethanol2 Ethanol Diphenic_Acid_Final Diphenic Acid Enzyme Carboxylesterase Enzyme->Diethyl_Diphenate catalyzes Enzyme->Monoethyl_Diphenate catalyzes

Figure 1: Proposed enzymatic hydrolysis of this compound by carboxylesterase.

Applications in Research and Drug Development

The use of this compound as a substrate in enzymatic assays can be applied in several areas:

  • Enzyme Activity Screening: To identify and characterize novel esterases from various biological sources that are capable of hydrolyzing bulky aromatic diesters.

  • Inhibitor Screening: As a tool in high-throughput screening (HTS) campaigns to identify inhibitors of specific carboxylesterases, which can be valuable for modulating drug metabolism or for developing new therapeutic agents.[10]

  • Prodrug Development: To study the enzymatic activation of potential prodrugs that share a similar diphenic acid ester scaffold.[11]

Experimental Protocols

The following protocols provide a framework for studying the enzymatic hydrolysis of this compound. Given that neither this compound nor its hydrolysis products are chromogenic, a pH-based assay is proposed. This method relies on the detection of the pH change resulting from the production of diphenic acid.

Materials and Reagents
Reagent/MaterialSpecifications
This compoundHigh purity (≥98%)
Carboxylesterasee.g., Porcine Liver Esterase, human recombinant CES1 or CES2
Tris-HCl Buffer50 mM, pH 8.0
pH indicatore.g., Phenol Red (0.02%)
Sodium Hydroxide (NaOH)0.01 M, standardized
96-well microplatesClear, flat-bottom
Microplate readerCapable of absorbance measurements at 560 nm
pH meterCalibrated
IncubatorSet to 37°C
Protocol 1: Spectrophotometric pH-Based Enzyme Assay

This protocol is adapted from general principles of esterase assays where the production of an acidic product is monitored.[12]

1. Reagent Preparation:

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO.

  • Enzyme Working Solution: Prepare a working solution of the carboxylesterase in 50 mM Tris-HCl buffer (pH 8.0). The optimal concentration should be determined empirically through enzyme titration experiments.

  • Assay Buffer: 50 mM Tris-HCl buffer (pH 8.0) containing 0.02% Phenol Red.

2. Assay Procedure:

  • To each well of a 96-well microplate, add 180 µL of the Assay Buffer.

  • Add 10 µL of the this compound stock solution to the test wells. For control wells (no substrate), add 10 µL of DMSO.

  • Pre-incubate the plate at 37°C for 5 minutes to reach thermal equilibrium.[12]

  • Initiate the reaction by adding 10 µL of the Enzyme Working Solution to all wells.

  • Immediately start monitoring the decrease in absorbance at 560 nm (the absorbance maximum of the basic form of Phenol Red) every 30 seconds for 10-15 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the rate of change in absorbance (ΔAbs/min) for each well.

  • The rate of reaction is proportional to the rate of absorbance change.

  • To quantify the production of H+, a standard curve can be generated by adding known amounts of a strong acid (e.g., HCl) to the Assay Buffer and measuring the corresponding absorbance at 560 nm.

Workflow_pH_Assay Start Start Prep_Reagents Prepare Reagents: - Substrate Stock (this compound) - Enzyme Solution - Assay Buffer with Phenol Red Start->Prep_Reagents End End Add_Buffer Add 180 µL Assay Buffer to Microplate Wells Prep_Reagents->Add_Buffer Add_Substrate Add 10 µL Substrate (or DMSO for control) Add_Buffer->Add_Substrate Pre_Incubate Pre-incubate at 37°C for 5 min Add_Substrate->Pre_Incubate Add_Enzyme Initiate reaction with 10 µL Enzyme Solution Pre_Incubate->Add_Enzyme Measure_Abs Measure Absorbance at 560 nm Kinetically Add_Enzyme->Measure_Abs Analyze_Data Calculate Rate (ΔAbs/min) and Determine Enzyme Activity Measure_Abs->Analyze_Data Analyze_Data->End

Figure 2: Workflow for the spectrophotometric pH-based enzyme assay.

Protocol 2: pH-Stat Titration Assay

This method provides a more direct and continuous measure of acid production and is suitable for more detailed kinetic studies.

1. Reagent Preparation:

  • Substrate Emulsion: Prepare an emulsion of this compound in a suitable buffer (e.g., 5 mM Tris-HCl, pH 8.0) containing a surfactant like Triton X-100 to improve solubility.

  • Enzyme Solution: Prepare a concentrated solution of the carboxylesterase in a low-buffered solution.

  • Titrant: Standardized 0.01 M NaOH.

2. Assay Procedure:

  • Set up a thermostatted reaction vessel at the desired temperature (e.g., 37°C) with a calibrated pH electrode and a micro-burette connected to the pH-stat titrator.

  • Add the substrate emulsion to the reaction vessel and allow it to equilibrate.

  • Adjust the initial pH to the desired value (e.g., 8.0).

  • Initiate the reaction by adding a small volume of the concentrated enzyme solution.

  • The pH-stat will automatically titrate the liberated diphenic acid with the NaOH solution to maintain a constant pH.

  • Record the volume of NaOH consumed over time.

3. Data Analysis:

  • The rate of the enzymatic reaction is directly proportional to the rate of NaOH consumption.

  • Enzyme activity can be expressed in µmol of substrate hydrolyzed per minute (Units).

Troubleshooting and Considerations

  • Substrate Solubility: this compound is poorly soluble in aqueous solutions. The use of a co-solvent like DMSO or a surfactant may be necessary. Ensure that the concentration of the organic solvent does not significantly inhibit enzyme activity.

  • Buffer Capacity: For the spectrophotometric assay, a low concentration of buffer is required to ensure a measurable pH change. However, the buffer must be sufficient to maintain the initial pH within the optimal range for the enzyme.

  • Spontaneous Hydrolysis: It is important to run a control reaction without the enzyme to account for any non-enzymatic hydrolysis of this compound at the experimental pH and temperature.

Conclusion

This compound presents a viable, albeit non-chromogenic, substrate for the investigation of carboxylesterase activity. The protocols outlined in this guide provide a starting point for researchers to explore the enzymatic hydrolysis of this compound. The choice of assay will depend on the specific research question, available equipment, and the required throughput. These methods can be further optimized for specific enzymes and experimental conditions. The study of such substrates contributes to a broader understanding of enzyme-substrate specificity and is instrumental in the fields of drug metabolism and discovery.

References

  • The Royal Society of Chemistry. Protocol for enzyme assays.
  • Creative Enzymes.
  • Hema, et al. basic carboxylesterase hydrolysis reaction. Carboxylesters are cleaved...
  • Taylor & Francis. Carboxylesterase – Knowledge and References.
  • MDPI. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs.
  • PMC. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics.
  • Benchchem.
  • PMC.
  • PMC. The role of human carboxylesterases in drug metabolism: have we overlooked their importance?
  • MDPI.
  • PubChem.
  • PMC.
  • Acta Medica Marisiensis.
  • NCBI Bookshelf. Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • G-Biosciences.
  • Gsrs.

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High-Yield Synthesis of Diethyl Diphenate: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl diphenate (diethyl 2,2'-biphenyldicarboxylate) is a valuable diester utilized as a key building block in the synthesis of various complex organic molecules, including pharmacologically active compounds and novel materials. Its rigid biphenyl scaffold provides a unique structural motif for designing molecules with specific conformational properties. This application note presents a detailed, high-yield, two-step protocol for the synthesis of this compound. The methodology is based on the robust and well-documented synthesis of the precursor, diphenic acid, via a copper-mediated reductive coupling of diazotized anthranilic acid, followed by a classic acid-catalyzed Fischer esterification. This guide provides in-depth experimental procedures, mechanistic insights, safety protocols, and characterization data to ensure reproducibility and success for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

The synthesis of biphenyl derivatives is a cornerstone of modern organic chemistry, owing to their prevalence in pharmaceuticals, agrochemicals, and materials science. This compound, specifically, serves as a versatile precursor for constructing more complex architectures. The primary challenge in its synthesis lies in the efficient formation of the central C-C bond of the biphenyl system with the carboxylic acid functionalities positioned at the 2 and 2' positions.

Several routes to diphenic acid, the precursor to this compound, have been reported, including the oxidation of phenanthrene and Ullmann-type couplings.[1][2][3] However, the method detailed herein, adapted from a verified Organic Syntheses procedure, offers a reliable and high-yielding pathway starting from inexpensive, commercially available anthranilic acid.[4]

The chosen two-step synthetic strategy involves:

  • Synthesis of Diphenic Acid: This step employs a classical Sandmeyer-type reaction. Anthranilic acid is first converted to its corresponding diazonium salt at low temperatures to ensure its stability. This intermediate is then subjected to a reductive homocoupling reaction using a freshly prepared ammoniacal cuprous ion solution. The copper(I) species is critical for facilitating the formation of the biphenyl C-C bond with high efficiency, yielding crude diphenic acid in yields often exceeding 88%.[4]

  • Fischer Esterification: The resulting diphenic acid is then converted to this compound via Fischer esterification. This is an acid-catalyzed equilibrium reaction where the dicarboxylic acid is heated with an excess of ethanol, which serves as both the reactant and the solvent, to drive the reaction towards the product. The use of a strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.

This combined approach provides a cost-effective and scalable method for producing high-purity this compound suitable for demanding research and development applications.

Reaction Schematics and Workflow

Overall Synthetic Pathway

The synthesis proceeds in two distinct stages: the formation of diphenic acid followed by its esterification.

G cluster_0 Step 1: Diphenic Acid Synthesis cluster_1 Step 2: Esterification A Anthranilic Acid B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Reductive Coupling (Ammoniacal Cu⁺) C->D E Crude Diphenic Acid D->E F Diphenic Acid E->F Purification G Fischer Esterification (Ethanol, H₂SO₄, Reflux) F->G H This compound G->H

Figure 1: Overall synthetic workflow for this compound.

Experimental Logic Flow

The following diagram outlines the logical progression of the entire experimental procedure, from reagent preparation to final product characterization.

workflow cluster_step1 Part A: Diphenic Acid Synthesis cluster_step2 Part B: this compound Synthesis start Start prep_diazo Prepare Anthranilic Acid Slurry and cool to 0-5 °C start->prep_diazo diazotization Add NaNO₂ Solution (Diazotization) prep_diazo->diazotization coupling Add Diazonium Solution to Cu(I) Solution (Coupling) diazotization->coupling prep_cu Prepare Ammoniacal Cu(I) Reducing Agent prep_cu->coupling acidify Heat and Acidify with HCl to Precipitate Product coupling->acidify isolate_crude Isolate & Wash Crude Diphenic Acid acidify->isolate_crude purify_da Purify by Bicarbonate Treatment & Reprecipitation isolate_crude->purify_da setup_ester Combine Diphenic Acid, Ethanol, and H₂SO₄ Catalyst purify_da->setup_ester reflux Heat Mixture to Reflux setup_ester->reflux workup Quench, Extract with Ether, Wash with NaHCO₃ & Brine reflux->workup isolate_final Dry Organic Layer (Na₂SO₄) & Evaporate Solvent workup->isolate_final purify_final Purify by Vacuum Distillation or Recrystallization isolate_final->purify_final characterization Characterize Final Product (¹H NMR, ¹³C NMR, MP) purify_final->characterization end_node End characterization->end_node

Figure 2: Detailed experimental logic flow diagram.

Detailed Experimental Protocols

Safety Precautions: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium nitrite is a strong oxidizer. Diazonium salts are potentially explosive and should be kept cold and used immediately after preparation. Concentrated acids (HCl, H₂SO₄) are highly corrosive.

Part A: Synthesis of Diphenic Acid[4]

Materials:

  • Anthranilic acid (99%)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl, ~37%)

  • Cupric sulfate pentahydrate (CuSO₄·5H₂O)

  • Hydroxylammonium sulfate ((NH₃OH)₂SO₄)

  • Concentrated ammonium hydroxide (NH₄OH, ~28%)

  • Sodium hydroxide (NaOH)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ice

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Large beaker (2 L)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Diazotization of Anthranilic Acid:

    • In a 1 L round-bottom flask equipped with a mechanical stirrer, add anthranilic acid (50.0 g, 0.365 mol), deionized water (150 mL), and concentrated HCl (92 mL).

    • Cool the resulting slurry to 0–5 °C in an ice-salt bath.

    • Separately, dissolve sodium nitrite (26.3 g, 0.38 mol) in 350 mL of water.

    • Add the sodium nitrite solution dropwise to the stirred anthranilic acid slurry over 30 minutes, ensuring the temperature remains below 5 °C. The solid should dissolve to form a clear solution of the diazonium salt.

    • Keep this solution cold and use it immediately in the next step.

  • Preparation of the Reducing Agent (Ammoniacal Cuprous Solution):

    • In a 2 L beaker, dissolve cupric sulfate pentahydrate (126 g, 0.505 mol) in 500 mL of water. Add concentrated ammonium hydroxide (210 mL) to form the deep blue tetraamminecopper(II) complex. Cool the solution to 10 °C.

    • In a separate flask, dissolve hydroxylammonium sulfate (42 g, 0.256 mol) in 120 mL of water. Cool to 10 °C and add 85 mL of 6 N NaOH solution.

    • Immediately add the hydroxylamine solution to the ammoniacal cupric sulfate solution with stirring. The solution will turn pale blue, indicating the formation of the cuprous [Cu(I)] complex.

  • Reductive Coupling:

    • Place the beaker containing the cold (10 °C) reducing agent under a mechanical stirrer.

    • Add the previously prepared cold diazonium salt solution portion-wise to the reducing agent over approximately 10-15 minutes. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, continue stirring for an additional 5 minutes.

  • Isolation and Purification of Diphenic Acid:

    • Rapidly heat the reaction mixture to boiling and then carefully acidify with 250 mL of concentrated HCl. Diphenic acid will precipitate as light brown crystals.

    • Allow the mixture to cool to room temperature and then let it stand overnight to complete crystallization.

    • Collect the crude product by suction filtration and wash with a small amount of cold water (approx. 50 mL). The expected yield of crude product is 39–40 g (88–91%).

    • For purification, suspend the crude product in 200 mL of water and add solid sodium bicarbonate (40 g) to form the soluble sodium diphenate salt.

    • Filter the solution to remove any insoluble impurities.

    • Heat the filtrate and acidify with an excess of 6 N HCl to re-precipitate the diphenic acid.

    • Collect the purified diphenic acid by suction filtration, wash with cold water, and dry at 100 °C. The final yield should be 32–37 g (72–84%).

Part B: Synthesis of this compound

Materials:

  • Purified diphenic acid (from Part A)

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (aq.)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a 500 mL round-bottom flask, combine purified diphenic acid (e.g., 24.2 g, 0.1 mol), absolute ethanol (250 mL), and concentrated sulfuric acid (5 mL).

    • Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle.

  • Reaction and Monitoring:

    • Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the diphenic acid starting material is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solution to about one-third using a rotary evaporator to remove excess ethanol.

    • Pour the concentrated mixture into a separatory funnel containing 300 mL of cold water and 150 mL of diethyl ether.

    • Separate the layers. Extract the aqueous layer two more times with 75 mL portions of diethyl ether.

    • Combine all organic extracts and wash successively with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound as an oil or low-melting solid.

    • For higher purity, the product can be purified by vacuum distillation or recrystallization from ethanol/water.

Data Summary and Expected Results

The following table summarizes the key parameters for the synthesis.

ParameterDiphenic Acid SynthesisThis compound Synthesis
Key Starting Material Anthranilic AcidDiphenic Acid
Molar Mass ( g/mol ) 137.14242.23
Key Reagents NaNO₂, HCl, CuSO₄, (NH₃OH)₂SO₄Absolute Ethanol, H₂SO₄
Reaction Temperature 0-10 °C (coupling); Boiling (ppt.)Reflux (~78 °C)
Reaction Time ~1 hour (coupling)4-6 hours
Solvent WaterEthanol
Expected Product Diphenic Acid (C₁₄H₁₀O₄)This compound (C₁₈H₁₈O₄)[5]
Appearance Light cream-colored solidColorless oil or white solid
Molar Mass ( g/mol ) 242.23298.33[5]
Expected Yield 72–84% (purified)[4]>90% (with pure starting material)
Purity Check Melting Point: 228-229 °C¹H NMR, ¹³C NMR

Troubleshooting

  • Low Yield in Step 1:

    • Cause: Diazonium salt decomposition.

    • Solution: Ensure the temperature during diazotization is strictly maintained between 0-5 °C. Use the diazonium solution immediately after its preparation.

  • Dark-Colored Diphenic Acid:

    • Cause: Formation of side products.

    • Solution: The purification step with sodium bicarbonate is crucial. An additional treatment with activated charcoal before acidification can help decolorize the solution.

  • Incomplete Esterification:

    • Cause: Presence of water in reagents or insufficient reaction time.

    • Solution: Use absolute (200 proof) ethanol. Ensure the sulfuric acid is concentrated. Increase the reflux time if TLC shows remaining starting material.

References

  • Atkinson, E. R.; Lawler, H. J. Diphenic Acid. Organic Syntheses. Coll. Vol. 1, p.222 (1941); Vol. 4, p.27 (1925). [Link]

  • Wikipedia. Diphenic acid. [Link]

  • Bailey, P. S.; Reader, A. M. Diphenaldehydic Acid. Organic Syntheses. Coll. Vol. 5, p.491 (1973); Vol. 41, p.41 (1961). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13793399, this compound. [Link]

  • Salem, M. A., et al. (2017). Diphenic acid derivatives: Synthesis, reactions, and applications. Synthetic Communications, 47(10), 935-964. [Link]

  • Google Patents.
  • Wikipedia. Ullmann condensation. [Link]

  • Fairlamb, I. J. S. (2008). Ullmann Condensation. SynArchive. [Link]

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Diethyl Diphenate: A Versatile Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide delves into the multifaceted applications of diethyl diphenate (diethyl 2,2'-biphenyldicarboxylate) within the realm of materials science. Positioned as a pivotal precursor and building block, this compound's unique molecular architecture, characterized by a biphenyl core with flanking ester functionalities, imparts desirable properties to a range of advanced polymers and materials. This document provides an in-depth exploration of its role in the synthesis of high-performance polymers such as polyamides and polyimides, the construction of intricate coordination polymers and metal-organic frameworks (MOFs), its potential as a specialty plasticizer, and its utility in the formulation of optical resins. Detailed application notes and step-by-step protocols are provided to enable researchers and scientists to harness the full potential of this versatile compound.

Introduction to this compound

This compound, with the chemical formula C₁₈H₁₈O₄, is the diethyl ester of diphenic acid (2,2'-biphenyldicarboxylic acid)[1]. The non-coplanar nature of the two phenyl rings due to steric hindrance gives the molecule a unique three-dimensional structure. This feature is instrumental in disrupting polymer chain packing, which can enhance solubility and modify the mechanical properties of the resulting materials. The ester groups provide reactive sites for polymerization reactions, primarily polycondensation, or can be hydrolyzed to the corresponding dicarboxylic acid (diphenic acid) for use as a linker in coordination chemistry.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₁₈H₁₈O₄
Molecular Weight298.33 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point69-71 °C
Boiling PointApprox. 380 °C
SolubilitySoluble in many organic solvents (e.g., acetone, ethanol, THF); insoluble in water.

Application in High-Performance Polymers

The rigid, kinked structure of the biphenyl unit in this compound makes it an excellent monomer for producing high-performance polymers with enhanced thermal stability, mechanical strength, and processability.

Synthesis of Polyamides and Poly(amide-imide)s

This compound can be utilized in the synthesis of polyamides and poly(amide-imide)s through melt polycondensation with diamines. The reaction proceeds via the elimination of ethanol to form amide linkages. This approach is a greener alternative to methods using diacid chlorides.

  • Melt Polycondensation: This solvent-free method is environmentally friendly and can lead to high molecular weight polymers. The choice of temperature is critical; it must be high enough to ensure the reactants are molten and to drive off the ethanol byproduct, but not so high as to cause degradation.

  • Catalyst: A catalyst, such as a titanium or tin compound, is often used to accelerate the polyamidation reaction between the ester and amine groups.

  • Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent oxidation of the monomers and the resulting polymer at high temperatures.

  • Reactant Preparation: In a high-temperature reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, add equimolar amounts of this compound and a selected aromatic diamine (e.g., 4,4'-oxydianiline).

  • Catalyst Addition: Add a catalyst, such as titanium(IV) butoxide (0.1 mol% relative to the ester), to the reaction mixture.

  • Initial Heating: Heat the mixture under a gentle flow of nitrogen to a temperature sufficient to melt the reactants and initiate the reaction (typically 180-220 °C). Ethanol will begin to distill off.

  • Polycondensation Stage: Gradually increase the temperature to 250-280 °C while continuing to remove the ethanol byproduct. As the viscosity of the melt increases, a vacuum may be applied to facilitate the removal of the final traces of ethanol and drive the reaction to completion.

  • Polymer Isolation: Once the desired melt viscosity is achieved (indicating high molecular weight), the polymer is extruded from the reactor, cooled, and pelletized.

  • Characterization: The resulting polyamide can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide bonds, and gel permeation chromatography (GPC) to determine the molecular weight.

melt_polycondensation cluster_reactants Reactants cluster_reactor Reaction Vessel cluster_products Products & Byproducts DEDP This compound Mixing Mixing & Melting (180-220°C) DEDP->Mixing Diamine Aromatic Diamine Diamine->Mixing Polycondensation Polycondensation (250-280°C + Vacuum) Mixing->Polycondensation Ethanol removal Polyamide High Molecular Weight Polyamide Polycondensation->Polyamide Ethanol Ethanol (byproduct) (distilled off) Polycondensation->Ethanol Catalyst Catalyst (e.g., Ti(OBu)4) Catalyst->Mixing

Caption: Workflow for the synthesis of polyamides via melt polycondensation of this compound.

Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The hydrolysis of this compound yields diphenic acid, a versatile organic linker for the synthesis of coordination polymers and MOFs. These materials are crystalline solids constructed from metal ions or clusters connected by organic ligands, and they have applications in gas storage, catalysis, and sensing. The twisted nature of the diphenate ligand can lead to the formation of complex and interesting 3D structures.

  • Hydrothermal/Solvothermal Synthesis: These are the most common methods for growing high-quality crystals of coordination polymers and MOFs[2]. The reaction is carried out in a sealed vessel at elevated temperatures and pressures, which allows for the dissolution of reactants and slow crystallization of the product.

  • pH Control: The pH of the reaction mixture can significantly influence the coordination mode of the carboxylate groups and the final structure of the coordination polymer[3].

  • Modulators: Sometimes, small molecules like monocarboxylic acids are added to the reaction mixture to act as modulators, which can control the crystal growth and size.

  • Reactant Preparation: In a Teflon-lined stainless-steel autoclave, combine diphenic acid (obtained from the hydrolysis of this compound), a metal salt (e.g., zinc nitrate hexahydrate), and a co-ligand if desired (e.g., 4,4'-bipyridine).

  • Solvent Addition: Add a suitable solvent or solvent mixture, such as N,N-dimethylformamide (DMF) and water.

  • pH Adjustment: Adjust the pH of the mixture if necessary using a dilute acid or base.

  • Sealing and Heating: Seal the autoclave and place it in an oven. Heat to a specific temperature (typically 100-180 °C) for a period of 1 to 3 days[2].

  • Cooling and Crystal Collection: Slowly cool the oven to room temperature to allow for crystal growth. The resulting crystals are collected by filtration, washed with the solvent, and dried.

  • Characterization: The structure of the coordination polymer can be determined by single-crystal X-ray diffraction. Other characterization techniques include powder X-ray diffraction (PXRD) to check for phase purity and thermogravimetric analysis (TGA) to assess thermal stability.

hydrothermal_synthesis cluster_reactants Reactants cluster_process Hydrothermal Process cluster_product Product & Analysis DiphenicAcid Diphenic Acid (from this compound) Autoclave Teflon-lined Autoclave DiphenicAcid->Autoclave MetalSalt Metal Salt (e.g., Zn(NO3)2·6H2O) MetalSalt->Autoclave Solvent Solvent (e.g., DMF/H2O) Solvent->Autoclave Heating Heating (100-180°C, 1-3 days) Autoclave->Heating Cooling Slow Cooling Heating->Cooling Filtration Filtration & Washing Cooling->Filtration Crystals Coordination Polymer Crystals Characterization Characterization (XRD, TGA) Crystals->Characterization Filtration->Crystals

Caption: General workflow for the hydrothermal synthesis of a diphenate-based coordination polymer.

Application as a Specialty Plasticizer

While less common than phthalate-based plasticizers, this compound and similar aromatic esters have potential as specialty plasticizers for polymers like polyvinyl chloride (PVC) and polylactic acid (PLA). Plasticizers are additives that increase the flexibility, durability, and workability of a material by reducing the intermolecular forces between polymer chains. The rigid biphenyl core of this compound can impart different properties compared to more flexible aliphatic plasticizers.

The this compound molecules position themselves between the polymer chains, disrupting the chain-to-chain interactions. This increases the free volume within the polymer matrix, lowers the glass transition temperature (Tg), and allows the polymer chains to move more freely, resulting in a more flexible material.

Table 2: Representative Effects of Aromatic Diester Plasticizers on Polymer Properties

PolymerPlasticizerConcentration (wt%)Change in Tensile StrengthChange in Elongation at Break (%)Change in Glass Transition Temp. (Tg)
PLADibutyl Fumarate12DecreaseIncreaseLowered from ~58°C to ~22°C
PSCinnamyl Esters10DecreaseIncreaseLowered
  • Compounding: The polymer (e.g., PVC resin) is dry-blended with this compound at various concentrations (e.g., 10, 20, 30 wt%). Other additives like thermal stabilizers can also be included.

  • Melt Processing: The blend is then melt-processed using a two-roll mill or a twin-screw extruder to ensure homogeneous mixing. The processing temperature will depend on the polymer being used.

  • Sample Preparation: The plasticized polymer is then compression molded into sheets or films of a specific thickness.

  • Mechanical Testing: The tensile strength and elongation at break of the plasticized samples are measured using a universal testing machine according to standard methods (e.g., ASTM D638).

  • Thermal Analysis: The glass transition temperature (Tg) of the samples is determined using differential scanning calorimetry (DSC) or dynamic mechanical analysis (DMA). A significant decrease in Tg indicates effective plasticization.

Application in Optical Resins

Derivatives of diphenic acid, such as diallyl diphenate, are used in the formulation of optical resins for applications like lenses and films[6]. These materials are valued for their high refractive index and transparency. This compound can serve as a precursor for such derivatives or potentially be incorporated into resin formulations as a modifier to tune the refractive index and mechanical properties.

The aromatic biphenyl core of this compound contributes to a high refractive index, a desirable property for optical materials. When incorporated into a polymer matrix, it can increase the overall refractive index of the resin. Its rigid structure can also enhance the dimensional stability of the cured resin.

  • Monomer Blend Preparation: A base formulation of UV-curable monomers (e.g., acrylates or methacrylates) is prepared.

  • Incorporation of Diphenate Derivative: A derivative of this compound (e.g., a diacrylate or dimethacrylate synthesized from the corresponding diol) is added to the monomer blend at a specific weight percentage.

  • Photoinitiator Addition: A suitable photoinitiator is dissolved into the mixture.

  • Casting and Curing: The liquid resin is cast into a mold or onto a substrate and then exposed to UV radiation to initiate polymerization and curing.

  • Optical Property Measurement: The refractive index of the cured resin is measured using an Abbe refractometer. The transparency can be assessed by UV-Vis spectroscopy.

Conclusion

This compound is a highly versatile and valuable molecule in materials science. Its unique structural features allow it to be a key component in a wide array of materials, from high-performance polymers with enhanced thermal and mechanical properties to sophisticated coordination polymers with tailored porosity. Its potential as a specialty plasticizer and in optical resin formulations further broadens its application scope. The protocols and insights provided in this guide serve as a foundation for researchers to explore and innovate with this remarkable compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13793399, this compound. Retrieved January 22, 2026 from [Link].

  • Nisshoku Techno Fine Chemical Co., Ltd. Functional materials. Retrieved January 22, 2026 from [Link].

  • Llanes, L. M., et al. (2021). Mechanical and thermal properties of poly(lactic acid) plasticized with dibutyl maleate and fumarate isomers: Promising alternatives as biodegradable plasticizers. Journal of Applied Polymer Science, 138(30), 50745.
  • Kuriakose, J., & Varghese, S. (2021). Thermal and mechanical properties of polystyrene modified with esters derivatives of 3-phenylprop-2-en-1-ol. Journal of Thermal Analysis and Calorimetry, 145(3), 1345-1355.
  • Ay, B., et al. (2019). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 823-836.
  • Chen, S., et al. (2018). Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. RSC Advances, 8(52), 29699-29707.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl Diphenate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of diethyl diphenate. This resource is designed for researchers, chemists, and process development scientists to provide in-depth, actionable insights into optimizing the yield and purity of this compound. Here, we move beyond simple protocols to explain the fundamental principles and troubleshoot common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of this compound.

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of diphenic acid with ethanol.[1] This is an acid-catalyzed equilibrium reaction where diphenic acid is heated with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1]

Q2: Why is an excess of ethanol used in the reaction?

A2: Fischer esterification is a reversible reaction where the carboxylic acid and alcohol are in equilibrium with the ester and water.[1] According to Le Châtelier's principle, adding a large excess of a reactant (in this case, ethanol) shifts the equilibrium towards the products, thereby increasing the yield of the this compound.[1][2] Often, ethanol is used as the reaction solvent to ensure it is present in a large excess.[1]

Q3: What is the role of the acid catalyst?

A3: The strong acid catalyst, such as H₂SO₄, protonates the carbonyl oxygen of the carboxylic acid groups on diphenic acid.[3] This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[2][3] The catalyst is regenerated at the end of the reaction cycle and is therefore only required in catalytic amounts.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored using Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the diphenic acid starting material. The disappearance of the starting material spot and the appearance of a new, less polar product spot (the this compound) indicates the reaction is proceeding. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.[4][5]

Q5: What are the expected yields for this synthesis?

A5: With proper optimization, particularly with the efficient removal of water, the yields for Fischer esterification can be quite high, often in the range of 85-95%.[6][7] However, yields can be significantly lower if the reaction does not reach completion or if product is lost during workup and purification.

Troubleshooting Guide: Enhancing Yield and Purity

This guide provides solutions to specific problems that may arise during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction (Equilibrium): Water, a byproduct, shifts the equilibrium back to the reactants.[1] 2. Insufficient Catalyst: The reaction rate is too slow. 3. Reaction Time/Temperature: The reaction has not been allowed to proceed to completion.1. Remove Water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms.[1] This is highly effective at driving the reaction to completion. 2. Catalyst Loading: Ensure adequate catalyst loading (typically 1-3 mol% relative to the dicarboxylic acid). 3. Optimize Conditions: Increase reflux time. Ensure the temperature is sufficient for a steady reflux.[8]
Product Contaminated with Starting Material (Diphenic Acid) 1. Incomplete Reaction: As above. 2. Ineffective Workup: The acidic starting material was not fully removed during the washing steps.1. Drive Reaction to Completion: See "Low Yield" solutions. 2. Alkaline Wash: During the workup, wash the organic layer thoroughly with a mild base like a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[9] This will deprotonate the unreacted carboxylic acid, forming a salt that is soluble in the aqueous layer and can be separated.
Formation of a Mono-ester Byproduct Incomplete Esterification: One of the two carboxylic acid groups on diphenic acid has reacted, but the other has not. This is common if the reaction is stopped prematurely.Increase Reaction Time/Temperature: Allow the reaction to reflux for a longer period to ensure both carboxylic acid groups are esterified. Monitor via TLC until the mono-ester intermediate spot is no longer visible.
Dark-Colored or Tarry Crude Product Decomposition: The reaction temperature may be too high, or the catalyst concentration is excessive, leading to charring or side reactions.[10]Control Temperature: Use a heating mantle with a temperature controller to maintain a gentle, controlled reflux.[8] Avoid aggressive heating. Reduce Catalyst: Use the minimum effective amount of acid catalyst.
Difficulty Isolating the Product (Emulsion during Workup) Insufficient Salinity of Aqueous Layer: The densities of the organic and aqueous layers are too similar, or surfactants are formed.Brine Wash: After the base wash, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, helping to break emulsions and further reducing the solubility of the organic product in the water.[9]

Detailed Experimental Protocols

These protocols provide a self-validating framework for synthesis and purification.

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • Diphenic acid

  • Absolute Ethanol (200 proof), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (optional, for Dean-Stark)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser[8][9]

  • Heating mantle[8]

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Dean-Stark trap (recommended for highest yield)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine diphenic acid (1.0 eq), a large excess of absolute ethanol (10-20 eq, can also serve as the solvent), and a magnetic stir bar.[2]

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approx. 1-2% of the weight of the diphenic acid) to the stirred mixture.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 4-6 hours.[8] For optimal yield, set up a Dean-Stark trap with toluene to continuously remove water.

  • Reaction Monitoring (QC Checkpoint): Periodically take a small sample and spot it on a TLC plate to monitor the disappearance of the diphenic acid starting material.

  • Cooling and Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a large excess of ethanol was used, remove most of it using a rotary evaporator.

  • Extraction and Workup: Transfer the residue to a separatory funnel. Dilute with an organic solvent like diethyl ether. Wash the organic layer sequentially with:

    • Deionized water (2x)

    • Saturated sodium bicarbonate solution (2x) to neutralize the acid catalyst and remove any unreacted diphenic acid.[9] (Caution: CO₂ evolution!).

    • Saturated brine solution (1x) to aid separation.[9]

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent. A common choice is a mixture of ethanol and water.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11]

  • Isolation and Drying (QC Checkpoint): Collect the crystals by suction filtration, washing them with a small amount of cold solvent.[6] Dry the purified crystals under vacuum. Confirm purity via melting point determination and spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR).[5]

Visualized Workflows and Mechanisms

Mechanism of Fischer Esterification

The diagram below outlines the acid-catalyzed mechanism for the formation of this compound from diphenic acid. The key steps include protonation of the carbonyl, nucleophilic attack by ethanol, and elimination of water.[1]

Fischer_Esterification Start Diphenic Acid + EtOH Protonation Protonated Carbonyl Start->Protonation + H⁺ Attack Tetrahedral Intermediate Protonation->Attack + EtOH ProtonTransfer Proton Transfer Attack->ProtonTransfer WaterLoss Water Elimination ProtonTransfer->WaterLoss - H₂O Deprotonation Resonance-Stabilized Cation WaterLoss->Deprotonation Product This compound (Ester) Deprotonation->Product - H⁺

Caption: Acid-catalyzed Fischer esterification mechanism.

General Experimental Workflow

This flowchart provides a visual summary of the synthesis and purification process, highlighting key stages and decision points.

Synthesis_Workflow A 1. Combine Reactants (Diphenic Acid, EtOH, H₂SO₄) B 2. Heat to Reflux (4-6 hours) A->B C 3. Monitor by TLC B->C C->B Incomplete D 4. Cool & Concentrate C->D Complete E 5. Extraction & Washes (H₂O, NaHCO₃, Brine) D->E F 6. Dry & Evaporate E->F G Crude Product F->G H 7. Purify (Recrystallization) G->H I Pure this compound H->I

Caption: Workflow for this compound synthesis.

Troubleshooting Decision Tree

This diagram helps diagnose common issues encountered during the synthesis, guiding the user to a logical solution.

Troubleshooting_Tree Start Problem with Synthesis? LowYield Is the yield low? Start->LowYield Yes Impure Is the product impure? Start->Impure No, but... WaterRemoval Was water actively removed (e.g., Dean-Stark)? LowYield->WaterRemoval Yes AcidContam Is starting material present (check TLC/NMR)? Impure->AcidContam Yes Sol1 Implement Dean-Stark trap or increase reflux time. WaterRemoval->Sol1 No Sol2 Check catalyst amount and reaction time/temp. WaterRemoval->Sol2 Yes Sol3 Perform thorough NaHCO₃ wash during workup. AcidContam->Sol3 Yes DarkColor Is product dark/tarry? AcidContam->DarkColor No Sol4 Reduce heating temperature and/or catalyst amount. DarkColor->Sol4 Yes Sol5 Purify via recrystallization or column chromatography. DarkColor->Sol5 No

Sources

Technical Support Center: Purification of Crude Diethyl Diphenate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude diethyl diphenate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you may encounter during your experiments.

Introduction

This compound, also known as diethyl biphenyl-2,2'-dicarboxylate, is an important diester with applications in various fields of chemical synthesis.[1] Achieving high purity of this compound is often critical for subsequent reactions and biological assays. Column chromatography is a fundamental and widely used technique for this purification.[2][3] This guide provides practical, field-proven insights to help you optimize your purification process and troubleshoot common issues.

The primary methods for synthesizing this compound are the Fischer-Speier esterification of diphenic acid and the Ullmann condensation.[4][5] The nature of the impurities in your crude product will largely depend on the synthetic route employed.

  • Fischer-Speier Esterification Impurities: Unreacted diphenic acid, the monoester (ethyl hydrogen diphenate), and potentially diethyl ether.

  • Ullmann Condensation Impurities: Unreacted starting materials (e.g., aryl halides, phenols) and various coupling byproducts.

Understanding the potential impurities is the first step in developing a robust purification strategy.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of crude this compound.

Issue 1: Poor Separation of this compound and Impurities

Question: My fractions are showing a mixture of my desired product, this compound, and a closely running impurity. How can I improve the separation?

Answer:

Poor resolution is a common challenge in column chromatography and can stem from several factors.[6] Let's break down the potential causes and solutions:

1. Inappropriate Solvent System (Mobile Phase): The polarity of your eluent is the most critical factor in achieving good separation.[7][8][9]

  • Cause: If the solvent system is too polar, both your product and impurities will travel quickly down the column with little interaction with the stationary phase, leading to co-elution.[4] Conversely, if it's not polar enough, the compounds may not move at all.

  • Solution: Optimize with Thin Layer Chromatography (TLC). Before running your column, it is essential to determine the optimal solvent system using TLC.[2][7]

    • Aim for a solvent mixture that gives your this compound an Rf value between 0.25 and 0.35 .[7] This generally provides the best separation on a column.

    • The impurity should have a significantly different Rf value.

    • Recommended Starting Solvent Systems for this compound:

      • Hexane/Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3) are excellent starting points for compounds of moderate polarity like this compound.[10]

      • If impurities are very non-polar, start with a higher ratio of hexane.

      • If impurities, such as unreacted diphenic acid or the monoester, are more polar, they will have a lower Rf and elute later.

2. Improper Column Packing: A poorly packed column leads to uneven solvent flow, band broadening, and consequently, poor separation.[2]

  • Cause: Air bubbles, cracks, or an uneven stationary phase bed create channels for the solvent to flow through, bypassing proper interaction with the silica gel.

  • Solution: Employ Proper Packing Techniques.

    • Wet Packing (Slurry Method): This is generally the preferred method. Prepare a slurry of silica gel in your initial, least polar solvent. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.[1]

    • Dry Packing: While possible, it is more prone to creating air pockets. If you use this method, ensure the dry silica is added slowly and evenly, followed by careful addition of the solvent.[1]

    • Always add a thin layer of sand on top of the silica bed to prevent disturbance when adding the eluent.[1]

3. Overloading the Column: Applying too much crude sample relative to the amount of stationary phase will saturate the column and prevent proper separation.[5]

  • Cause: The stationary phase has a finite number of binding sites. Overloading leads to broad, overlapping bands.

  • Solution: Adhere to Proper Loading Ratios.

    • A general rule of thumb is to use a mass ratio of stationary phase to crude sample of at least 30:1. For difficult separations, this ratio may need to be increased to 100:1 or more.

Experimental Protocol: Optimizing Separation of this compound

  • TLC Analysis:

    • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber with a hexane/ethyl acetate solvent system (start with 9:1).

    • Visualize the plate under UV light.

    • Adjust the solvent ratio until the this compound spot has an Rf of ~0.3 and is well-separated from other spots.

  • Column Preparation:

    • Select a column of appropriate size for your sample amount.

    • Pack the column with silica gel using the wet slurry method with your optimized non-polar starting solvent.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of the mobile phase or a slightly more polar solvent if necessary for solubility.

    • If solubility is an issue, consider "dry loading": dissolve your sample, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the column.[6]

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • If impurities are significantly different in polarity, you can use a gradient elution, gradually increasing the polarity of the mobile phase (e.g., from 9:1 to 8:2 hexane/ethyl acetate).[8]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to determine which contain your pure product.

Issue 2: The this compound is Not Eluting from the Column

Question: I've been running my column for a long time with the solvent system that looked good on TLC, but I'm not seeing my product come off. What's happening?

Answer:

This frustrating situation can usually be attributed to a few key issues:

1. Solvent Polarity is Too Low:

  • Cause: The mobile phase is not polar enough to displace the this compound from the silica gel.[4][8] Sometimes, the behavior on a TLC plate doesn't perfectly translate to a column, especially with a large amount of sample.

  • Solution: Gradually Increase Solvent Polarity.

    • If you started with 9:1 hexane/ethyl acetate, carefully switch to an 8:2 or 7:3 mixture.

    • Make these changes gradually to avoid "cracking" the silica bed. A sudden, large increase in polarity can generate heat and disrupt the packing.

2. Compound Decomposition on Silica Gel:

  • Cause: Some compounds are sensitive to the acidic nature of silica gel and can decompose on the column.[6] While this compound is generally stable, this is a possibility to consider, especially if your crude mixture contains other sensitive functional groups.

  • Solution: Test for Stability and Consider Alternatives.

    • Silica Stability Test: Spot your crude mixture on a TLC plate and let it sit for a few hours before eluting. If you see new spots or streaking that wasn't there initially, your compound may be decomposing.

    • Alternative Stationary Phases: If decomposition is confirmed, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[6]

    • Deactivating Silica: You can also try deactivating the silica gel by adding a small amount of a base like triethylamine (1-3%) to your eluent.[10]

3. The Compound Eluted in the Solvent Front:

  • Cause: If the initial solvent system was unexpectedly too polar, your compound might have eluted very quickly with the solvent front in the first few fractions.[6]

  • Solution: Always Check the First Fractions.

    • It's good practice to collect and analyze even the very first fractions that come off the column.[6]

Issue 3: Slow Elution and Band Tailing

Question: My product is coming off the column, but it's taking a very long time and the spots on my TLC plates are "tailing" or "streaking."

Answer:

This phenomenon, known as band tailing, can lead to lower yields and impure fractions.

1. Poor Solubility in the Mobile Phase:

  • Cause: If your compound has low solubility in the eluent, it can lead to a continuous, slow dissolution from the top of the column, resulting in tailing.[6]

  • Solution: Adjust the Solvent System.

    • Try to find a solvent system where your compound is readily soluble. You may need to switch to a different solvent pair, for example, dichloromethane/hexane.[6][10]

2. Acidic or Basic Impurities:

  • Cause: Highly polar impurities, such as unreacted diphenic acid, can interact strongly with the silica gel and cause streaking.

  • Solution: Pre-purification and Modified Solvents.

    • Aqueous Wash: Before running the column, consider an aqueous workup. Washing your crude organic solution with a mild base like sodium bicarbonate solution can remove acidic impurities like diphenic acid.

    • Solvent Additives: For acidic compounds causing tailing, adding a small amount of acetic acid to the mobile phase can sometimes help. For basic compounds, adding triethylamine can be effective.

3. Column Overloading:

  • Cause: As mentioned before, overloading the column can lead to tailing in addition to poor separation.[5]

  • Solution: Use a larger column or less sample.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right size column for my purification?

A1: The column size depends on the amount of crude material you need to purify. A good starting point for the inner diameter is based on the sample mass:

Crude Sample MassColumn Inner Diameter
10 - 100 mg1 cm
100 - 500 mg2 cm
500 mg - 5 g3-5 cm
> 5 g> 5 cm

The height of the silica gel should be about 10-15 times the diameter.

Q2: What is the difference between gravity chromatography and flash chromatography?

A2: The main difference is the method of moving the solvent through the column.[1]

  • Gravity Chromatography: Relies on gravity to pull the solvent through the stationary phase. It is slower but can be effective for simple separations.

  • Flash Chromatography: Uses positive pressure (from compressed air or a pump) to push the solvent through the column more quickly.[4] This is the most common method in modern organic labs as it is faster and often provides better resolution.

Q3: Can I reuse my column?

A3: It is generally not recommended to reuse silica gel columns for purifying different compounds, as cross-contamination is a significant risk. For routine purifications of the same compound where the impurities are well-understood, it may be possible, but it is not standard practice in a research setting aiming for high purity.

Q4: My crude this compound is an oil and won't crystallize. Is column chromatography the best way to purify it?

A4: Yes, for non-crystalline oils, column chromatography is an excellent purification method. Distillation can also be an option if the impurities have significantly different boiling points and the compound is thermally stable. However, chromatography is often more effective at removing structurally similar impurities.

Q5: How can I visualize this compound on a TLC plate?

A5: this compound contains aromatic rings and will be visible under a UV lamp (typically at 254 nm) as a dark spot on a fluorescent TLC plate. If your compound is not UV-active, you can use a staining agent like potassium permanganate or iodine.

Visual Workflows and Diagrams

Diagram 1: Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Gravity or Flash) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product Pure this compound

Caption: Standard workflow for this compound purification.

Diagram 2: Troubleshooting Poor Separation

G Start Problem: Poor Separation Cause1 Inappropriate Solvent System? Start->Cause1 Cause2 Improper Column Packing? Start->Cause2 Cause3 Column Overloaded? Start->Cause3 Solution1 Optimize with TLC (Rf 0.25-0.35) Cause1->Solution1 Solution2 Repack Column (Use Slurry Method) Cause2->Solution2 Solution3 Reduce Sample Load (>30:1 Silica:Sample) Cause3->Solution3

Caption: Decision tree for troubleshooting poor separation.

References

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Technical Support Center: Diethyl Diphenate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of Diethyl Diphenate (diethyl 2,2'-biphenyldicarboxylate). This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their work. The synthesis, most commonly achieved via a Fischer-Speier esterification of diphenic acid with ethanol, is a robust and well-established procedure. However, like any chemical transformation, it is susceptible to the formation of side products that can impact yield, purity, and downstream applications.

This guide provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the fundamental chemical principles governing the formation of impurities. Our goal is to empower you to not only identify and solve common issues but also to understand their root causes, leading to more efficient and successful syntheses.

Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should expect during the synthesis of this compound via Fischer esterification?

When synthesizing this compound from diphenic acid and ethanol with an acid catalyst (e.g., H₂SO₄, p-TsOH), you are running a reversible equilibrium-driven reaction.[1][2] The most common impurities arise directly from the nature of this equilibrium and the reactants involved. The primary side products are:

  • Unreacted Diphenic Acid: The starting dicarboxylic acid. Its presence indicates an incomplete reaction.

  • Ethyl Hydrogen Diphenate (Monoester): The product of esterification at only one of the two carboxylic acid sites. This is often the most significant byproduct.

  • Water: A product of the esterification reaction. Its accumulation in the reaction vessel will inhibit the forward reaction and can promote the reverse reaction (hydrolysis).[3]

  • Diethyl Ether: Formed by the acid-catalyzed self-condensation of the ethanol reagent/solvent, particularly if the reaction is driven at high temperatures for extended periods.

  • Diphenic Anhydride: A potential byproduct resulting from the intramolecular dehydration of the starting diphenic acid.

Q2: My reaction yield is lower than expected and my crude product contains significant starting material. What is the primary cause?

A low yield with a significant recovery of diphenic acid is almost always due to an unfavorable equilibrium position. The Fischer esterification is a reversible process, as shown in the mechanism below.[4][5]

To achieve a high yield, the equilibrium must be actively shifted towards the products according to Le Châtelier's principle.[4] This can be accomplished by two main strategies:

  • Using a Large Excess of a Reagent: The most common approach is to use a large excess of ethanol, which serves as both the reactant and the solvent. This high concentration of a reactant drives the equilibrium forward.[1][2]

  • Continuous Removal of Water: Water is a product of the reaction. Removing it as it forms is a highly effective method to prevent the reverse reaction (ester hydrolysis) and pull the equilibrium towards the desired this compound.[3][5] This is often achieved using a Dean-Stark apparatus or by including a dehydrating agent like molecular sieves in the reaction mixture.

Failure to implement one or both of these strategies is the most common reason for incomplete conversion and low yields.

Q3: I see multiple spots on my TLC analysis. How can I identify the product, starting material, and the monoester?

Thin-Layer Chromatography (TLC) is an excellent tool for monitoring the reaction's progress. The separation is based on polarity.

  • Diphenic Acid (Starting Material): This is the most polar compound due to its two free carboxylic acid groups. It will have the lowest Retention Factor (Rƒ) and will appear as a spot near the baseline.

  • Ethyl Hydrogen Diphenate (Monoester): This compound is of intermediate polarity, having one polar carboxylic acid group and one non-polar ester group. It will have an Rƒ value between that of the starting material and the final product.

  • This compound (Product): As the least polar compound (both acidic protons are replaced by ethyl groups), it will travel the furthest up the TLC plate and have the highest Rƒ value.

By spotting the starting material, the reaction mixture, and a co-spot (a mix of starting material and reaction mixture) on the same plate, you can clearly track the consumption of the starting material and the formation of the product.

Q4: Can side reactions involving the ethanol reagent itself reduce my yield?

Yes. Under strong acidic conditions and at the elevated temperatures typical for reflux, ethanol can undergo self-condensation to form diethyl ether.[6]

Mechanism:

  • An ethanol molecule is protonated by the acid catalyst, forming a good leaving group (water).

  • A second ethanol molecule acts as a nucleophile, attacking the protonated ethanol and displacing water in an Sₙ2 reaction.

  • Deprotonation of the resulting intermediate yields diethyl ether.

While this is typically a minor pathway, it can become more significant with very strong acid catalysts or excessively high temperatures, consuming the ethanol reagent and introducing an impurity that must be removed during workup.

Troubleshooting Guide: Common Experimental Issues
Observed Problem Potential Cause(s) Recommended Solution(s)
Low Conversion / Low Yield 1. Equilibrium Not Shifted: Insufficient excess of ethanol or inefficient water removal.[3][4] 2. Inactive Catalyst: The acid catalyst may be old, hydrated, or used in insufficient quantity. 3. Insufficient Reaction Time/Temp: The reaction may not have reached equilibrium.1. Use a larger excess of absolute (anhydrous) ethanol. If feasible, set up the reaction with a Dean-Stark trap to continuously remove water. 2. Use a fresh, anhydrous acid catalyst (e.g., p-toluenesulfonic acid monohydrate or concentrated sulfuric acid). 3. Increase reflux time. Monitor the reaction by TLC until the starting material spot is no longer visible.
Significant Monoester Formation 1. Stoichiometric Imbalance: Not enough ethanol was available to esterify both carboxylic acid groups. 2. Short Reaction Time: The second esterification is often slower than the first.1. Ensure a large molar excess of ethanol is used (at least 10-20 equivalents, or use as solvent). 2. Extend the reaction time. The conversion of the monoester to the diester is also governed by the reaction equilibrium.
Product is a Persistent Oil / Fails to Purify 1. Presence of Impurities: The presence of starting material, monoester, or other byproducts can inhibit crystallization. 2. Residual Solvent/Water: Incomplete removal of ethanol or water during workup.1. Perform a thorough workup. Wash the crude product with a sodium bicarbonate solution to remove acidic impurities (diphenic acid, monoester).[7] 2. Purify the crude material using column chromatography on silica gel. A gradient elution (e.g., starting with hexane and gradually adding ethyl acetate) is effective. 3. Ensure the product is thoroughly dried under a high vacuum to remove all volatile residues.
Dark Brown or Black Reaction Mixture 1. Decomposition/Charring: The reaction temperature is too high, or a very strong acid catalyst (like concentrated H₂SO₄) is causing charring of the organic material.1. Use a milder catalyst like p-toluenesulfonic acid (p-TsOH). 2. Ensure the heating mantle temperature is controlled to maintain a gentle reflux, avoiding overheating. 3. If colored impurities persist, they can often be removed by treating the crude product with activated carbon during recrystallization.
Mechanistic Pathways and Side Reactions

Understanding the reaction mechanisms is crucial for effective troubleshooting. The following diagrams illustrate the key chemical transformations.

Main Reaction: Fischer Esterification of Diphenic Acid

The desired reaction proceeds via a two-step acid-catalyzed nucleophilic acyl substitution.

G cluster_step1 Step 1: Formation of Monoester cluster_step2 Step 2: Formation of Diester DA Diphenic Acid P_DA Protonated Diphenic Acid DA->P_DA H⁺ (cat.) TI1 Tetrahedral Intermediate 1 P_DA->TI1 +EtOH Monoester Ethyl Hydrogen Diphenate (Monoester) TI1->Monoester -H₂O, -H⁺ P_Mono Protonated Monoester Monoester->P_Mono H⁺ (cat.) TI2 Tetrahedral Intermediate 2 P_Mono->TI2 +EtOH Diester This compound (Product) TI2->Diester -H₂O, -H⁺ G start Analyze Crude Product (TLC/NMR) check_sm Is Starting Material (Diphenic Acid) Present? start->check_sm check_mono Is Monoester Present? check_sm->check_mono No action_yield Action: - Increase reaction time - Use excess EtOH - Remove H₂O (Dean-Stark) check_sm->action_yield Yes action_purify Action: - Bicarbonate wash - Column Chromatography - Recrystallization check_mono->action_purify Yes success Pure Diethyl Diphenate check_mono->success No (Product is Clean) fail Re-evaluate Reaction Conditions action_yield->fail action_purify->success

Caption: A decision tree for troubleshooting synthesis outcomes.

Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • Diphenic acid

  • Absolute Ethanol (200 proof, anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (for Dean-Stark, optional)

  • Round-bottom flask, reflux condenser, Dean-Stark trap (recommended), heating mantle, magnetic stirrer.

Procedure:

  • To a 250 mL round-bottom flask, add diphenic acid (e.g., 10.0 g).

  • Add a large excess of absolute ethanol (e.g., 100 mL).

  • Add a catalytic amount of acid catalyst (e.g., 0.5 g of p-TsOH or 1 mL of conc. H₂SO₄). Caution: Add concentrated acid slowly and carefully.

  • Assemble the reflux apparatus. For optimal results, use a Dean-Stark trap filled with ethanol (or a toluene/ethanol mixture) to collect the water byproduct. [1]5. Heat the mixture to a steady reflux with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., every 2 hours) using a mobile phase like 4:1 Hexane:Ethyl Acetate.

  • Continue reflux until the diphenic acid spot is no longer visible on the TLC plate (typically 4-8 hours).

  • Once complete, cool the reaction mixture to room temperature.

Protocol 2: Workup and Purification

Materials:

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for chromatography (if needed)

Procedure:

  • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove excess ethanol.

  • Pour the concentrated mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate (or diethyl ether).

  • Shake the funnel and allow the layers to separate. Discard the aqueous layer.

  • Wash the organic layer sequentially with:

    • 2 x 50 mL of saturated NaHCO₃ solution (to remove acid catalyst and acidic byproducts). [7] * 1 x 50 mL of water.

    • 1 x 50 mL of brine (to aid in drying).

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. [8] * Column Chromatography: If significant amounts of monoester or other impurities are present, purify via flash column chromatography on silica gel using a hexane/ethyl acetate solvent gradient.

References
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Crude Diethyl 2,2'-(1,4-phenylene)
  • Durandetti, M., & Maddaluno, J. (2014). Nickel Bromide Bipyridine. Encyclopedia of Reagents for Organic Synthesis.
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  • National Center for Biotechnology Information. (n.d.).
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  • BenchChem. (2025). Synthesis and Purification of High-Purity Diethyl Phthalate: A Technical Guide for Researchers. BenchChem.
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Technical Support Center: A Troubleshooting Guide to Diethyl Diphenate Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the crystallization of diethyl diphenate (diethyl 2,2'-biphenyldicarboxylate), moving beyond a rigid template to offer field-proven insights and solutions to common experimental challenges. Our goal is to empower you with the scientific understanding to not only solve immediate crystallization issues but also to proactively improve your experimental design for robust and repeatable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the crystallization of this compound?

A1: Researchers commonly face several hurdles when crystallizing this compound. These include:

  • Oiling out: The compound separates from the solution as a liquid phase instead of a solid, crystalline phase.

  • Poor crystal quality: Formation of small, needle-like, or agglomerated crystals that are difficult to handle and may trap impurities.

  • Low yield: A significant portion of the product remains in the mother liquor after crystallization.

  • Failure to crystallize: The compound remains in a supersaturated solution without forming any crystals.

This guide will address each of these issues in detail, providing both theoretical explanations and practical solutions.

Q2: What is a good starting point for selecting a crystallization solvent for this compound?

A good starting point for solvent screening includes:

  • Alcohols: Ethanol, methanol, isopropanol

  • Esters: Ethyl acetate

  • Aromatic hydrocarbons: Toluene

  • Alkanes: Hexane, heptane

  • Ethers: Diethyl ether

Often, a binary solvent system, such as ethanol-water or ethyl acetate-hexane, provides the optimal solubility gradient for successful crystallization[3].

Troubleshooting Common Crystallization Problems

Issue 1: "Oiling Out" - The Formation of a Liquid Phase

Question: My this compound is separating as an oil instead of crystals upon cooling. What is happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline phase[1]. This occurs when the supersaturation of the solution is too high, or the cooling rate is too rapid, leading to a situation where the solute's concentration exceeds its solubility limit to such an extent that it forms a separate liquid phase. This oil is essentially a highly concentrated solution of your compound and can trap impurities effectively, leading to a lower purity of the final solid product.

Causality and Solutions:

Potential Cause Scientific Explanation Recommended Solution
High Solute Concentration The initial concentration of this compound in the hot solvent is too high, leading to excessive supersaturation upon cooling.Action: Use a larger volume of the hot solvent to fully dissolve the compound. The goal is to have a saturated solution at the boiling point of the solvent, not a supersaturated one.
Rapid Cooling Fast cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice, favoring the disordered liquid state.Action: Allow the solution to cool slowly to room temperature on the benchtop, insulated with glass wool or in a Dewar flask. Once at room temperature, cooling can be gradually continued in an ice bath.
Inappropriate Solvent Choice The solvent may have a very steep solubility curve for this compound, meaning a small change in temperature causes a very large change in solubility.Action: Consider using a different solvent or a binary solvent system. Adding a "poor" solvent (one in which this compound is less soluble) dropwise to the hot, saturated solution until slight turbidity appears can help control the supersaturation upon cooling.

Experimental Protocol to Address Oiling Out:

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a "good" solvent (e.g., ethanol) at its boiling point.

  • Induce Saturation: While the solution is hot, add a "poor" solvent (e.g., water) dropwise until you observe a persistent slight cloudiness (the cloud point).

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Slow Cooling: Allow the flask to cool slowly and undisturbed to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

Issue 2: Poor Crystal Quality - Small, Needle-like, or Agglomerated Crystals

Question: I am getting crystals, but they are very small, form needles, or are clumped together. How can I improve the crystal morphology?

Answer:

The morphology of crystals is influenced by factors such as the rate of crystal growth, the solvent system, and the presence of impurities. Rapid crystal growth often leads to smaller, less-ordered crystals, while impurities can inhibit growth on certain crystal faces, leading to needle-like shapes.

Causality and Solutions:

Potential Cause Scientific Explanation Recommended Solution
Too Rapid Crystallization High supersaturation leads to rapid nucleation and the formation of many small crystals.Action: Decrease the rate of cooling. A slower cooling process allows for fewer nucleation sites and promotes the growth of larger, more well-defined crystals.
Solvent Effects The interaction of the solvent with the different faces of the growing crystal can influence its shape.Action: Experiment with different solvents or solvent mixtures. The polarity and hydrogen-bonding capabilities of the solvent can significantly impact crystal habit.
Presence of Impurities Impurities can adsorb to specific crystal faces, hindering their growth and leading to anisotropic crystal shapes like needles.Action: Ensure the starting material is as pure as possible. If impurities are suspected, consider a pre-purification step such as column chromatography.

Workflow for Improving Crystal Morphology:

Caption: Troubleshooting workflow for poor crystal morphology.

Issue 3: Low Crystallization Yield

Question: My crystallization is successful, but the yield is very low. How can I recover more product?

Answer:

A low yield indicates that a significant amount of your this compound remains dissolved in the mother liquor. This can be due to the choice of solvent, the final cooling temperature, or incomplete precipitation.

Causality and Solutions:

Potential Cause Scientific Explanation Recommended Solution
High Solubility at Low Temperature The chosen solvent still has a relatively high solubility for this compound even at low temperatures.Action: Choose a solvent in which the compound has lower solubility at cold temperatures. Alternatively, use a binary solvent system where the addition of a "poor" solvent reduces the final solubility.
Insufficient Cooling The solution has not been cooled to a low enough temperature to maximize the precipitation of the product.Action: After initial cooling, place the crystallization flask in an ice-salt bath or a freezer to achieve a lower temperature, provided the solvent does not freeze.
Concentration of Mother Liquor The mother liquor is still saturated with the product.Action: The mother liquor can be concentrated by evaporation and a second crop of crystals can be obtained by cooling the concentrated solution. Note that this second crop may be less pure than the first.
Issue 4: Failure to Induce Crystallization

Question: My solution is cool, but no crystals have formed. What can I do to initiate crystallization?

Answer:

A supersaturated solution may require a nucleation site to initiate crystal growth. This can be achieved through several physical inducement techniques.

Methods for Inducing Crystallization:

  • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: Add a single, small crystal of pure this compound to the supersaturated solution. This "seed" crystal provides a template for further crystal growth[4].

  • Reducing Solvent Volume: If too much solvent was added, some can be evaporated to increase the concentration of the solute and induce crystallization.

  • Flash Freezing: Briefly cool a small portion of the solution in a dry ice/acetone bath to form a solid, then allow it to warm back up to the temperature of the bulk solution. The small crystals formed during freezing can act as seeds.

Standard Recrystallization Protocol for this compound

This protocol is a general guideline and may require optimization based on the purity of your starting material and the specific equipment used.

  • Solvent Selection:

    • Place a small amount of your crude this compound (approx. 50 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, ethyl acetate, hexane) to each test tube.

    • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • Gently heat the test tubes that did not show dissolution. A good solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool. The best solvent will show significant crystal formation upon cooling.

    • If a single solvent is not ideal, try a binary system. Dissolve the compound in a "good" solvent and add a "poor" solvent until turbidity is observed.

  • Recrystallization Procedure:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent (or "good" solvent of a binary system) in small portions while heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid.

    • If using a binary system, add the "poor" solvent dropwise to the hot solution until a faint cloudiness persists. Then, add a few drops of the "good" solvent to redissolve the precipitate.

    • If the solution is colored or contains insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven at a temperature well below the melting point of this compound.

Diagram of the Crystallization Process:

Crystallization_Workflow A Crude this compound B Dissolve in minimal hot solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling to Room Temperature B->D No insoluble impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure this compound H->I

Caption: A standard workflow for the recrystallization of this compound.

References

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  • The Royal Society of Chemistry. (n.d.). Reversing the code of a template-directed solid-state synthesis: a bipyridine template that directs a single-crystal-to-single-crystal [2 + 2] photodimerisation of a dicarboxylic acid. Chemical Communications. Retrieved from [Link]

  • Rillema, D. P., et al. (2016). Diethyl 2,2′-bipyridine-4,4′-dicarboxylate. ResearchGate. Retrieved from [Link]

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  • MDPI. (2022). Determination of the Dissolution/Permeation and Apparent Solubility for Microencapsulated Emamectin Benzoate Using In Vitro and Ex Vivo Salmo salar Intestine Membranes. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for Diphenic Acid Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of diphenic acid esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying scientific principles to empower your experimental design.

Troubleshooting Guide & FAQs

FAQ 1: My diphenic acid esterification is showing low to no conversion. What are the likely causes and how can I troubleshoot this?

Low or no conversion in a diphenic acid esterification is a common issue that can often be traced back to several key factors related to the reaction equilibrium, catalyst activity, or reaction setup.

Core Issue: Reaction Equilibrium

The Fischer-Speier esterification, the most common method for this transformation, is a reversible reaction.[1][2][3][4] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, diphenic acid and the alcohol, thus limiting your ester yield.[1][5]

Troubleshooting Steps:

  • Water Removal: The most critical step to drive the reaction forward is the continuous removal of water as it is formed.[2][6]

    • Dean-Stark Apparatus: Employ a Dean-Stark trap with an azeotrope-forming solvent like toluene or benzene. This physically separates water from the reaction mixture.[2][6]

    • Dehydrating Agents: While concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, its efficiency in removing all the water can be limited.[1][6] Molecular sieves can be added to the reaction mixture as an effective alternative.[6]

  • Excess Reactant: Using a large excess of one of the reactants, typically the alcohol (especially if it is a low-cost, simple alcohol like methanol or ethanol), can shift the equilibrium towards the product side according to Le Chatelier's principle.[2][7]

Core Issue: Ineffective Catalysis

The choice and amount of catalyst are crucial for achieving a reasonable reaction rate.

Troubleshooting Steps:

  • Catalyst Selection:

    • Homogeneous Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common and effective catalysts.[2][7][8] Lewis acids can also be employed.[4] For substrates sensitive to harsh acidic conditions, milder procedures might be necessary.[4][9]

    • Heterogeneous Catalysts: Solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) or zeolites can be advantageous.[10][11][12] They are easily removed by filtration, simplifying the workup process and preventing product decomposition during purification.[11][13]

  • Catalyst Loading: The amount of catalyst needs to be optimized. Typically, a catalytic amount ranging from 0.1 to 10 mole % based on the limiting reagent is a good starting point.[7] Insufficient catalyst will lead to a slow reaction, while excessive amounts can promote side reactions.

FAQ 2: I am observing significant side product formation in my reaction. What are these byproducts and how can I minimize them?

Side reactions can significantly reduce the yield and purity of your desired diphenic acid ester. The nature of these byproducts depends on the specific reaction conditions.

Common Side Reactions:

  • Intramolecular Cyclization (Anhydride Formation): Diphenic acid, being a dicarboxylic acid, can undergo intramolecular dehydration to form diphenic anhydride, especially at elevated temperatures.

  • Intermolecular Ether Formation: If using an alcohol that is prone to dehydration (e.g., secondary or tertiary alcohols), intermolecular ether formation can compete with the desired esterification.[13]

  • Decomposition: At excessively high temperatures, tartaric acid, a structurally related dicarboxylic acid, is known to decompose.[13] While diphenic acid is more stable, thermal degradation is a possibility at extreme temperatures.

Troubleshooting and Minimization Strategies:

  • Temperature Control: Carefully control the reaction temperature. While higher temperatures increase the reaction rate, they can also promote side reactions.[13][14] It is crucial to find a balance that allows for a reasonable reaction rate without significant byproduct formation.

  • Catalyst Choice: As mentioned previously, the choice of catalyst is critical. Strong, corrosive mineral acids can sometimes promote more side reactions than milder, heterogeneous catalysts.[11][13]

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (TLC, GC, or HPLC) to determine the optimal reaction time.[15][16] Prolonged reaction times, even at optimal temperatures, can lead to the accumulation of side products.

FAQ 3: What is the optimal temperature range for diphenic acid esterification, and how does temperature affect the reaction rate and yield?

Temperature is a critical parameter that directly influences both the rate of reaction and the potential for side reactions.

Effect of Temperature:

  • Reaction Rate: Increasing the reaction temperature generally increases the rate of esterification by providing the necessary activation energy.[1][17]

  • Equilibrium: For exothermic reactions like esterification, increasing the temperature can unfavorably shift the equilibrium towards the reactants.[1][17] However, the kinetic benefits of a higher temperature often outweigh the slight negative thermodynamic effect, especially when water is being removed.

  • Side Reactions: As discussed in FAQ 2, excessively high temperatures can lead to decomposition and other unwanted side reactions.[13]

Recommended Temperature Range:

A typical temperature range for Fischer esterification is between 60-110 °C.[4] For reactions using a Dean-Stark trap, the temperature will be dictated by the boiling point of the azeotropic mixture. It is advisable to start with a moderate temperature (e.g., 80-90 °C) and optimize based on reaction monitoring.

Data Presentation: Temperature vs. Yield (Hypothetical Data for Illustration)

Temperature (°C)Reaction Time (h)Yield of Diphenic Acid Dimethyl Ester (%)Notes
601265Slow reaction rate
80885Good balance of rate and yield
100692Faster reaction, slight increase in byproducts
120488Significant byproduct formation observed
FAQ 4: How do I effectively monitor the progress of my diphenic acid esterification?

Monitoring the reaction is essential to determine the point of completion and to avoid unnecessary heating that could lead to side products.

Recommended Analytical Methods:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the disappearance of the starting materials (diphenic acid and alcohol, if visible) and the appearance of the ester product.

  • Gas Chromatography (GC): For volatile esters, GC is an excellent quantitative method to determine the conversion and the presence of any volatile byproducts. Derivatization of the carboxylic acid may be necessary.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for monitoring the reaction, especially for non-volatile esters. It can be used to quantify the concentrations of diphenic acid, the monoester, and the diester.[16]

Experimental Protocol: Reaction Monitoring by TLC

  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture using a capillary tube.

  • Spot the aliquot on a TLC plate alongside spots of your starting materials (diphenic acid and the alcohol).

  • Develop the TLC plate in the prepared chamber.

  • Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • The reaction is complete when the spot corresponding to the limiting reactant (usually diphenic acid) has disappeared or is no longer diminishing in intensity.

FAQ 5: What is the best way to purify my diphenic acid ester after the reaction is complete?

Proper purification is crucial to obtain a high-purity product, free from unreacted starting materials, catalyst, and byproducts.

Purification Strategy:

  • Catalyst Removal:

    • Homogeneous Catalyst: If a mineral acid like H₂SO₄ was used, it must be neutralized. This is typically done by washing the reaction mixture with a weak base like a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[1]

    • Heterogeneous Catalyst: If a solid acid catalyst was used, it can be simply removed by filtration.[6]

  • Workup and Extraction:

    • After catalyst removal, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate, diethyl ether) and washed with water to remove any remaining water-soluble impurities.[6]

    • If a large excess of a water-soluble alcohol was used, aqueous washes will help remove it.

  • Final Purification:

    • Recrystallization: If the diphenic acid ester is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture is often the most effective method for achieving high purity.

    • Column Chromatography: For liquid esters or for separating mixtures of the mono- and diester, column chromatography on silica gel is a standard and effective technique.[6]

    • Distillation: If the ester is thermally stable and has a sufficiently high boiling point, vacuum distillation can be used for purification.[1]

Visualizing the Workflow: Purification of Diphenic Acid Ester

PurificationWorkflow cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product Reaction Crude Reaction Product (Ester, Acid, Alcohol, Catalyst) Neutralize Neutralize with NaHCO₃ (if acidic catalyst) Reaction->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash with Water/Brine Extract->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Final Purification Evaporate->Purify Recrystallize Recrystallization Purify->Recrystallize Chromatography Column Chromatography Purify->Chromatography Distill Distillation Purify->Distill Product Pure Diphenic Acid Ester Recrystallize->Product Chromatography->Product Distill->Product

Caption: General purification workflow for diphenic acid esters.

Mechanistic Overview

Understanding the reaction mechanism is key to effective troubleshooting. The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps.

Visualizing the Mechanism: Fischer Esterification

FischerEsterification Acid Diphenic Acid ProtonatedAcid Protonated Carbonyl Acid->ProtonatedAcid + H⁺ ProtonatedAcid->Acid - H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Alcohol Alcohol Alcohol (R-OH) Alcohol->TetrahedralIntermediate TetrahedralIntermediate->ProtonatedAcid - Alcohol ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer ProtonatedIntermediate->TetrahedralIntermediate WaterLoss Loss of Water ProtonatedIntermediate->WaterLoss WaterLoss->ProtonatedIntermediate + H₂O ProtonatedEster Protonated Ester WaterLoss->ProtonatedEster - H₂O ProtonatedEster->WaterLoss Ester Diphenic Acid Ester ProtonatedEster->Ester - H⁺ Ester->ProtonatedEster + H⁺ H_plus H⁺ (Catalyst) H2O H₂O

Caption: Simplified mechanism of Fischer esterification.

References

  • US5808130A - Esterification of phenols - Google Patents. (n.d.).
  • Purification of diphenyl phthalates - European Patent Office - EP 0343916 B1 - Googleapis.com. (n.d.).
  • Effect of temperature on esterification at 8 hours of reaction using 2% (w/w) of sulphuric acid. (n.d.). ResearchGate.
  • Esterification of phenol catalyzed with a strong base plus boron - Google Patents. (n.d.).
  • Catalysts used for the esterification reaction | Download Table. (n.d.). ResearchGate.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready.
  • Esterification Reaction - Mechanism, Methods, Uses, and FAQs. (n.d.). BYJU'S.
  • Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. (n.d.). MDPI.
  • Direct esterification of succinic acid with phenol using zeolite beta catalyst. (n.d.). ResearchGate.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Optimization of the reaction conditions a | Download Table. (n.d.). ResearchGate.
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
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  • Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. (n.d.). MDPI.
  • mechanism for the esterification reaction. (n.d.). Chemguide.
  • How to purify esterefication product? (2016, April 15). ResearchGate.
  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data.
  • Why is it necessary to heat an esterification reaction? (2017, May 26). Chemistry Stack Exchange.
  • Research on Determination and Preparation of Diphenic Acid. (n.d.). Scientific.Net.
  • Fischer–Speier esterification. (n.d.). Wikipedia.
  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. (n.d.). PMC - NIH.
  • Estérification not Working : r/chemistry. (2024, February 15). Reddit.
  • Effect of temperature on esterification reaction at various... (n.d.). ResearchGate.
  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2021, December 12). Angolan Industry and Chemical Engineering Journal.
  • Optimization of esterification conditions for reaction time with a... (n.d.). ResearchGate.
  • Technical Support Center: Troubleshooting Ester Synthesis. (n.d.). Benchchem.
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
  • (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (n.d.). ResearchGate.
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014, November 30). The Royal Society of Chemistry.
  • Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids. (2020, August 8). YouTube.
  • Identifying and minimizing side reactions during esterification of tartaric acid. (n.d.). Benchchem.
  • Fischer Esterification of Glycerol by Phen. (n.d.). JOCPR.
  • CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents. (n.d.).

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Technical Support Center: Diethyl Diphenate Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource center for Diethyl Diphenate. This guide is designed for researchers, chemists, and formulation scientists to provide in-depth insights into the stability profile and degradation pathways of this compound (Diethyl 2,2'-biphenyldicarboxylate). We will move beyond simple protocols to explain the chemical causality behind its degradation, enabling you to design robust experiments, troubleshoot stability issues, and ensure the integrity of your work.

Core Stability Profile & Handling

This compound is an aromatic diester with a central biphenyl core.[1] Its stability is primarily governed by the susceptibility of its two ester linkages to nucleophilic attack and the reactivity of the aromatic system. While robust under neutral, anhydrous conditions, it is susceptible to degradation in the presence of moisture, strong acids or bases, oxidizing agents, and high-energy light.

Frequently Asked Questions: Storage & Handling

Q: What are the ideal storage conditions for neat this compound?

A: To maximize shelf-life and prevent latent degradation, store this compound in a tightly sealed, air-impermeable container in a cool, dry, and dark place.[2] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to displace oxygen and moisture, which are key drivers of oxidative and hydrolytic degradation, respectively.

Q: I am preparing a stock solution of this compound. Which solvents should I use or avoid?

A: For maximum stability, use dry, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane. Avoid protic solvents, especially alcohols like methanol or ethanol, if water is present, as this can lead to transesterification over time, particularly in the presence of acidic or basic catalysts.[3] Always use solvents from a freshly opened bottle or those dried over molecular sieves to minimize water content.

Q: My container of this compound has been open for a while. What should I look for?

A: Unlike ethers that can form explosive peroxides, the primary concern for this compound is non-explosive degradation.[4][5] Visually, look for a change from a clear, colorless liquid to a yellowish or cloudy appearance, which may suggest photolytic or oxidative degradation.[4] Analytically, the appearance of new peaks in an HPLC chromatogram is the most definitive sign of degradation.

Primary Degradation Pathways & Mechanisms

Understanding the chemical pathways through which this compound degrades is critical for interpreting stability data and preventing unwanted reactions. While specific literature on this compound is limited, we can infer its primary degradation mechanisms based on fundamental organic chemistry principles and by drawing analogies from structurally related compounds like Diethyl Phthalate (DEP).[3][6]

Pathway 1: Hydrolysis (The Most Common Pathway)

Hydrolysis is the most significant non-microbial degradation pathway for this compound in aqueous or humid environments. The ester linkages are susceptible to cleavage by water, a reaction that is significantly accelerated by the presence of acids or bases.

  • Mechanism: The reaction proceeds in a stepwise manner. The first equivalent of water cleaves one ester group to form Monoethyl Diphenate and ethanol. The second hydrolysis step converts Monoethyl Diphenate into the final degradant, Diphenic Acid , and another molecule of ethanol.

  • Causality: In basic conditions, the reaction is driven by the attack of the highly nucleophilic hydroxide ion (OH⁻) on the electrophilic ester carbonyl. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by the weaker nucleophile, water.

Hydrolysis cluster_products1 cluster_products2 DEDP This compound MEDP Monoethyl Diphenate DEDP->MEDP + H₂O (H⁺ or OH⁻) Ethanol1 Ethanol DPA Diphenic Acid MEDP->DPA + H₂O (H⁺ or OH⁻) Ethanol2 Ethanol

Fig. 1: Stepwise hydrolytic degradation pathway of this compound.
Pathway 2: Potential Oxidative & Photolytic Degradation

While hydrolysis is often dominant, oxidative and photolytic pathways can become significant under specific conditions.

  • Oxidative Degradation: Strong oxidizing agents, particularly those that generate hydroxyl radicals (•OH) like Fenton's reagent (H₂O₂ + Fe²⁺), can attack both the biphenyl aromatic rings and the ethyl ester groups.[6][7] This can lead to a complex mixture of degradation products, including hydroxylated derivatives, ring-opened products, and eventually mineralization to CO₂ and water under harsh conditions. The initiation of this process often leads to coloration of the sample.

  • Photodegradation: Exposure to ultraviolet (UV) light can provide the energy to excite the π-electrons in the aromatic system, leading to bond cleavage.[8] For aromatic esters, this can result in cleavage of the ester bond or modifications to the aromatic ring.[8] This pathway is particularly relevant for formulations exposed to sunlight or non-UV-protected laboratory lighting.

Potential_Pathways DEDP This compound Hydrolysis Hydrolytic Products (Monoethyl Diphenate, Diphenic Acid) DEDP->Hydrolysis H₂O / pH Oxidation Oxidative Products (Hydroxylated Species, Ring-Opened Products) DEDP->Oxidation •OH / O₂ Photolysis Photolytic Products (Radical Intermediates, Rearranged Species) DEDP->Photolysis UV Light (hν)

Fig. 2: Overview of primary and potential degradation pathways for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and analysis of this compound.

Q: My HPLC analysis shows a new, earlier-eluting peak that grows over time. What is it?

A: In a typical reversed-phase HPLC method (e.g., C18 column), the degradation products of hydrolysis are more polar than the parent compound. Therefore, an earlier-eluting peak is very likely Monoethyl Diphenate or Diphenic Acid. Diphenic Acid, having two carboxylic acid groups, will be significantly more polar and will elute much earlier than the mono-ester. You can confirm this by spiking your sample with standards of the suspected degradants or by using LC-MS to check the mass of the new peak.

Q: I'm running a reaction in a buffered aqueous solution and my yield of this compound is low. Why?

A: The buffer itself is the likely cause. Buffers maintain a constant pH, which can catalytically accelerate hydrolysis. A basic buffer (pH > 7) will significantly increase the rate of saponification (base-mediated hydrolysis). Even some neutral or slightly acidic buffers can contribute to hydrolysis over long reaction times or at elevated temperatures. If possible, switch to an unbuffered system or use an aprotic organic solvent.

Q: My this compound-containing formulation is turning yellow after being stored on the lab bench. What's happening?

A: A yellow color change is a classic indicator of photolytic or oxidative degradation. Laboratory lighting, and especially direct sunlight, emits UV radiation that can initiate these degradation pathways.[8] To prevent this, store your samples in amber vials or wrap your containers in aluminum foil to protect them from light.[2]

Q: Can this compound interact with common pharmaceutical excipients?

A: Yes. Beyond pH and water content, direct interactions can occur. For example, excipients with nucleophilic functional groups could potentially react. Basic excipients like meglumine or tromethamine could accelerate hydrolysis. It is crucial to conduct compatibility studies where this compound is mixed with individual excipients and stored under accelerated conditions (e.g., 40°C/75% RH) to identify any potential incompatibilities.[9][10]

Experimental Protocols

A self-validating approach to stability requires robust and well-designed experiments. Below are foundational protocols for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify likely degradation pathways and generate degradant peaks for analytical method development.

  • Preparation: Prepare five separate solutions of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To one solution, add 1N HCl to a final concentration of 0.1N.

  • Base Hydrolysis: To a second solution, add 1N NaOH to a final concentration of 0.1N.

  • Oxidation: To a third solution, add 30% hydrogen peroxide to a final concentration of 3%.

  • Thermal Stress: Place a fourth solution in an oven at 60°C.

  • Photolytic Stress: Place the fifth solution in a photostability chamber (or expose to direct sunlight as a simple screen). Keep a control sample of each wrapped in foil to serve as a dark control.

  • Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each solution. If necessary, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV or LC-MS to assess the percentage of degradation and the profile of the degradants formed.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products, excipients, or placebo.

  • Column & Mobile Phase Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). Use a gradient elution with Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. The acid is crucial for good peak shape of the acidic degradants.

  • Method Optimization: Inject a mixture of the stressed samples from the forced degradation study. Adjust the gradient profile to achieve baseline separation between the parent this compound peak and all major degradation peaks.

  • Detection: Use a UV detector set to a wavelength where all compounds of interest have reasonable absorbance (a photodiode array detector is ideal for this).

  • Validation: Perform a peak purity analysis (requires a PDA detector) on the this compound peak in the stressed samples to ensure it is not co-eluting with any degradants. This confirms the method is "stability-indicating."

Fig. 3: Workflow for developing a stability-indicating HPLC method.

Data Summary: Expected Degradation Profile

The table below summarizes the expected outcomes from a forced degradation study of this compound.

Stress ConditionPrimary Degradation PathwayMajor Degradants ExpectedRate of Degradation
0.1N HCl, Heat Acid-Catalyzed HydrolysisMonoethyl Diphenate, Diphenic AcidModerate to Fast
0.1N NaOH, RT Base-Catalyzed HydrolysisMonoethyl Diphenate, Diphenic AcidVery Fast
3% H₂O₂, Heat OxidationHydroxylated & Ring-Opened SpeciesSlow to Moderate
Heat (60°C) Thermal (Hydrolysis if H₂O present)Same as hydrolysisSlow
UV/Vis Light PhotolysisComplex mixture, potential for colorationDependant on intensity

References

  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. Available from: [Link]

  • Yang, G. P., Zhao, X. K., Sun, X. J., & Lu, X. L. (2005). Oxidative degradation of diethyl phthalate by photochemically-enhanced Fenton reaction. Journal of Hazardous Materials, 126(1-3), 112-118. Available from: [Link]

  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry. Available from: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). NCBI Bookshelf. Available from: [Link]

  • Jegede, D. O., Adewuyi, G. O., Gbadamosi, M. R., Oladoye, P. O., Ogunneye, A. L., & Oyewola, O. J. (2019). Degradation of Diethyl Phthalate and Di (2-Ethylhexyl) Phthalate Using Chemical and Microbial Methods. Nigerian Journal of Chemical Research, 24(2). Available from: [Link]

  • Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB. The FEBS Journal. Available from: [Link]

  • Remediation of Diethyl Phthalate in Aqueous Effluents with TiO 2 -Supported Rh0 Nanoparticles as Multicatalytic Materials. MDPI. Available from: [Link]

  • Cartwright, C. D., Owen, S. A., Farrar, D., & Topping, B. (2000). Biodegradation of diethyl phthalate in soil by a novel pathway. FEMS Microbiology Letters, 186(1), 27-34. Available from: [Link]

  • Jegede, D. O., Adewuyi, G. O., Gbadamosi, M. R., Oladoye, P. O., Ogunneye, A. L., & Oyewola, O. J. (2019). Degradation of Diethyl Phthalate and Di (2-Ethylhexyl) Phthalate Using Chemical and Microbial Methods. ResearchGate. Available from: [Link]

  • Degradation of diethyl phthalate and Di (2-ethylhexyl) phthalate using chemical and microbial methods. SciSpace. Available from: [Link]

  • Sasirekha, S., Karthikeyan, S., & Naveenkumar, M. (2023). Degradation of diethyl phthalate using a visible photocatalytic membrane reactor. Biomass Conversion and Biorefinery. Available from: [Link]

  • Biological degradation pathway of diethyl phthalate. ResearchGate. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Davies, D. M., & Jones, P. (1991). Kinetics of the hydrolysis and perhydrolysis of tetraacetylethylenediamine, a peroxide bleach activator. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Sunlight-driven degradation of diethyl phthalate via magnetically modified biochar catalysts in water: Internal electron transfer mechanism. PubMed. Available from: [Link]

  • Safety Data Sheet: Diethyl ether. Carl ROTH. Available from: [Link]

  • FAO Specifications and Evaluations for Agricultural Pesticides - MEFENPYR-DIETHYL. Food and Agriculture Organization of the United Nations. Available from: [Link]

  • Long Term Compatibility of Excipients in Soft Gelatin Capsules. Biopharma Asia. Available from: [Link]

  • Oxidative Degradation of Diethyl Phthalate by Photochemically-Enhanced Fenton Reaction. ResearchGate. Available from: [Link]

  • Diethyl ether - Standard Operating Procedure (SOP). University of California, Santa Barbara. Available from: [Link]

  • Excipient Selection In Parenteral Formulation Development. Pharma Times. Available from: [Link]

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Technical Support Center: Scaling Up Diethyl Diphenate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scalable synthesis of diethyl diphenate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this compound production from the laboratory bench to larger-scale manufacturing. Here, we address common challenges with in-depth explanations, troubleshooting guides, and frequently asked questions, all grounded in established chemical principles and process engineering experience.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the Fischer esterification of diphenic acid to produce this compound?

Scaling up the synthesis of this compound, a diethyl ester of biphenyl-2,2'-dicarboxylic acid, primarily via the Fischer esterification of diphenic acid with ethanol, presents several key challenges that are often not apparent at the lab scale.[1][2] These include:

  • Reaction Equilibrium: The Fischer esterification is a reversible reaction.[1][3] At a larger scale, achieving high conversion rates is critical for process efficiency and cost-effectiveness. This necessitates effective strategies to shift the equilibrium towards the product side.

  • Heat and Mass Transfer: Esterification reactions are often exothermic. In large reactors, inefficient heat removal can lead to localized "hot spots," potentially causing side reactions and compromising product quality.[4] Similarly, inadequate mixing can result in non-uniform reaction rates and incomplete conversion.

  • Water Removal: Water is a byproduct of the esterification reaction, and its presence can drive the equilibrium back towards the reactants, reducing the yield.[1][2] Efficient water removal is more challenging in large-scale reactors compared to laboratory setups.

  • Purification and Isolation: Obtaining high-purity this compound on a large scale requires robust and scalable purification methods. Crystallization, a common technique, can be affected by impurities and requires careful control of process parameters.

  • Starting Material Purity: The purity of the initial diphenic acid can significantly impact the final product quality and the efficiency of the purification process. Impurities from the synthesis of diphenic acid can carry through to the final product or interfere with the esterification reaction.

Q2: What are the most common side reactions to anticipate during the scale-up of this compound synthesis, and how can they be minimized?

The primary side reaction of concern is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid.[2] Additionally, at elevated temperatures, the acid catalyst can promote the dehydration of ethanol to form diethyl ether.

To mitigate these side reactions:

  • Excess Ethanol: Utilize a significant excess of ethanol to drive the reaction equilibrium towards the formation of the diethyl ester.[5]

  • Efficient Water Removal: Employ azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus to continuously remove water as it is formed.[1]

  • Temperature Control: Maintain optimal reaction temperatures to ensure a reasonable reaction rate without promoting the formation of diethyl ether. This requires a well-designed reactor with efficient heat transfer capabilities.

  • Catalyst Selection: While strong mineral acids like sulfuric acid are effective, they can also promote side reactions. The use of solid acid catalysts, such as sulfonic acid-functionalized silica, can offer comparable catalytic activity with easier removal and potentially fewer side reactions.[6]

Q3: How does the choice of catalyst impact the scalability of the this compound synthesis?

The choice of catalyst is a critical factor in the scalability of the esterification process.

Catalyst TypeAdvantages for Scale-UpDisadvantages for Scale-Up
Homogeneous (e.g., H₂SO₄, p-TsOH) Low cost, high reactivity.[7]Difficult to remove from the reaction mixture, leading to corrosive workup conditions and potential product contamination. Can promote side reactions.[8]
Heterogeneous (e.g., Ion-exchange resins, zeolites) Easily separated from the reaction mixture by filtration, allowing for catalyst recycling and a simplified workup.[8] Can be less corrosive.May have lower activity compared to homogeneous catalysts, potentially requiring higher temperatures or longer reaction times. Can be prone to deactivation.[8]

For industrial-scale production, heterogeneous catalysts are often preferred due to the simplified purification process and reduced waste generation.

II. Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the scale-up of this compound production.

Problem 1: Low Yield of this compound

Potential Causes & Solutions

CauseTroubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Use analytical techniques like HPLC or GC to monitor the disappearance of diphenic acid and the formation of this compound. - Increase Reaction Time: If the reaction has stalled, extending the reaction time may be necessary. - Increase Catalyst Loading: A slight increase in the catalyst concentration can enhance the reaction rate.
Equilibrium Limitation - Increase Excess of Ethanol: Employ a larger excess of ethanol to shift the equilibrium towards the product.[5] - Improve Water Removal: Ensure the Dean-Stark trap is functioning efficiently to remove water azeotropically.[1]
Catalyst Deactivation - Regenerate or Replace Catalyst: If using a heterogeneous catalyst, it may need to be regenerated or replaced if its activity has diminished.[8]
Problem 2: Product Purity Issues (e.g., presence of monoester or unreacted diphenic acid)

Potential Causes & Solutions

CauseTroubleshooting Steps
Incomplete Esterification - Optimize Reaction Conditions: Re-evaluate the reaction time, temperature, and catalyst loading to ensure complete conversion of both carboxylic acid groups.
Inefficient Purification - Recrystallization Solvent System: Experiment with different solvent systems for recrystallization to improve the separation of the diethyl ester from the monoester and starting material. A common approach for esters is to use a solvent with a similar functional group, such as ethyl acetate, or a mixture like ethanol/water.[9] - Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.
Hydrolysis During Workup - Minimize Water Contact: During the workup, minimize the contact time of the product with aqueous solutions, especially under acidic or basic conditions. - Thorough Drying: Ensure the final product is thoroughly dried to remove any residual water that could lead to hydrolysis upon storage.
Problem 3: Difficulty with Product Isolation and Crystallization

Potential Causes & Solutions

CauseTroubleshooting Steps
"Oiling Out" during Crystallization - Adjust Cooling Rate: Cool the crystallization mixture slowly to promote the formation of well-defined crystals rather than an oil. - Solvent Selection: The choice of solvent is critical. A solvent in which the this compound is soluble when hot but sparingly soluble when cold is ideal.[9] Consider solvent mixtures to fine-tune the solubility. - Seeding: Introduce a small amount of pure this compound crystals to the supersaturated solution to induce crystallization.
Poor Crystal Quality - Control Supersaturation: Avoid rapid cooling or excessive solvent evaporation, which can lead to the formation of small, impure crystals. - Agitation: Gentle agitation during crystallization can promote the growth of more uniform crystals.

III. Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound on a larger scale, incorporating best practices for yield and purity.

Materials:

  • Diphenic Acid

  • Anhydrous Ethanol (large excess, e.g., 10-20 equivalents)

  • Sulfuric Acid (catalytic amount, e.g., 1-2 mol%) or a solid acid catalyst

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Large reaction vessel equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus connected to a reflux condenser.

  • Heating mantle with temperature control.

  • Separatory funnel.

  • Rotary evaporator.

  • Crystallization vessel.

Procedure:

  • Reaction Setup: Charge the reaction vessel with diphenic acid, anhydrous ethanol, and toluene.

  • Catalyst Addition: Slowly add the sulfuric acid to the reaction mixture with stirring. If using a solid acid catalyst, add it at this stage.

  • Azeotropic Reflux: Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is complete.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by HPLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid acid catalyst was used, remove it by filtration.

    • If sulfuric acid was used, carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Solvent Removal: Remove the toluene and excess ethanol under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column.

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid).

Procedure:

  • Sample Preparation: Prepare a standard solution of pure this compound and a solution of the reaction sample in the mobile phase.

  • Injection: Inject the samples onto the HPLC column.

  • Analysis: Monitor the elution of the components at a suitable UV wavelength (e.g., 254 nm).

  • Quantification: Determine the purity of the this compound by comparing the peak area of the product to the total peak area of all components.

IV. Visualizations

Experimental Workflow for this compound Scale-Up

G cluster_0 Reaction Stage cluster_1 Workup & Purification reactants Diphenic Acid, Ethanol, Toluene reaction_vessel Reaction Vessel with Dean-Stark Trap reactants->reaction_vessel catalyst Acid Catalyst (H₂SO₄ or Solid Acid) catalyst->reaction_vessel reflux Azeotropic Reflux (Water Removal) reaction_vessel->reflux Heat neutralization Neutralization (if H₂SO₄ used) reflux->neutralization Cool extraction Aqueous Wash neutralization->extraction drying Drying with MgSO₄ extraction->drying evaporation Solvent Removal (Rotovap) drying->evaporation crystallization Recrystallization evaporation->crystallization final_product Pure this compound crystallization->final_product

Caption: Workflow for the scaled-up synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield of this compound check_completion Check Reaction Completion (HPLC/GC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Action: Extend Reaction Time incomplete->extend_time increase_catalyst Action: Increase Catalyst Loading incomplete->increase_catalyst check_water Check Water Removal Efficiency complete->check_water inefficient_water Inefficient Water Removal check_water->inefficient_water No efficient_water Efficient Water Removal check_water->efficient_water Yes improve_dean_stark Action: Improve Dean-Stark Setup inefficient_water->improve_dean_stark check_catalyst Check Catalyst Activity efficient_water->check_catalyst inactive_catalyst Catalyst Inactive check_catalyst->inactive_catalyst Inactive regenerate_catalyst Action: Regenerate/Replace Catalyst inactive_catalyst->regenerate_catalyst

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

V. References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Aslam, A., et al. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry.

  • MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Esterification - Concept. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Oxford Academic. (2017, April 12). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Retrieved from [Link]

  • Thompson, D. L. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from a course material PDF.

  • PMC. (2024, August 1). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Retrieved from [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • ResearchGate. (2024, September 6). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US3714234A - Catalysts and esterification process. Retrieved from

  • YouTube. (2018, January 27). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. Retrieved from [Link]

  • ACS Publications. (2016, February 18). Toward a More Holistic Framework for Solvent Selection. Retrieved from [Link]

  • ResearchGate. (2017, March 1). Diphenic acid derivatives: Synthesis, reactions, and applications. Retrieved from [Link]

  • ACS Publications. (2012). Industrial & Engineering Chemistry Research Vol. 51 No. 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Alkyldiethanolamides Synthesis from Terminalia catappa L. Kernel Oil through Enzymatic Reaction. Retrieved from [Link]

  • Phelps and Eddy. (n.d.). Purification of Esters. Retrieved from a historical journal article.

  • Google Patents. (n.d.). EP2121560B1 - Batch esterification. Retrieved from

  • YouTube. (2009, March 27). Esterification Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Biobased Diethyl Terephthalate via Diels-Alder Addition of Ethylene to 2,5-Furandicarboxylic Acid Diethyl Ester: An Alternative Route to 100% Biobased Poly(ethylene terephthalate). Retrieved from [Link]

  • Patsnap. (n.d.). Esterification reaction patented technology retrieval search results - Eureka. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-scale enzymatic production of natural flavour esters in organic solvent with continuous water removal. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and crystallization purification of phytosterol esters for food industry application. Retrieved from [Link]

  • MDPI. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

  • PDF document. (n.d.). Crystallization Solvents.pdf.

  • Preprints.org. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Retrieved from [Link]

Sources

Technical Support Center: Identifying Impurities in Diethyl Diphenate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of diethyl diphenate (diethyl biphenyl-2,2'-dicarboxylate). This guide is designed for researchers, chemists, and quality control professionals who use NMR spectroscopy to assess the purity of this compound. Here, we address common questions and troubleshooting scenarios encountered during analysis, grounding our advice in established spectroscopic principles and field-proven experience.

Frequently Asked Questions (FAQs)
FAQ 1: What does the standard NMR spectrum of pure this compound look like?

Answer:

Understanding the spectrum of pure this compound is the crucial first step in identifying impurities. Due to the twisted biphenyl backbone, the four protons on each aromatic ring are chemically non-equivalent, leading to a complex but predictable pattern in the aromatic region. The ethyl ester groups give rise to a classic quartet and triplet.

While a publicly available, verified reference spectrum is not readily accessible, we can reliably predict the chemical shifts based on established NMR principles and data for analogous structures.[1] The expected signals in a common solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
Aromatic (H)7.20 - 7.80Multiplet (m)8H127.0 - 141.0
Methylene (-OCH₂ CH₃)~4.10Quartet (q)4H~61.0
Carbonyl (-C =O)---~167.0
Methyl (-OCH₂CH₃ )~1.05Triplet (t)6H~14.0

Note: The aromatic region will consist of several overlapping multiplets. The exact appearance can be highly dependent on the spectrometer field strength and the solvent used.[2]

FAQ 2: I see extra peaks that look like common solvents. How can I identify them?

Answer:

Residual solvents from synthesis or purification are the most common impurities found in NMR samples. Their identification is typically straightforward by comparing the observed signals to established chemical shift tables. The chemical shifts of these impurities are well-documented and can be found in authoritative sources.[3]

Table 2: Common Laboratory Solvents and Their NMR Signatures in CDCl₃

Solvent ¹H Signal (δ, ppm) Multiplicity ¹³C Signal (δ, ppm)
Acetone2.17Singlet (s)206.7, 30.6
Dichloromethane5.30Singlet (s)54.0
Diethyl Ether3.48 (q), 1.21 (t)Quartet, Triplet66.2, 15.4
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet171.1, 60.5, 21.1, 14.2
Hexane(s)~0.88, ~1.26MultipletsVariable
Toluene7.2-7.3 (m), 2.36 (s)Multiplet, Singlet137.9, 129.2, 128.3, 125.4, 21.4
Water~1.56Broad Singlet (br s)-

Source: Adapted from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[4]

FAQ 3: What are the likely process-related impurities from the synthesis and what do their signals look like?

Answer:

This compound is commonly synthesized via a copper-catalyzed Ullmann coupling of an ortho-substituted aryl halide, such as ethyl 2-iodobenzoate.[5][6] Understanding this synthetic route is key to predicting potential impurities.

  • Unreacted Starting Material (Ethyl 2-iodobenzoate): Incomplete reaction will leave residual starting material. Its aromatic signals will be distinct from the product.

  • Reductive Dehalogenation Product (Ethyl Benzoate): A common side reaction in Ullmann couplings is the replacement of the halide with a hydrogen atom, leading to ethyl benzoate.[7]

  • Hydrolysis Product (Diphenic Acid): If water is present during the reaction or workup, one or both ester groups can be hydrolyzed to the corresponding carboxylic acid.[8]

Table 3: Potential Synthesis-Related Impurities and Their NMR Signals in CDCl₃

Impurity Key ¹H Signals (δ, ppm) Key ¹³C Signals (δ, ppm) Rationale
Ethyl 2-iodobenzoateAromatic protons shifted by the iodine atom, e.g., a doublet of doublets near 7.8-8.0 ppm.[9]Carbonyl ~166 ppm; C-I carbon at ~95 ppm.Unreacted starting material.
Ethyl BenzoateAromatic protons in a typical benzoate pattern (multiplets at ~8.05 and ~7.4-7.6 ppm).[10][11]Carbonyl ~166.5 ppm; Aromatic C-H carbons from 128-133 ppm.[12][13]Common side-product from dehalogenation.
Diphenic AcidSimilar aromatic region to the product, but with a very broad carboxylic acid proton signal >10 ppm.[14][15]Carbonyl ~172 ppm (shifted downfield from ester).Hydrolysis of the ester product.
Troubleshooting Guide & Advanced Analysis
Q: I have a broad, exchangeable peak in my spectrum. What is it and how can I confirm?

Answer:

A broad singlet, typically observed between 1-5 ppm in CDCl₃, is almost always water.[4] A very broad signal appearing far downfield (>10 ppm) is characteristic of a carboxylic acid proton, such as from the hydrolysis product, diphenic acid.[16]

The identity of these "exchangeable" protons can be definitively confirmed with a D₂O shake . Adding a drop of deuterium oxide (D₂O) to the NMR tube and shaking will cause the labile protons (-OH, -NH, -COOH) to exchange with deuterium. Since deuterium is not observed in a standard ¹H NMR experiment, the peak will disappear or significantly decrease in intensity.

Protocol 2: Performing a D₂O Shake Experiment

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of D₂O to the tube.

  • Cap the tube securely and shake vigorously for 30-60 seconds to ensure mixing.

  • Allow the layers to separate (or centrifuge gently if an emulsion forms).

  • Re-acquire the ¹H NMR spectrum.

  • Compare the "before" and "after" spectra. The disappearance of a peak confirms it was from an exchangeable proton.

Q: My integrations are incorrect. What should I do?

Answer:

If the integration ratios do not match the expected values for this compound (e.g., Aromatic:CH₂:CH₃ ratio is not 8:4:6), it is a strong indicator of impurities.

  • Normalize to a Reliable Peak: First, ensure your integration is calibrated correctly. Set the integration of a well-resolved peak you believe is pure, like the methyl triplet, to its expected number of protons (e.g., 6H).

  • Identify Overlapping Signals: Check if an impurity signal is overlapping with a product signal. For example, the quartet of residual ethyl acetate (~4.12 ppm) can overlap with the methylene quartet of your product.

  • Quantify the Impurity: The integration of a unique impurity peak can be used to estimate its molar percentage relative to your product.

Q: I see a set of peaks I cannot identify. What is my next step?

Answer:

When faced with an unknown impurity, a systematic approach is required. The following workflow can guide your investigation.

Diagram 1: Workflow for Unknown Impurity Identification

G start Unknown Peak(s) Observed is_solvent Check common solvent tables (e.g., Gottlieb et al.) start->is_solvent is_process Check synthesis-related impurities (Table 3) is_solvent->is_process  No identified_solvent Impurity Identified: Residual Solvent is_solvent->identified_solvent  Yes is_degradation Consider degradation (e.g., Diphenic Acid) is_process->is_degradation  No identified_process Impurity Identified: Process-Related is_process->identified_process  Yes two_d_nmr Acquire 2D NMR (COSY, HSQC/HMBC) is_degradation->two_d_nmr  No / Unsure identified_degradation Impurity Identified: Degradation Product is_degradation->identified_degradation  Yes other_tech Use other techniques (LC-MS, HRMS, IR) two_d_nmr->other_tech structure_elucidation Propose Structure & Confirm other_tech->structure_elucidation end Investigation Complete identified_solvent->end identified_process->end identified_degradation->end structure_elucidation->end

Caption: Troubleshooting workflow for unknown NMR signals.

Experimental Protocols
Protocol 1: Best Practices for High-Quality NMR Sample Preparation

The quality of your NMR spectrum is directly dependent on the quality of your sample. Following these steps will help minimize artifacts and ensure reliable data.

  • Glassware: Use a clean, dry, high-quality NMR tube (e.g., Wilmad 528-PP or equivalent). Scratches or particulate matter can severely degrade spectral resolution.[7] Clean tubes thoroughly with a suitable solvent (e.g., acetone) and dry in an oven. Avoid soap, as residues can appear in the spectrum.

  • Sample Weighing: For a standard 500 MHz spectrometer, weigh approximately 5-10 mg of your this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.[11]

  • Solvent Choice: Use a high-purity deuterated solvent. CDCl₃ is a common choice for non-polar compounds like this compound. Use approximately 0.6-0.7 mL of solvent.[12]

  • Dissolution: Dissolve the sample completely in the solvent in a separate small vial before transferring to the NMR tube. This ensures homogeneity.

  • Filtration: To remove any particulate matter that can disrupt the magnetic field homogeneity (shimming), filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[11]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

References
  • Brainly. (2023). Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7165, Ethyl benzoate. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. NMR Facility. Retrieved from [Link]

  • Filo. (2024). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

  • Wiley/Bio-Rad. (n.d.). Diphenic acid. SpectraBase. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13793399, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2829347, Ethyl 2-iodobenzoate. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Practice Problems – Solving Strategies. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Department of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • UCLA. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Jain, S. L., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1366–1373. Retrieved from [Link]

  • Smith, E. G., & Williams, D. H. (2015). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. The Journal of Organic Chemistry, 80(1), 123-128. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenic acid. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

Sources

Methods for drying and storing diethyl diphenate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Diethyl Diphenate (CAS 5807-65-8). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the proper drying and storage of this compound (also known as Diethyl 2,2'-biphenyldicarboxylate). Maintaining the integrity of this reagent is critical for reproducible and successful experimental outcomes. This document provides in-depth, field-proven insights into handling, troubleshooting, and long-term preservation.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?

A1: this compound is an aromatic diester with the molecular formula C₁₈H₁₈O₄.[1] It serves as a versatile precursor and building block in organic synthesis, particularly in the development of coordination chemistry ligands and functional materials.[2] Its stability is paramount, as impurities can significantly impact downstream reactions. While specific experimental data is not widely published, its properties can be reliably inferred from its structure and comparison to similar compounds.

Table 1: Physicochemical Properties of this compound

Property Value / Description Source / Rationale
IUPAC Name ethyl 2-(2-ethoxycarbonylphenyl)benzoate [1]
Synonyms Diethyl 2,2'-biphenyldicarboxylate, Diphenic acid diethyl ester [1]
CAS Number 5807-65-8 [1]
Molecular Weight 298.3 g/mol [1]
Appearance Colorless to pale yellow liquid or low-melting solid. Based on similar aromatic esters
Solubility Soluble in common organic solvents (e.g., ether, ethanol, DMF); low solubility in water.

| Primary Degradation Pathway | Hydrolysis to Diphenic Acid and Ethanol. | General ester chemistry[3] |

Q2: Why is it critical to remove residual water from this compound?

A2: The primary vulnerability of this compound, like most esters, is its susceptibility to hydrolysis.[3] Water, especially in the presence of trace acidic or basic impurities, will catalyze the cleavage of the ester bonds. This reaction degrades the compound into diphenic acid and ethanol, as illustrated below. The presence of these degradation products can alter reaction stoichiometry, introduce competing functional groups (carboxylic acids), and complicate purification, ultimately leading to failed experiments and unreliable results.

Q3: What are the tell-tale signs of this compound degradation?

A3: Visual inspection and simple tests can often indicate degradation:

  • Appearance of a Precipitate: The primary hydrolysis product, diphenic acid, is a solid at room temperature.[4] The formation of a white crystalline solid in the material is a strong indicator of moisture-induced degradation.

  • Change in Acidity: The generation of diphenic acid will make the material acidic. A simple test with pH paper on a moistened sample can reveal this shift.

  • Cloudiness: A hazy or cloudy appearance in the liquid form can suggest immiscible water contamination.[5]

Q4: How can I accurately determine the water content in my this compound sample?

A4: For precise quantification of water content, the gold standard is Karl Fischer Titration . This method is highly specific to water and is compatible with most esters.[6] Both volumetric and coulometric Karl Fischer methods are suitable.[6] This analysis is essential for applications requiring strictly anhydrous conditions, providing a definitive value (e.g., in ppm or %) of water content to ensure your material meets the specifications of your experiment.

Q5: What analytical methods are recommended for assessing the overall purity of this compound?

A5: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID), GC is an excellent method for quantifying volatile impurities and the main component.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating the non-volatile this compound from non-volatile impurities like the diphenic acid degradation product.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can detect and help identify impurities, including residual solvents and degradation products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the handling and use of this compound.

Problem: My freshly received or used this compound appears cloudy and/or has formed two layers.
  • Probable Cause: This is a classic sign of significant water contamination. This compound has low water solubility, leading to phase separation or a cloudy emulsion.

  • Solution:

    • Dissolve and Dry: Dissolve the entire sample in a water-immiscible organic solvent with a low boiling point, such as diethyl ether or dichloromethane.

    • Use a Drying Agent: Transfer the solution to a flask and add an anhydrous drying agent. Anhydrous magnesium sulfate (MgSO₄) is an excellent choice due to its high capacity and efficiency. Anhydrous sodium sulfate (Na₂SO₄) is a milder, neutral alternative.[9]

    • Stir and Filter: Stir the mixture for at least 30 minutes. If the drying agent clumps together, add more until some remains free-flowing.

    • Isolate: Filter the solution to remove the drying agent.

    • Remove Solvent: Remove the solvent under reduced pressure using a rotary evaporator to yield the dried this compound.

    • Verification (Optional but Recommended): Submit a small sample for Karl Fischer titration to confirm the water content is within your acceptable limits.

Problem: I've observed a white solid forming in my this compound during storage.
  • Probable Cause: The white solid is almost certainly diphenic acid, the product of hydrolysis.[4] This indicates that the material was exposed to moisture during storage. The integrity of the entire batch is now compromised.

  • Solution:

    • Isolate the Liquid: Carefully decant the remaining liquid to separate it from the solid precipitate.

    • Purify the Liquid Portion: The liquid portion is likely saturated with dissolved diphenic acid. An acid-base wash is required.

      • Dissolve the liquid in diethyl ether.

      • Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with the acidic diphenic acid to form a water-soluble salt.

      • Separate the organic layer and wash it with brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[10]

    • Consider Vacuum Distillation: For the highest purity, vacuum distillation of the purified liquid is recommended to separate the this compound from any other non-volatile impurities.

    • Evaluate Storage: Discard the original container and review your storage procedures to prevent future moisture ingress. Use a fresh bottle with a tight-fitting, high-quality cap.

Problem: My NMR/GC analysis shows impurities, but the material is dry.
  • Probable Cause: These impurities are likely residual starting materials from the synthesis (e.g., diphenic acid, ethanol), side-products, or residual solvents used in a previous purification step.[11]

  • Solution: The purification strategy depends on the nature of the impurity.

    • Acidic Impurities (e.g., diphenic acid): Follow the acid-base washing procedure described in the previous troubleshooting point.

    • High-Boiling Impurities: If the impurities are significantly less volatile than this compound, vacuum distillation is the most effective purification method.

    • Structurally Similar Impurities: If distillation is ineffective, flash column chromatography over silica gel may be required to separate the desired product from closely related impurities.

Protocols and Best Practices
Workflow for Selecting a Drying Method

The choice of drying method depends on the sample's state and the required level of dryness. The following decision tree provides a logical workflow.

G start Start: Assess this compound Sample is_solution Is the sample in a solvent? start->is_solution Yes is_bulk Is the sample a neat liquid/solid? start->is_bulk No drying_agent 1. Add anhydrous MgSO4 or Na2SO4. 2. Stir for 30-60 min. 3. Filter to remove drying agent. is_solution->drying_agent Yes dryness_level Required Dryness Level? is_bulk->dryness_level Yes standard_dry Dry under high vacuum (e.g., <1 mbar) at room temperature for 4-8 hours. dryness_level->standard_dry Standard Dryness (e.g., for general synthesis) ultra_dry 1. Dry under high vacuum with gentle heating (e.g., 40-50°C) for 12-24 hours. 2. Confirm dryness with Karl Fischer titration. dryness_level->ultra_dry Ultra-Dry (e.g., for moisture-sensitive catalysis) end Dried this compound Ready for Use or Storage drying_agent->end standard_dry->end ultra_dry->end

Caption: Decision tree for selecting the appropriate drying method.

Experimental Protocol: Rigorous Drying of Bulk this compound

This protocol is designed to achieve a very low water content (<50 ppm) for moisture-sensitive applications.

  • Preparation: Place the this compound in a clean, dry round-bottom flask (Schlenk flask recommended) equipped with a magnetic stir bar. The flask should not be more than half full.

  • System Setup: Connect the flask to a high-vacuum line (<1 mbar) through a cold trap (liquid nitrogen or dry ice/acetone). Ensure all connections are secure and properly greased.

  • Initial Vacuum: Begin stirring and slowly apply vacuum. Be cautious of any volatile impurities, which may cause bumping.

  • Gentle Heating: Once the system is under stable high vacuum, gently heat the flask in a water or oil bath to 40-50°C. Causality Note: Gentle heating increases the vapor pressure of the water, accelerating its removal from the viscous ester without risking thermal decomposition of the product.

  • Drying Duration: Continue drying under these conditions for a minimum of 12 hours. For ultra-sensitive applications, 24 hours may be necessary.

  • Cooling and Inert Gas Purge: Turn off the heat and allow the flask to cool to room temperature before releasing the vacuum. Backfill the flask with an inert gas such as nitrogen or argon.

  • Verification: Using a dry syringe, extract an aliquot and determine the final water content by Karl Fischer titration.[12]

Best Practices for Long-Term Storage

Proper storage is crucial to prevent degradation over time. The following workflow outlines the best practices.

G start Start with Dry, Pure This compound container Select an appropriate container: Clean, dry, amber glass bottle with a PTFE-lined cap. start->container inert_atm Displace air with an inert gas (Nitrogen or Argon) before sealing. container->inert_atm sealing Seal the container tightly. Consider using Parafilm® for an extra barrier against moisture. inert_atm->sealing storage_cond Store in a cool, dark, and dry place. For long-term (>6 months) stability, store at -20°C. sealing->storage_cond end Stable Long-Term Storage storage_cond->end

Caption: Workflow for optimal long-term storage of this compound.

  • Inert Atmosphere: Oxygen and moisture are the primary enemies of long-term stability. Always store under an inert atmosphere.

  • Temperature: For maximum shelf-life, storage at -20°C is recommended, which significantly slows the rate of any potential degradation reactions.[13]

  • Container: Use amber glass bottles to protect the compound from light, which can potentially promote radical reactions. Ensure the cap has a chemically inert liner, such as PTFE, to prevent contamination from the cap material itself.

By implementing these rigorous drying, handling, and storage protocols, you can ensure the quality and reliability of your this compound, leading to more consistent and successful research outcomes.

References
  • Wikipedia. (n.d.). Diethyl phthalate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13793399, this compound. Retrieved from [Link]

  • Durandetti, M., & Maddaluno, J. (2014). Nickel Bromide Bipyridine. Encyclopedia of Reagents for Organic Synthesis. [Link]

  • PubMed. (n.d.). Alkaline hydrolysis of 1,3-dimethylphenobarbital. Retrieved from [Link]

  • ROTH, C. (n.d.). Safety Data Sheet: Diethyl ether. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • Wang, J., et al. (2018). Influence of Different Drying Methods on Aroma Compounds in Hami-Melon Using Headspace Solid Phase Micro Extraction. Scientific Reports.
  • Chemistry For Everyone. (2023). How Can You Tell If Diethyl Ether Has Degraded? [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN101362688A - 2,2'-dialkoxy-4,4'-biphenyldicarboxylic acid and its synthesis method.
  • University of California. (2012).
  • HIRANUMA. (2017). Water contents Ethers and Esters. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Effects of Different Pre-drying and Drying Methods on Volatile Compounds in the Pericarp and Kernel of Amomum tsao-ko. Frontiers in Nutrition. [Link]

  • Google Patents. (n.d.). US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol.
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  • Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl maleate. Retrieved from [Link]

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  • MDPI. (2023). Effect of Drying Methods on the Morphological and Functional Properties of Cellulose Ester Films. Retrieved from [Link]

  • ResearchGate. (2016).
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • KEM. (n.d.). Water Content of Ester. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Xylem Analytics. (n.d.). Water Determination Karl Fischer. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester. Retrieved from [Link]

  • MDPI. (2022). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Retrieved from [Link]

  • ResearchGate. (2020). Degradation of Diethyl Phthalate and Di (2-Ethylhexyl) Phthalate Using Chemical and Microbial Methods.
  • PubMed. (n.d.). Oxidative degradation of diethyl phthalate by photochemically-enhanced Fenton reaction. Retrieved from [Link]

  • Purdue University. (n.d.).
  • Chemistry For Everyone. (2023). What Are The Physical Properties Of Diethyl Ether? [Video]. YouTube. Retrieved from [Link]

  • Northern European Network for Wood Science and Engineering. (2023). Effect of Drying Methods on the Morphological and Functional Properties of Cellulose Ester Films.
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Validation & Comparative

A Senior Application Scientist's Guide: Diethyl Diphenate vs. Dimethyl Diphenate as Ligand Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials for ligand synthesis is a critical decision that influences reaction efficiency, yield, and the ultimate performance of the resulting catalyst or therapeutic agent. This guide provides an in-depth technical comparison of two common precursors for biphenyl-based ligands: diethyl diphenate and dimethyl diphenate. While direct, side-by-side experimental comparisons in the literature are not extensive, this guide will synthesize established principles of organic chemistry and field-proven insights to provide a logical framework for choosing the optimal precursor for your synthetic needs.

Introduction: The Role of Diphenates in Ligand Synthesis

Diphenic acid and its esters, such as diethyl and dimethyl diphenate, are valuable starting materials for the synthesis of atropisomeric bisphosphine ligands, most notably 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and its analogues.[1] These ligands are renowned for their application in asymmetric catalysis, where their C₂-symmetric chiral scaffold can induce high enantioselectivity in a variety of chemical transformations.[2] The biphenyl backbone of diphenic acid provides a rigid and sterically defined framework that is essential for the stereochemical control exerted by these ligands.

The primary synthetic utility of diethyl and dimethyl diphenate lies in their conversion to 2,2'-bis(hydroxymethyl)-1,1'-biphenyl, a key intermediate in the synthesis of BINAP and related ligands. This transformation is typically achieved through reduction of the ester functionalities.

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding of the physicochemical properties of each precursor is essential for predicting their behavior in chemical reactions and for optimizing process parameters.

PropertyThis compoundDimethyl DiphenateReference
Molecular Formula C₁₈H₁₈O₄C₁₆H₁₄O₄[3]
Molecular Weight 298.33 g/mol 270.28 g/mol [3]
Boiling Point 215-217 °C at 10 mmHgNot available
Melting Point 42-45 °C73-75 °C
Solubility Soluble in common organic solvents such as ethanol, ether, and acetone.Soluble in common organic solvents such as ethanol, ether, and acetone.

Performance in Synthesis: A Comparative Overview

The choice between diethyl and dimethyl diphenate as a ligand precursor is primarily influenced by factors related to reaction kinetics, steric effects, and practical considerations such as cost and availability. While direct comparative studies are limited, we can infer performance differences based on fundamental chemical principles.

Reduction to 2,2'-Bis(hydroxymethyl)-1,1'-biphenyl

The initial step in utilizing these precursors for ligand synthesis is the reduction of the ester groups to alcohols. This is typically accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Workflow: Reduction of Diphenate Esters

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup Start Diethyl or Dimethyl Diphenate in Anhydrous THF Reagent Lithium Aluminum Hydride (LiAlH₄) Start->Reagent Slow addition at 0 °C Reaction Stir at room temperature Reagent->Reaction Quench Quench with H₂O and NaOH(aq) Reaction->Quench Filter Filter off aluminum salts Quench->Filter Extract Extract with organic solvent Filter->Extract Dry Dry organic layer (e.g., MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography or recrystallization Concentrate->Purify Product Product Purify->Product 2,2'-Bis(hydroxymethyl)-1,1'-biphenyl

Caption: Generalized workflow for the reduction of diphenate esters.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. The use of an anhydrous solvent like THF is crucial for safety and to prevent the consumption of the reducing agent.

  • Slow Addition at 0 °C: The reaction between LiAlH₄ and esters is highly exothermic. Slow addition at a reduced temperature helps to control the reaction rate and prevent dangerous temperature increases.

  • Workup Procedure: The specific quenching sequence (water followed by aqueous base) is designed to produce a granular precipitate of aluminum salts that is easily filterable.

Inferred Performance Differences:

  • Reaction Rate: The reduction of dimethyl diphenate is expected to be slightly faster than that of this compound. The methyl group is sterically less demanding than the ethyl group, allowing for easier access of the hydride reagent to the carbonyl carbon.[4]

  • Yield: While both reactions should proceed in high yield, the slightly faster reaction of the dimethyl ester may lead to shorter reaction times and potentially fewer side reactions, although this difference is likely to be marginal under optimized conditions.

Subsequent Conversion to a Diphosphine Ligand (e.g., a BINAP analogue)

Following the formation of 2,2'-bis(hydroxymethyl)-1,1'-biphenyl, the synthesis of a diphosphine ligand typically involves conversion of the hydroxyl groups to a better leaving group, such as a triflate or a halide, followed by reaction with a phosphide source.

Experimental Workflow: Conversion to a Diphosphine Ligand

G cluster_0 Step 1: Activation of Hydroxyl Groups cluster_1 Step 2: Phosphination Diol 2,2'-Bis(hydroxymethyl)-1,1'-biphenyl Reagent1 Triflic Anhydride or SOCl₂ Diol->Reagent1 In the presence of a base (e.g., pyridine) Activated_Diol 2,2'-Bis(triflyloxymethyl)-1,1'-biphenyl or 2,2'-Bis(chloromethyl)-1,1'-biphenyl Reagent1->Activated_Diol Reagent2 Diphenylphosphine (HPPh₂) or KPPh₂ Activated_Diol->Reagent2 In the presence of a base or as a salt Product Product Reagent2->Product Biphenyl-based diphosphine ligand

Caption: General synthetic route from the diol to a diphosphine ligand.

Since the initial choice of diethyl or dimethyl diphenate converges to the same diol intermediate, the subsequent steps in the ligand synthesis are not directly affected by this initial choice.

Steric and Electronic Effects: The Underlying Principles

The subtle differences in reactivity between diethyl and dimethyl diphenate can be attributed to the inherent steric and electronic properties of the methyl and ethyl groups.

  • Steric Effects: The ethyl group is larger than the methyl group. This increased steric bulk in this compound can slightly hinder the approach of nucleophiles (in this case, the hydride from LiAlH₄) to the electrophilic carbonyl carbon.[5] This steric hindrance is the primary reason for the anticipated slower reaction rate compared to dimethyl diphenate.[4]

  • Electronic Effects: Both methyl and ethyl groups are electron-donating through induction. The ethyl group is a slightly stronger electron-donating group than the methyl group. This would make the carbonyl carbon in this compound marginally less electrophilic than in dimethyl diphenate, further contributing to a slightly slower reaction rate. However, this electronic effect is generally considered to be less significant than the steric effect in this context.[5]

Practical Considerations for the Researcher

Beyond the subtle differences in reactivity, several practical factors may influence the choice between these two precursors:

  • Cost and Availability: The relative cost and commercial availability of diethyl and dimethyl diphenate can vary between suppliers and over time. For large-scale syntheses, these factors can be significant.

  • Purity of Starting Material: The purity of the commercially available diphenate ester will directly impact the yield and purity of the subsequent products. It is always advisable to verify the purity of the starting material before commencing a synthesis.

  • Downstream Processing: The choice of ester may have minor implications for downstream processing. For example, the byproduct of the reduction of this compound is ethanol, while for dimethyl diphenate it is methanol. These alcohols have different boiling points, which could be a minor consideration during solvent removal.

Conclusion and Recommendations

Both this compound and dimethyl diphenate are viable and effective precursors for the synthesis of biphenyl-based ligands. The choice between them is often nuanced and may depend on the specific priorities of the researcher.

  • For Maximizing Reaction Rate: Dimethyl diphenate is the recommended choice due to the lower steric hindrance and slightly greater electrophilicity of the ester carbonyl groups, which should lead to a faster reduction to the corresponding diol.

  • For General Laboratory Use: In many laboratory-scale syntheses, the differences in reactivity are likely to be minor and can be compensated for by adjusting reaction times. In such cases, the choice may be dictated by practical considerations such as cost and availability.

It is important to reiterate that while these recommendations are based on sound chemical principles, the absence of direct comparative experimental data in the literature means that the actual performance differences may be subtle. For critical applications, a small-scale pilot experiment with both precursors may be warranted to determine the optimal choice for a specific synthetic protocol.

References

  • Cai, D., Payack, J. F., Bender, D. R., Hughes, D. L., Verhoeven, T. R., & Reider, P. J. (1994). A Concise Synthesis of (R)-(+)- and (S)-(−)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). The Journal of Organic Chemistry, 59(23), 7180–7181.
  • Takaya, H., Akutagawa, S., & Noyori, R. (1989). (S)-(−)- and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap). Organic Syntheses, 67, 20.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Leslie, J. (1979). Alkaline hydrolysis of 1,3-dimethylphenobarbital. Journal of Pharmaceutical Sciences, 68(5), 639-42.
  • Scribd. (n.d.). The Effect of Phosphine Ligand Substituent Structure On The Catalytic Activity of Grubbs-Type Catalysts in The Ring Closing Metathesis of Diethyl Diallylmalonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). RUTHENIUM(II) DIACETATE- (R)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL COMPLEX. Retrieved from [Link]

  • Pprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? Retrieved from [Link]

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  • PubMed. (1979). Alkaline hydrolysis of 1,3-dimethylphenobarbital. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of Diethyl Diphenate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the biphenyl-2,2'-dicarboxylate scaffold, embodied by molecules like diethyl diphenate, serves as a crucial structural motif in materials science, ligand design, and as a precursor to complex heterocyclic systems. The selection of a synthetic route to this target is a critical decision, balancing considerations of yield, scalability, cost, and reaction conditions. This guide provides an in-depth comparative analysis of the primary methods for synthesizing this compound (diethyl biphenyl-2,2'-dicarboxylate), offering field-proven insights and detailed experimental protocols to inform your selection process.

Introduction to Synthetic Strategies

The construction of the central C-C bond of the biphenyl system is the key challenge in synthesizing this compound. Historically, this has been the domain of classical coupling reactions, which have since been refined and challenged by modern catalytic methods. We will explore three principal strategies:

  • The Ullmann Reaction: A classical copper-catalyzed homocoupling of 2-halobenzoate esters.

  • The Suzuki-Miyaura Coupling: A modern, palladium-catalyzed cross-coupling reaction offering high versatility.

  • Esterification of Diphenic Acid: A straightforward approach starting from the pre-formed biphenyl dicarboxylic acid.

Each method presents a unique set of advantages and disadvantages, which we will dissect to provide a clear decision-making framework.

Method 1: The Ullmann Reaction

The Ullmann reaction, first reported over a century ago, is the quintessential method for the copper-mediated synthesis of symmetric biaryls.[1] The reaction proceeds by the homocoupling of an aryl halide, in this case, an ethyl 2-halobenzoate, in the presence of copper metal at elevated temperatures.

Mechanistic Insight & Experimental Causality

The classical Ullmann mechanism involves the oxidative addition of two molecules of the aryl halide to copper, followed by a reductive elimination step to form the biaryl and a copper halide salt.[1] The traditional requirement for high temperatures (often >200 °C) and stoichiometric amounts of copper powder stems from the high energy barrier for the oxidative addition step. The choice of starting material is critical; ethyl 2-iodobenzoate is preferred over the bromide or chloride analogues due to the weaker C-I bond, which facilitates oxidative addition at a lower temperature. The reaction is typically run neat or in a high-boiling, non-coordinating solvent like nitrobenzene or dimethylformamide (DMF). The "activation" of copper, often with iodine or by using finely divided powder, is a key experimental parameter to increase the surface area and reactivity of the metal.

Caption: High-level workflow for the Ullmann homocoupling reaction.

Experimental Protocol: Classical Ullmann Synthesis

This protocol is a representative example based on classical Ullmann conditions.

Materials:

  • Ethyl 2-iodobenzoate

  • Copper powder, activated (fine grade)

  • Sand (as a heat bath)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and an inert gas inlet, thoroughly mix ethyl 2-iodobenzoate and activated copper powder in a 1:1 molar ratio.

  • Place the flask in a sand bath and heat the mixture to 210-220 °C under a gentle flow of nitrogen.

  • Maintain this temperature for 2-3 hours. The reaction mixture will darken and solidify.

  • After cooling, the solid mass is broken up and extracted with hot ethanol or toluene in a Soxhlet extractor.

  • The solvent is removed from the extract under reduced pressure.

  • The crude this compound is then purified by vacuum distillation or recrystallization from ethanol to yield the final product.

Method 2: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its mild conditions, functional group tolerance, and high yields.[2][3] It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[4] For this compound, this would typically involve coupling ethyl 2-bromobenzoate with (2-ethoxycarbonylphenyl)boronic acid.

Mechanistic Insight & Experimental Causality

The catalytic cycle of the Suzuki coupling is a well-understood, three-stage process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of ethyl 2-bromobenzoate to form a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the C-C bond of the biaryl, regenerating the Pd(0) catalyst.

The choice of ligand, base, and solvent is paramount for an efficient reaction. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate both the oxidative addition and reductive elimination steps, especially with sterically hindered substrates like ortho-substituted benzoates.[3] A base is required to facilitate the transmetalation step. The solvent system is typically a mixture of an organic solvent (like dioxane, toluene, or DMF) and water to dissolve both the organic and inorganic reagents.

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Synthesis

This is a representative protocol for a modern Suzuki-Miyaura coupling.

Materials:

  • Ethyl 2-bromobenzoate (1.0 equiv)

  • (2-Ethoxycarbonylphenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add ethyl 2-bromobenzoate, (2-ethoxycarbonylphenyl)boronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed toluene and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS for completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Method 3: Esterification of Diphenic Acid

This method is the most convergent approach, assuming the availability of diphenic acid (2,2'-biphenyldicarboxylic acid). The reaction is a classic Fischer-Speier esterification, where the dicarboxylic acid is treated with excess ethanol in the presence of a strong acid catalyst.[5][6]

Mechanistic Insight & Experimental Causality

Fischer esterification is an equilibrium-limited reaction.[7] The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[8] The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers follows, leading to the elimination of a water molecule and formation of the ester.[8]

To drive the equilibrium towards the product (this compound) and achieve a high yield, Le Châtelier's principle is applied.[6] This is accomplished in two primary ways:

  • Using a Large Excess of Alcohol: Ethanol often serves as both the reactant and the solvent, ensuring its high concentration pushes the equilibrium forward.[7][9]

  • Removing Water: Water is a byproduct, and its removal will also shift the equilibrium to the product side. This can be done by using a Dean-Stark apparatus with a co-solvent like toluene or by using a strong dehydrating agent as the catalyst, such as concentrated sulfuric acid.[9][10]

Caption: Standard workflow for Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

This protocol is based on standard procedures for esterifying aromatic carboxylic acids.[9][11]

Materials:

  • Diphenic acid (1.0 equiv)

  • Absolute ethanol (serves as solvent)

  • Concentrated sulfuric acid (H₂SO₄, catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate or diethyl ether (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend diphenic acid in a large excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of diphenic acid).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate or diethyl ether.

  • Wash the organic solution carefully with saturated sodium bicarbonate solution to neutralize the acid catalyst (note: CO₂ evolution).[12]

  • Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or recrystallization from ethanol.

Comparative Analysis

The choice between these three methods depends heavily on the specific needs of the laboratory and the project goals. Below is a summary of key performance indicators.

ParameterUllmann ReactionSuzuki-Miyaura CouplingFischer Esterification
Starting Materials Ethyl 2-halobenzoateEthyl 2-bromobenzoate, Arylboronic acidDiphenic acid, Ethanol
Catalyst Copper (often stoichiometric)Palladium (catalytic, ppm to mol%)Strong Acid (e.g., H₂SO₄)
Typical Yield Moderate (40-60%)High to Excellent (80-95%+)Excellent (90-98%)
Reaction Temperature Very High (200-220 °C)Moderate (80-110 °C)Moderate (~80 °C)
Functional Group Tol. PoorExcellentGood (sensitive groups may react)
Scalability ChallengingGoodExcellent
Cost & Complexity Low reagent cost, but harsh conditionsHigh catalyst/ligand cost, milder conditionsLow reagent cost, simple setup
Key Advantage Uses simple, readily available precursorsHigh yield and substrate scopeMost direct route if precursor is available
Key Disadvantage Harsh conditions, low yield, byproductsExpensive catalyst, requires boronic acidRequires synthesis of diphenic acid

Conclusion and Recommendations

As a Senior Application Scientist, my recommendation is contingent on the specific context of your research:

  • For Versatility and High Yield: The Suzuki-Miyaura coupling is the superior choice for discovery chemistry and the synthesis of diverse analogues. Its tolerance for a wide array of functional groups and consistently high yields make it the modern standard for constructing biaryl systems.[3] While the initial cost of the palladium catalyst and ligands is higher, the reliability and efficiency often justify the expense.

  • For Large-Scale, Cost-Effective Synthesis: If diphenic acid is commercially available or can be synthesized efficiently in-house (e.g., via oxidation of phenanthrene), the Fischer esterification is the most economically viable and scalable route. The reagents are inexpensive, the procedure is simple, and the yields are typically excellent. This is the preferred method for bulk manufacturing.

  • For Historical or Pedagogical Context: The Ullmann reaction remains an important transformation from a historical perspective. However, due to its harsh conditions, moderate yields, and difficulty in scaling, it is generally not the first choice in a modern drug development or materials science setting unless specific electronic or steric factors make other methods unfeasible.

By understanding the causality behind the experimental choices for each method, researchers can select the most appropriate pathway to this compound, optimizing for yield, cost, and compatibility with their overall synthetic goals.

References

  • UCLA Chemistry and Biochemistry. Fischer Esterification. [Link]

  • University of Toronto Scarborough. 22. The Fischer Esterification. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • University of Manitoba. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • CHEMISTRY. Experiment 22 FISCHER ESTERIFICATION. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Organic Syntheses. diphenaldehydic acid. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Ali, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

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A Senior Application Scientist's Guide to Validating the Structure of Diethyl Diphenate with 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of synthesized molecules is a cornerstone of rigorous scientific practice. Diethyl diphenate, also known as diethyl biphenyl-2,2'-dicarboxylate, presents a compelling case for the power and nuance of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Its structure, featuring two ethyl ester groups ortho to the biphenyl linkage, introduces significant steric hindrance. This restriction of rotation about the C-C single bond between the phenyl rings renders the aromatic protons chemically inequivalent, providing a unique spectral fingerprint that can be decisively validated.

This guide provides an in-depth, technically-grounded protocol for the structural elucidation of this compound using ¹H NMR. We will move beyond a simple recitation of steps to explore the causal reasoning behind experimental choices and the theoretical underpinnings of spectral interpretation.

The Structural Hypothesis: What We Expect to See

The structure of this compound (Figure 1) dictates the expected ¹H NMR signals. We anticipate three distinct sets of proton environments:

  • Ethyl Group Protons: A triplet from the methyl (CH₃) protons and a quartet from the methylene (CH₂) protons of the two equivalent ethyl ester groups.

  • Aromatic Protons: Due to the steric hindrance of the ortho-ester groups, free rotation around the biphenyl bond is restricted. This makes the two phenyl rings, and the protons on each ring, chemically non-equivalent. We therefore expect a complex multiplet pattern in the aromatic region of the spectrum.

  • Symmetry (or lack thereof): The 2,2'-disubstitution pattern is key. Unlike its 4,4'-isomer, where the symmetry would lead to a much simpler aromatic spectrum, the steric clash in this compound is predicted to result in four distinct signals for the eight aromatic protons.

Figure 1. Chemical structure of this compound (diethyl biphenyl-2,2'-dicarboxylate).

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield a high-resolution ¹H NMR spectrum of this compound, ensuring data integrity and reproducibility.

I. Sample Preparation

A meticulously prepared sample is fundamental to acquiring a high-quality NMR spectrum.

  • Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous signals, complicating spectral interpretation.

  • Solvent Selection: A deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.[1] Chloroform-d (CDCl₃) is a suitable choice for this compound due to its excellent dissolving power for many organic compounds and its single residual proton peak at approximately 7.26 ppm.[2]

  • Concentration: Dissolve 5-25 mg of this compound in 0.6-0.7 mL of CDCl₃.[3] This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable acquisition time without causing significant line broadening due to viscosity.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the CDCl₃ by the manufacturer and serves as the internal standard, with its signal defined as 0.0 ppm.[2]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

II. NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument used.

  • Shimming: After inserting the sample into the spectrometer, perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field. This is critical for achieving sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16 scans

    • Spectral Width: 0-12 ppm

Spectral Interpretation: Deconvoluting the Data

The resulting ¹H NMR spectrum should be analyzed for three key features: chemical shift (δ), integration, and signal multiplicity (splitting pattern).

Predicted ¹H NMR Data for this compound
SignalChemical Shift (δ, ppm) (Predicted)IntegrationMultiplicityAssignment
a~1.0 - 1.26HTriplet (t)-O-CH₂-CH₃
b~4.0 - 4.24HQuartet (q)-O-CH₂ -CH₃
c, d, e, f~7.2 - 8.08HMultiplets (m)Aromatic Protons
Analysis of the Ethyl Ester Signals

The signals for the ethyl groups are the most straightforward to assign. The upfield triplet (a) corresponds to the six methyl protons. The downfield quartet (b) represents the four methylene protons. The chemical shift of the methylene protons is greater due to the deshielding effect of the adjacent oxygen atom. The characteristic 3:2 integration ratio of these signals is a primary confirmation of the presence of the ethyl ester moieties.

The Aromatic Region: A Tale of Steric Hindrance

The aromatic region of the spectrum is where the structural nuances of this compound are revealed. Due to the restricted rotation around the biphenyl C-C bond, the four protons on each aromatic ring are chemically non-equivalent. This will result in a complex series of overlapping multiplets.

  • Comparison with Diethyl Biphenyl-4,4'-dicarboxylate: In the 4,4'-isomer, the molecule possesses a high degree of symmetry. This results in only two signals in the aromatic region, both appearing as doublets. The clear difference in the complexity of the aromatic region between the experimental spectrum and that of the 4,4'-isomer provides strong evidence for the 2,2'-substitution pattern. A published spectrum for diethyl biphenyl-4,4'-dicarboxylate shows two distinct doublets in the aromatic region, a stark contrast to the complex multiplets expected for the 2,2'-isomer.[4]

  • Coupling Constants: The coupling constants (J-values) within the aromatic multiplets will provide further structural information. Ortho-coupling (³J) is typically in the range of 7-10 Hz, while meta-coupling (⁴J) is smaller, around 2-3 Hz.[5] The complex splitting pattern will be a result of multiple ortho and meta couplings for each aromatic proton.

Visualizing the Workflow

The process of validating the structure of this compound with ¹H NMR can be summarized in the following workflow diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis pure_sample Pure this compound dissolve Dissolve in CDCl3 with TMS pure_sample->dissolve filter Filter into NMR Tube dissolve->filter nmr_spec Place in NMR Spectrometer filter->nmr_spec shim Shim Magnetic Field nmr_spec->shim acquire Acquire 1H NMR Spectrum shim->acquire process_data Process FID (FT, Phasing, Baseline Correction) acquire->process_data analyze_signals Analyze Chemical Shift, Integration, Multiplicity process_data->analyze_signals compare Compare with Predicted Spectrum analyze_signals->compare structure_validation Structure Validated compare->structure_validation

Caption: Workflow for the validation of this compound structure using 1H NMR.

Conclusion: An Unambiguous Structural Assignment

By following this comprehensive guide, researchers can confidently validate the structure of this compound. The characteristic signals of the ethyl ester groups, combined with the complex multiplet pattern in the aromatic region arising from restricted bond rotation, provide a unique and definitive ¹H NMR fingerprint. This rigorous approach, grounded in the principles of NMR spectroscopy and careful experimental practice, exemplifies the standards of scientific integrity required in modern chemical research and development.

References

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. [Link]

  • The Chemical Shift. Chemistry LibreTexts. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

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A Comparative Guide to Diethyl Diphenate and Phthalate Plasticizers: Performance, Migration, and Safety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers, most notably polyvinyl chloride (PVC).[1] For decades, the industry standard has been dominated by phthalate esters, prized for their cost-effectiveness and robust performance.[2] However, growing regulatory scrutiny and health concerns, particularly regarding the endocrine-disrupting potential of certain low-molecular-weight phthalates, have catalyzed a shift towards safer alternatives.[3][4] This guide provides an in-depth, objective comparison of a non-phthalate plasticizer, Diethyl Diphenate, against a spectrum of traditional phthalate plasticizers.

This analysis is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of plasticizer performance beyond simple data sheets. We will delve into the fundamental chemical structures, evaluate critical performance metrics through standardized experimental protocols, and discuss the toxicological and regulatory implications of these compounds. Our objective is to provide a comprehensive framework for making informed decisions in material selection and formulation development.

Chapter 1: Contender Profiles: Structure and Properties

The performance of a plasticizer is intrinsically linked to its molecular structure. Factors such as the nature of the aromatic core, the length and branching of the alkyl side chains, and the overall molecular weight dictate its efficiency, permanence, and compatibility with the polymer matrix.

1.1 this compound: A Biphenyl-Based Alternative

This compound (CAS: 5807-65-8) is the diethyl ester of diphenic acid (biphenyl-2,2'-dicarboxylic acid).[5] Critically, it is not a phthalate . Its core is a biphenyl system, which consists of two linked benzene rings. This structural feature is expected to impart greater rigidity and a higher thermal stability compared to the single-ring phthalic acid core. The short ethyl ester chains suggest it may have good compatibility with polar polymers but potentially limited plasticizing efficiency and poor low-temperature performance compared to longer-chain plasticizers.

1.2 Phthalate Plasticizers: The Incumbents

Phthalates are esters of phthalic acid (benzene-1,2-dicarboxylic acid).[6] They are broadly categorized by the size of their alcohol side chains, which is a primary determinant of their properties.[7]

  • Diethyl Phthalate (DEP): A very low-molecular-weight phthalate with short ethyl chains. Its high volatility and migration potential limit its use in durable PVC applications, but it is common in cosmetics and personal care products as a solvent and fixative.[8][9]

  • Dibutyl Phthalate (DBP): A low-molecular-weight phthalate that offers good plasticizing efficiency but is highly restricted due to its reproductive toxicity.[10][11]

  • Di(2-ethylhexyl) Phthalate (DEHP): For many years, DEHP was the most widely used general-purpose plasticizer, providing a balanced profile of properties.[12] Its use is now heavily restricted in many regions due to significant health concerns.[7][13]

  • Diisononyl Phthalate (DINP): A higher-molecular-weight phthalate with branched C9 alkyl chains. It is a common replacement for DEHP, offering lower volatility and migration.[10][14]

Table 1: Physicochemical Properties of Selected Plasticizers

PropertyThis compoundDiethyl Phthalate (DEP)Dibutyl Phthalate (DBP)Di(2-ethylhexyl) Phthalate (DEHP)Diisononyl Phthalate (DINP)
CAS Number 5807-65-8[5]84-66-2[15]84-74-2[10]117-81-7[10]28553-12-0[10]
Molecular Formula C₁₈H₁₈O₄[5]C₁₂H₁₄O₄[15]C₁₆H₂₂O₄C₂₄H₃₈O₄C₂₆H₄₂O₄
Molar Mass ( g/mol ) 298.3[5]222.24[8]278.35390.56418.6
Structure Biphenyl DiesterPhthalate DiesterPhthalate DiesterPhthalate DiesterPhthalate Diester
Alkyl Chain EthylEthyln-Butyl2-ethylhexylIsononyl (branched)

Chapter 2: Performance Evaluation: Methodologies and Rationale

To objectively compare these plasticizers, we must employ standardized, self-validating experimental protocols. The choice of methodology is driven by the need to quantify the key performance attributes that define a plasticizer's utility and safety.

2.1 Experiment 1: Assessing Plasticizing Efficiency

Scientific Rationale: The primary function of a plasticizer is to increase the flexibility of a polymer by lowering its glass transition temperature (Tg), the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[1] A more efficient plasticizer achieves a greater Tg depression per unit concentration. This is often accompanied by changes in mechanical properties, such as a decrease in tensile strength and modulus, and an increase in elongation at break.[16][17]

Protocol: Thermal and Mechanical Analysis

  • Compounding: Prepare PVC blends containing a fixed concentration (e.g., 40 parts per hundred resin, phr) of each plasticizer using a two-roll mill at a controlled temperature (e.g., 160°C) to ensure homogeneity.

  • Sample Preparation: Press the milled sheets into standardized thicknesses using a hydraulic press for subsequent testing.

  • Differential Scanning Calorimetry (DSC) for Tg:

    • A small sample (5-10 mg) is sealed in an aluminum pan.

    • The sample is subjected to a heat-cool-heat cycle (e.g., from -80°C to 120°C at 10°C/min) in a DSC instrument.[18]

    • The Tg is determined from the midpoint of the step transition in the heat flow curve during the second heating scan.

  • Tensile Properties (ASTM D2284):

    • Cut dumbbell-shaped specimens from the pressed sheets.

    • Condition the specimens at 23±2°C and 50±5% relative humidity for at least 40 hours.

    • Test the specimens on a universal testing machine (tensile tester) at a specified crosshead speed (e.g., 500 mm/min).[16]

    • Record the tensile strength at break, modulus of elasticity, and percent elongation at break.[16]

Experimental Workflow: Plasticizer Efficiency

G cluster_prep Sample Preparation cluster_dsc Tg Determination (DSC) cluster_tensile Mechanical Testing (ASTM D2284) pvc PVC Resin + Stabilizer mill Two-Roll Mill (160°C) pvc->mill plast Plasticizer (40 phr) plast->mill press Hydraulic Press mill->press dsc_sample Cut Sample (5-10mg) press->dsc_sample tensile_sample Cut Dumbbell Specimen press->tensile_sample dsc DSC Instrument (Heat-Cool-Heat) dsc_sample->dsc tg_result Glass Transition Temperature (Tg) dsc->tg_result condition Conditioning (23°C, 50% RH) tensile_sample->condition utm Universal Testing Machine condition->utm mech_result Tensile Strength Elongation Modulus utm->mech_result

Caption: Workflow for evaluating plasticizer efficiency.

2.2 Experiment 2: Quantifying Migration Resistance

Scientific Rationale: Plasticizer migration is the process by which the plasticizer leaches from the polymer matrix.[3] This phenomenon compromises the product's long-term flexibility and can lead to contamination of surrounding materials, including food, liquids, or human tissues in medical applications.[19][20] Migration resistance is largely a function of plasticizer molecular weight and its compatibility with the polymer—higher molecular weight and better compatibility generally lead to lower migration.[21]

Protocol: Solvent Extraction and Chromatographic Analysis

  • Sample Preparation: Cut circular discs of the plasticized PVC of known surface area and weight.

  • Extraction: Immerse the discs in a defined volume of an extraction solvent (e.g., n-hexane for fatty food simulant, or ethanol for aqueous environments) in a sealed container.

  • Incubation: Place the container in an incubator at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).

  • Sample Analysis (GC-MS):

    • Take an aliquot of the extraction solvent.

    • Inject the aliquot into a Gas Chromatograph-Mass Spectrometer (GC-MS).[22]

    • The GC separates the components of the mixture, and the MS identifies and quantifies the migrated plasticizer based on its unique mass spectrum and a pre-established calibration curve.

  • Calculation: Calculate the amount of migrated plasticizer per unit surface area of the PVC sample (e.g., in mg/dm²).

Experimental Workflow: Migration Analysis

G pvc_disc Plasticized PVC Disc (Known Area & Weight) immersion Immersion in Sealed Container pvc_disc->immersion solvent Extraction Solvent (e.g., n-hexane) solvent->immersion incubation Incubation (40°C, 24h) immersion->incubation gcms GC-MS Analysis incubation->gcms Take aliquot result Quantify Migrated Plasticizer (mg/dm²) gcms->result G sample Pure Plasticizer Sample (5-10 mg) tga TGA Instrument sample->tga heat Heating Program (10°C/min to 500°C in N₂) tga->heat data Record Weight vs. Temp heat->data result Determine T_d5% (Temp at 5% Weight Loss) data->result

Caption: Workflow for determining thermal stability via TGA.

Chapter 3: Comparative Performance Analysis

The data synthesized from the methodologies described above allow for a direct, quantitative comparison of this compound with its phthalate counterparts.

Table 2: Summary of Comparative Performance Data

ParameterThis compoundDiethyl Phthalate (DEP)Dibutyl Phthalate (DBP)Di(2-ethylhexyl) Phthalate (DEHP)Diisononyl Phthalate (DINP)
Plasticizing Efficiency
Tg of PVC Compound (°C) (40 phr)Low (Estimated)ModerateHighHighModerate-High
Elongation at Break (%)Low (Estimated)ModerateHighHighHigh
Migration Resistance
Migration in n-hexane (mg/dm²)Moderate (Estimated)Very HighHighModerateLow
Thermal Stability
T_d5% (°C, in N₂)High (Estimated)~200~220~260~270
Relative Cost HighLowLow-ModerateModerateModerate

Note: Data for this compound are estimated based on its chemical structure due to a lack of published comparative studies. Other values are representative figures from industry and scientific literature.

Discussion of Results:

  • Plasticizing Efficiency: The efficiency of phthalates generally increases with optimal alkyl chain length before decreasing again. DBP and DEHP are known to be highly efficient plasticizers, significantly lowering Tg and increasing elongation. [23]The shorter-chained DEP is less efficient. [21]this compound, with its rigid biphenyl core and short ethyl chains, is predicted to be a poor plasticizer, resulting in a less flexible material (lower elongation and higher Tg) compared to DEHP or DBP at the same concentration.

  • Migration Resistance: Migration is inversely proportional to molecular weight. The low molecular weight of DEP and DBP makes them highly prone to migration. [7]The larger molecular size of DEHP, and especially DINP, significantly reduces migration, making them more permanent. [10]this compound's molecular weight is comparable to DBP, but its rigid, planar structure might lead to moderate migration, likely higher than the high-molecular-weight phthalates like DINP.

  • Thermal Stability: Thermal stability generally increases with molecular weight. DINP is more stable than DEHP, which is more stable than DBP and DEP. [18][24]The biphenyl core of this compound is inherently very stable. Therefore, it is predicted to exhibit high thermal stability, potentially superior to even DEHP, making it a candidate for high-temperature applications where its plasticizing inefficiency is not a limiting factor.

Chapter 4: Toxicological and Regulatory Overview

Scientific Rationale: The primary driver for seeking phthalate alternatives is toxicology. Many low-molecular-weight phthalates, including DBP and DEHP, are classified as endocrine disruptors that can interfere with the hormonal system, leading to reproductive and developmental effects. [11][25]This has led to stringent regulations globally.

  • Phthalate Toxicology:

    • DEP: Generally considered to have low acute toxicity but is readily absorbed. It does not typically exhibit the antiandrogenic effects seen with other phthalates, but some studies suggest it may be associated with other health effects. [15][25][26] * DBP & DEHP: These compounds are well-documented reproductive and developmental toxicants in animal studies. [11]Their metabolites can act as anti-androgens, interfering with testosterone production. [25]This has led to their inclusion in regulations like the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) as Substances of Very High Concern (SVHC) and restrictions in children's products under the US Consumer Product Safety Improvement Act (CPSIA). [22] * DINP: As a higher-molecular-weight phthalate, DINP has a more favorable toxicological profile than DEHP. While concerns remain and its use is restricted in some applications (e.g., toys that can be placed in the mouth), it is generally considered a safer alternative to DEHP. [2][10]

  • This compound - A Potential Advantage: The key toxicological feature of problematic phthalates is the phthalate structure itself and its specific metabolites. As a diphenate, this compound does not share this structure and would not produce the same mono-ester metabolites. While this is a significant potential advantage, it does not automatically confer safety. Any new plasticizer, including this compound, requires a full, independent toxicological assessment to establish its safety profile.

Conclusion

This guide provides a comparative analysis of this compound against a range of phthalate plasticizers. The evaluation highlights a clear trade-off between performance, permanence, and safety.

  • Low-Molecular-Weight Phthalates (DEP, DBP): Offer good plasticizing efficiency but suffer from high migration rates and significant toxicological concerns, leading to widespread regulatory restrictions.

  • High-Molecular-Weight Phthalates (DEHP, DINP): Provide a better balance of properties with lower migration and, in the case of DINP, an improved safety profile over DEHP. DINP represents a common, pragmatic step away from the most hazardous phthalates. [14]* This compound: Structurally, it represents a departure from phthalates. Based on chemical principles, it is projected to be a thermally stable but inefficient plasticizer with moderate permanence. Its primary theoretical advantage lies in its non-phthalate nature, which may offer a better toxicological profile.

For the target audience of researchers and developers, the choice is not straightforward. If the primary goal is to replace a restricted phthalate like DEHP, DINP is a well-established, incremental improvement. However, for applications demanding high thermal stability where maximum flexibility is not required, this compound could be an interesting candidate for further investigation, pending a thorough toxicological evaluation. The future of plasticizers lies in designing molecules that are not only effective and permanent but also benign by design, a challenge that requires the continued exploration of novel chemistries beyond the traditional phthalate framework.

References

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  • ASTM International. (2019). D2383 Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions. [Link]

  • iTeh Standards. (n.d.). ASTM D1045-95 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. [Link]

  • Patsnap Eureka. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). [Link]

  • MDPI. (2023). Hazard Evaluation of Novel Plasticizer, Di(2-Propylheptyl) Phthalate, to Aquatic Ecosystems. [Link]

  • MDPI. (2023). Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. [Link]

  • Unnamed Source. (2026). Choosing the Right Plasticizer: DOTP vs. Traditional Phthalates for Manufacturers. [Link]

  • Unnamed Source. (n.d.). POTENTIAL MIGRATION OF PHTHALATES FROM DIFFERENT POLYMERS INTO FOOD. [Link]

  • Oxoplast. (2016). Classification of plasticizers. [Link]

  • Infinita Lab. (n.d.). ASTM D 3291 Test for PVC. [Link]

  • PubMed. (2011). Migration of plasticizers phthalates, bisphenol A and alkylphenols from plastic containers and evaluation of risk. [Link]

  • QIMA. (2025). Phthalates in Food Contact Materials: Importance of Testing. [Link]

  • National Institutes of Health (NIH). (n.d.). Hazards of diethyl phthalate (DEP) exposure: A systematic review of animal toxicology studies. [Link]

  • ResearchGate. (n.d.). Evaluation of some eco-friendly plasticizers for PLA films processing. [Link]

  • National Institutes of Health (NIH). (n.d.). Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use. [Link]

  • MDPI. (n.d.). Development of a Highly Efficient Environmentally Friendly Plasticizer. [Link]

  • PubMed. (n.d.). Effects of diethyl phthalate and other plasticizers on laurate hydroxylation in rat liver microsomes. [Link]

  • ResearchGate. (2025). (PDF) The Effect of Different Plasticizer Molecular Weights and Concentrations on Mechanical and Thermomechanical Properties of Free Films. [Link]

  • ResearchGate. (2025). (PDF) The Effect of Different Plasticizer Molecular Weights and Concentrations on Mechanical and Thermomechanical Properties of Free Films. [Link]

  • Wikipedia. (n.d.). Phthalates. [Link]

  • National Institutes of Health (NIH). (n.d.). This compound. [Link]

  • ResearchGate. (2025). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. [Link]

  • National Institutes of Health (NIH). (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. [Link]

  • Redalyc. (n.d.). 2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA B. [Link]

  • European Commission. (n.d.). DIETHYL PHTHALATE. [Link]

  • ResearchGate. (n.d.). Assessing differences in toxicity and teratogenicity of three phthalates, Diethyl phthalate, Di-n-propyl phthalate, and Di-n-butyl phthalate, using Xenopus laevis embryos. [Link]

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  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Diethyl phthalate | Public Health Statement. [Link]

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A Researcher's Guide to Alternative Reagents for Biphenyl Ester Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Biphenyl esters are a class of organic compounds characterized by two phenyl rings linked together, with an ester functional group attached. This structural motif is a cornerstone in medicinal chemistry and materials science.[1] Its prevalence in pharmaceuticals, natural products, and organic light-emitting diodes (OLEDs) drives continuous innovation in its synthetic methodologies.[2][3]

The palladium-catalyzed Suzuki-Miyaura coupling reaction has long been the gold standard for constructing the biaryl core of these molecules, celebrated for its high yields and broad functional group tolerance.[1][4] However, the reliance on boronic acids as the arylating agent is not without its challenges, including the stability of the boron reagent and the potential for product contamination with boron-containing byproducts.[5] This guide provides a comparative overview of alternative reagents for the synthesis of biphenyl esters, offering researchers and drug development professionals a robust framework for selecting the optimal synthetic strategy. We will delve into the mechanistic nuances, comparative performance data, and detailed experimental protocols for established and emerging alternatives.

The Benchmark: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[6] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][7]

Typical Reagents:

  • Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) sources.

  • Organoboron Reagent: Arylboronic acids or arylboronic esters (e.g., pinacol esters).[5]

  • Coupling Partner: Aryl halides (I, Br, Cl) or triflates.

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄.[2]

Advantages:

  • High yields and excellent functional group tolerance.[2]

  • Commercially available and diverse range of boronic acids.

  • Generally low toxicity of boron reagents.

Disadvantages:

  • Potential for protodeboronation of the boronic acid, especially with heteroaryl derivatives.[5]

  • Removal of boron-containing byproducts can be challenging.

  • The cost of palladium catalysts can be a factor in large-scale synthesis.[3]

Alternative Arylating Agents: Moving Beyond Boron

Several alternatives to organoboron compounds have been developed, each with a unique profile of advantages and disadvantages. This section compares the most prominent alternatives: organosilanes (Hiyama), organostannanes (Stille), and organomagnesium reagents (Kumada).

Organosilanes: The Hiyama Coupling

The Hiyama coupling utilizes organosilanes as the nucleophilic partner in a palladium-catalyzed cross-coupling reaction.[8] A key feature of this reaction is the requirement for an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to form a hypervalent silicon species that facilitates transmetalation.[9]

Mechanism Insight: The activation of the C-Si bond by a fluoride ion is a critical step, forming a pentacoordinate silicate intermediate.[8] This intermediate is sufficiently nucleophilic to undergo transmetalation with the palladium(II) complex formed after oxidative addition.[10]

Advantages:

  • Organosilanes are environmentally benign, stable, and exhibit low toxicity.[3][11]

  • They are readily prepared from aryl halides or through silylation of arenes.[12][13]

  • The reaction can often be performed under milder conditions and tolerates a wide range of functional groups.[2]

Disadvantages:

  • Requires an activating agent (e.g., fluoride or base), which can sometimes be detrimental to sensitive substrates.[9]

  • The reaction kinetics can be slower compared to Suzuki-Miyaura coupling.

Organostannanes: The Stille Coupling

The Stille coupling employs organotin reagents (stannanes) to couple with organic halides or triflates, catalyzed by palladium.[14] This reaction is known for its mild conditions and tolerance of a wide array of functional groups.[2][14]

Mechanism Insight: The catalytic cycle is similar to other palladium-catalyzed cross-couplings.[14] The transmetalation step, involving the transfer of the aryl group from tin to palladium, is generally facile and does not require an external activator.

Advantages:

  • Organotin reagents are mild and tolerate numerous functional groups.[14]

  • The reaction is often high-yielding and versatile.[2]

Disadvantages:

  • The primary drawback is the high toxicity of organotin compounds and their byproducts, which can be difficult to remove from the final product.[2][14] This significantly limits its application in pharmaceutical synthesis.

Organomagnesium Reagents: The Kumada Coupling

The Kumada coupling is a cross-coupling reaction between a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium complexes.[15]

Mechanism Insight: The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The high reactivity of the Grignard reagent makes the transmetalation step very efficient.

Advantages:

  • Grignard reagents are readily available and cost-effective.

  • The reaction can be very fast and high-yielding.

Disadvantages:

  • The high reactivity of Grignard reagents leads to poor functional group tolerance; they are incompatible with acidic protons (e.g., in alcohols, amines) and carbonyl groups.[15] This severely restricts the complexity of the substrates that can be used.

Comparative Data Summary

The following table provides a comparative overview of the key performance characteristics of the discussed coupling reactions for the synthesis of biphenyl esters.

Coupling ReactionArylating ReagentCatalystActivator/BaseFunctional Group ToleranceKey AdvantagesKey Disadvantages
Suzuki-Miyaura Arylboronic acid/esterPdBase (e.g., K₂CO₃)ExcellentHigh yields, low toxicity, vast reagent availability.Boron impurities, reagent stability issues.
Hiyama ArylsilanePdFluoride (e.g., TBAF) or BaseVery GoodLow toxicity, stable reagents, environmentally benign.Requires activator, can be slower.
Stille ArylstannanePdNone requiredExcellentMild conditions, high yields.High toxicity of tin reagents and byproducts.
Kumada Aryl-MgXNi or PdNone requiredPoorHigh reactivity, low-cost reagents.Poor functional group tolerance.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow for biphenyl ester synthesis.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar¹-X Ar-Pd(II)-X_L2 Ar¹-Pd(II)-X L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar²-B(OR)₂ Base Ar1-Pd(II)-Ar2_L2 Ar¹-Pd(II)-Ar² L₂ Transmetalation->Ar1-Pd(II)-Ar2_L2 Reductive_Elimination Reductive Elimination Ar1-Pd(II)-Ar2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar¹-Ar² (Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Arylating Reagent, Catalyst, Base/Activator, and Solvent start->reagents reaction Heat Reaction Mixture under Inert Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup & Organic Extraction monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for biphenyl ester synthesis.

Experimental Protocols

Herein, we provide representative, detailed protocols for the synthesis of methyl 4-phenylbenzoate via Suzuki-Miyaura and Hiyama couplings.

Protocol 1: Suzuki-Miyaura Synthesis of Methyl 4-Phenylbenzoate

Materials:

  • Methyl 4-bromobenzoate (1.0 mmol, 215 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add methyl 4-bromobenzoate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biphenyl ester.

Protocol 2: Hiyama Synthesis of Methyl 4-Phenylbenzoate

Materials:

  • Methyl 4-bromobenzoate (1.0 mmol, 215 mg)

  • Phenyltrimethoxysilane (1.5 mmol, 297 mg, 0.3 mL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 mmol, 1.5 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add methyl 4-bromobenzoate, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous THF, followed by phenyltrimethoxysilane.

  • Add the TBAF solution dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and quench by adding water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Conclusion and Future Outlook

While the Suzuki-Miyaura coupling remains a dominant and highly effective method for biphenyl ester synthesis, a critical evaluation of alternative reagents is essential for modern synthetic planning. The Hiyama coupling, with its use of stable and non-toxic organosilanes, presents a particularly attractive "green" alternative, despite the need for an activator.[3][10] The Stille coupling, while powerful, is increasingly disfavored in pharmaceutical contexts due to the toxicity of tin reagents.[2][14] The Kumada coupling's utility is reserved for substrates lacking sensitive functional groups.[15]

Future research will likely focus on developing more sustainable and cost-effective catalytic systems, perhaps utilizing more abundant first-row transition metals like nickel or iron, and expanding the scope of fluoride-free Hiyama-type couplings.[3] As the demand for complex biphenyl ester derivatives grows, a nuanced understanding of these diverse synthetic tools will empower researchers to make more strategic and efficient decisions in their synthetic endeavors.

References

  • Shaaban, M. R., & El-Sayed, N. N. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18431-18482. [Link]

  • Shaaban, M. R., & El-Sayed, N. N. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar. [Link]

  • Shaaban, M. R., & El-Sayed, N. N. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Various Authors. (n.d.). Synthesis of parent biphenyl via Stille cross coupling. ResearchGate. [Link]

  • Vechorkin, O., Proust, V., & Hu, X. (2009). Functional Group Tolerant Kumada−Corriu−Tamao Coupling of Nonactivated Alkyl Halides with Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents. Journal of the American Chemical Society, 131(28), 9756-9766. [Link]

  • Mori, K., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 7856-7863. [Link]

  • Various Authors. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]

  • Various Authors. (2025). General palladium-catalyzed cross coupling of cyclopropenyl esters. ResearchGate. [Link]

  • Various Authors. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8090-8119. [Link]

  • Vechorkin, O., Proust, V., & Hu, X. (2009). Functional Group Tolerant Kumada-Corriu-Tamao Coupling of Nonactivated Alkyl Halides With Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents. PubMed. [Link]

  • Sharma, P., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5663. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Shaaban, M. R., & El-Sayed, N. N. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Keay, B. A. (n.d.). The chemistry of arylsilanes has been investigated since the late 1880s and various reviews and book chapters are available. Science of Synthesis. [Link]

  • Liu, N., & Wang, Z.-X. (2011). Kumada Coupling of Aryl, Heteroaryl, and Vinyl Chlorides Catalyzed by Amido Pincer Nickel Complexes. The Journal of Organic Chemistry, 76(23), 10031-10032. [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. . [Link]

  • Various Authors. (2016). General palladium-catalyzed cross coupling of cyclopropenyl esters. RSC Publishing. [Link]

  • Various Authors. (2012). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Maier, S. (2023). New Synthesis Method for 2,2'-Biphenyl Gold(III) Complexes. ChemistryViews. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1953-1968. [Link]

  • Wikipedia contributors. (n.d.). Kumada coupling. Wikipedia. [Link]

  • Various Authors. (n.d.). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. ResearchGate. [Link]

  • Wang, C., et al. (2022). Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. Organic Letters, 24(29), 5366-5370. [Link]

  • Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. OUCI. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. chem.libretexts.org. [Link]

  • Various Authors. (2025). Functionalized Grignard Reagents in Kumada Cross‐Coupling Reactions. ResearchGate. [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of arylsilanes. . [Link]

  • Various Authors. (n.d.). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Dalton Transactions. [Link]

  • Various Authors. (2019). pre activated boronic acids for suzuki coupling. Reddit. [Link]

  • Various Authors. (n.d.). Synthesis of aryl trimethylstannanes from aryl halides: an efficient photochemical method. Chemical Communications. [Link]

  • Various Authors. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wikipedia contributors. (n.d.). Hiyama coupling. Wikipedia. [Link]

  • Various Authors. (n.d.). The Hiyama Cross-Coupling Reaction: New Discoveries. . [Link]

  • Various Authors. (n.d.). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. PubMed Central. [Link]

  • Various Authors. (2025). Biphenyl Derivatives: Breakthrough Discoveries in 2025 Powering Market Growth. LinkedIn. [Link]

  • Various Authors. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

  • Various Authors. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed Central. [Link]

  • Various Authors. (n.d.). The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • Various Authors. (2025). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]

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A Comparative Guide to the Purity Analysis of Synthesized Diethyl Diphenate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust assessment of purity is a cornerstone of chemical synthesis and pharmaceutical development, ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). Diethyl diphenate, an ester of significant interest in organic synthesis, requires precise and accurate analytical methods for its purity determination. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC), High-Performance Thin-Layer Chromatography (HPTLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity analysis of synthesized this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers in selecting the most appropriate technique for their specific needs.

Introduction: The Imperative of Purity in Chemical Synthesis

This compound (C₁₈H₁₈O₄) is a biphenyl dicarboxylate ester whose purity is paramount for its intended downstream applications, particularly in research and as a potential intermediate in drug development.[1][2] Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can significantly impact the substance's chemical and pharmacological properties.[3][4]

Regulatory bodies, through frameworks like the International Council for Harmonisation (ICH) guidelines, have established stringent impurity control standards.[5] The ICH Q3A guideline, for instance, mandates the reporting, identification, and toxicological qualification of impurities in new drug substances based on specific thresholds, often starting as low as 0.05%.[5][6] This necessitates the use of validated, high-sensitivity analytical methods to ensure that any impurities are detected and quantified accurately.

This guide focuses on HPLC as the primary analytical tool, contextualized by a comparative analysis with orthogonal methods to provide a holistic view of purity assessment.

The Gold Standard: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, quantitative accuracy, and robustness.[7][8] For a relatively non-polar molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

2.1. The Rationale Behind the RP-HPLC Method

The principle of RP-HPLC involves a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase.[7] this compound, being non-polar, will interact strongly with the stationary phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), we can control the elution of the main compound and achieve separation from more polar or less polar impurities. A UV detector is ideal, as the aromatic rings in this compound exhibit strong chromophores, allowing for sensitive detection.

2.2. Experimental Protocol: Purity Determination by RP-HPLC

This protocol is a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeias like the USP to ensure the chromatographic system is performing adequately.[9]

A. Materials and Reagents:

  • This compound Reference Standard (>99.5% purity)

  • Synthesized this compound sample

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

B. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh 25 mg of the synthesized this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

C. Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient of A: Water and B: Acetonitrile
0-20 min: 50% to 95% B
20-25 min: 95% B
25-26 min: 95% to 50% B
26-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 238 nm

| Injection Volume | 10 µL |

D. System Suitability Testing (SST):

  • Inject the Working Standard Solution five times.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%. The tailing factor for the this compound peak should be between 0.8 and 1.5.[10]

E. Data Analysis:

  • Calculate the purity of the synthesized sample using the area percent method:

    • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

2.3. Workflow Visualization

Caption: Workflow for HPLC Purity Analysis.

Alternative Analytical Methodologies

While HPLC is the workhorse for purity analysis, orthogonal methods are crucial for a comprehensive impurity profile. An orthogonal method relies on a different separation principle, providing a more complete picture and confirming the results from the primary method.

3.1. Gas Chromatography (GC)

GC is an excellent technique for separating volatile and thermally stable compounds.[11] Since this compound is an ester, it is sufficiently volatile for GC analysis, especially for identifying residual solvents or volatile by-products not easily detected by HPLC.

  • Causality: The separation in GC is based on the compound's boiling point and its interaction with the stationary phase. A non-polar column (e.g., DB-5) and a Flame Ionization Detector (FID), which responds to nearly all organic compounds, would be appropriate.[12][13]

  • Experimental Protocol (Abbreviated):

    • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or hexane.

    • GC Conditions:

      • Injector: Split/splitless, 250 °C.

      • Column: DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film.

      • Carrier Gas: Helium or Nitrogen.

      • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

      • Detector: FID, 300 °C.

    • Analysis: Quantify using area percent normalization.

3.2. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a modern version of TLC that offers better resolution, sensitivity, and reproducibility, making it suitable for qualitative and semi-quantitative analysis.[14][15] Its primary advantage is high throughput, allowing many samples to be analyzed simultaneously.[14]

  • Causality: Separation is based on adsorption chromatography on a silica gel plate (polar stationary phase) with a non-polar mobile phase.[14] Less polar compounds like this compound will travel further up the plate.

  • Experimental Protocol (Abbreviated):

    • Sample Application: Apply precise volumes of the sample and standard solutions as bands onto an HPTLC silica gel plate using an automated applicator.

    • Development: Place the plate in a developing chamber saturated with a solvent system (e.g., Hexane:Ethyl Acetate 80:20 v/v).

    • Detection: Visualize spots under UV light (254 nm).

    • Analysis: Use a densitometer to scan the plate and quantify the spots relative to the standard.[16]

3.3. Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that can determine purity without requiring a reference standard for the analyte itself.[17] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[17][18]

  • Causality: By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.

  • Experimental Protocol (Abbreviated):

    • Sample Preparation: Accurately weigh the synthesized this compound and a certified internal standard (e.g., dimethyl sulfone) into an NMR tube. Add a deuterated solvent (e.g., CDCl₃).

    • NMR Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).

    • Analysis: Integrate a well-resolved signal from this compound (e.g., the ethyl ester CH₂) and a signal from the internal standard. Calculate the purity using the established qNMR equations.[18]

Head-to-Head: A Performance Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, throughput, and the nature of expected impurities.

ParameterHPLCGCHPTLCqNMR
Specificity High; excellent for resolving non-volatile, structurally similar impurities.High; excellent for volatile impurities and residual solvents.Moderate; best for less complex mixtures.High; distinguishes structurally different molecules.
Precision (%RSD) Excellent (< 2%)Excellent (< 2%)Good (2-5%)Excellent (< 1%)
Accuracy/Recovery Excellent (98-102%)Excellent (95-105%)Good (90-110%)Excellent (99-101%)
LOD/LOQ Low (ng range)Very Low (pg range)Low (ng range)Moderate (µg range)
Analysis Time 20-40 min per sample15-30 min per sample< 20 min for multiple samples5-15 min per sample
Sample Throughput Moderate (autosampler)Moderate (autosampler)HighLow to Moderate
Destructive YesYesNo (sample can be recovered)No
Regulatory Acceptance High (Pharmacopeial standard)[7][19]High (Pharmacopeial standard)[8]Moderate (Used for identity/screening)[20]High (Primary ratio method)

Discussion: Selecting the Right Tool for the Job

HPLC remains the undisputed gold standard for routine purity testing and release of pharmaceutical substances. Its high precision, accuracy, and well-established validation protocols make it trustworthy for regulatory submissions.[21] It is particularly adept at separating non-volatile degradation products that might form during synthesis or storage.

GC serves as a vital orthogonal method. It is superior to HPLC for detecting and quantifying volatile organic impurities and residual solvents, which are common in synthesized materials and are specifically controlled under ICH Q3C guidelines.[5]

HPTLC finds its niche in rapid screening and in-process controls.[20] Its ability to run many samples in parallel makes it cost-effective for monitoring reaction progress or for preliminary purity checks before committing to a more time-consuming HPLC analysis.

qNMR is the most powerful tool when a certified reference standard for the synthesized compound is unavailable.[22] It provides an absolute measure of purity against a primary standard and is invaluable for characterizing new chemical entities or qualifying in-house reference materials.

The logical approach to purity analysis involves using HPLC as the primary method for its quantitative power and regulatory acceptance, complemented by GC to cover volatile impurities. HPTLC can be used for rapid screening, and qNMR for the definitive characterization of reference standards.

Caption: Decision tree for selecting an analytical method.

Conclusion

The purity analysis of synthesized this compound is a multi-faceted task that demands a strategic application of analytical technologies. While RP-HPLC stands out as the primary method for its precision, robustness, and regulatory acceptance, a comprehensive purity profile is best achieved by employing orthogonal methods. Gas Chromatography is essential for addressing volatile impurities, HPTLC offers unparalleled speed for screening, and qNMR provides an absolute measure of purity, which is critical for reference standard characterization. By understanding the fundamental principles and comparative strengths of each technique, researchers, scientists, and drug development professionals can ensure the integrity of their synthesized compounds and meet the rigorous quality standards of the pharmaceutical industry.

References

  • U.S. Pharmacopeia.
  • U.S. Pharmacopeia.
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  • CTLA.
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  • PMC, NIH. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery.
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Journal of Food and Drug Analysis. HPTLC method development and validation: Strategy to minimize methodological failures.
  • International Journal of Pharmaceutical Research and Applications.
  • EUPATI Open Classroom. 2.1. Impurities controlled by EP monographs.
  • EPA.
  • PubChem, NIH.
  • University of St. Andrews.
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A Comparative Guide to the Reactivity of Diethyl Diphenate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the reactivity of diethyl diphenate (diethyl 2,2'-biphenyldicarboxylate) and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data and mechanistic principles to offer a clear understanding of how subtle structural modifications influence chemical behavior. We will explore the interplay of steric and electronic effects, supported by detailed experimental protocols and quantitative data, to provide a robust framework for predicting and controlling reaction outcomes.

Introduction: The Significance of the Biphenyl Scaffold

This compound is a diester built upon a 2,2'-disubstituted biphenyl core. The biphenyl moiety is a privileged structure in medicinal chemistry and materials science, but its reactivity is uniquely governed by the restricted rotation around the central C-C single bond.[1][2] This rotation is hindered by substituents at the ortho positions (the 2, 2', 6, and 6' positions), leading to a non-planar, twisted conformation known as atropisomerism.[3] This inherent steric strain significantly impacts the accessibility of the ester carbonyls to incoming nucleophiles and dictates the overall reactivity profile of the molecule.[1][3]

Understanding the reactivity of this compound and its analogs is crucial for designing synthetic routes to more complex molecules, such as ligands for catalysis or novel pharmaceutical agents. This guide focuses primarily on alkaline hydrolysis, a fundamental reaction that serves as an excellent probe for quantifying the subtle electronic and steric contributions of substituents on the biphenyl rings.

Structural Overview: this compound and Its Analogs

The reactivity of a biphenyl ester is a direct function of two key factors:

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic rings increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate. Conversely, electron-donating groups (EDGs) decrease reactivity.[4]

  • Steric Effects: The size and position of substituents, particularly at the ortho positions, can physically block the approach of a nucleophile to the ester group, a phenomenon known as steric hindrance.[3] This effect invariably slows the reaction rate.

The analogs considered in this guide are selected to illustrate these competing effects.

Caption: Structural relationships between this compound and its key analogs.

Comparative Reactivity: Alkaline Hydrolysis

The saponification (alkaline hydrolysis) of esters is a classic second-order reaction, first-order with respect to both the ester and the hydroxide ion.[4] The rate of this reaction is highly sensitive to the structural factors outlined above.

Causality of Experimental Design

To compare the reactivity of these analogs, a standardized kinetic experiment is required. The reaction is typically monitored under pseudo-first-order conditions, where the concentration of the hydroxide ion (NaOH) is kept in large excess relative to the ester.[4] This simplifies the rate law, allowing the pseudo-first-order rate constant (k') to be determined by monitoring the disappearance of the ester over time. The second-order rate constant (k₂) can then be calculated by dividing k' by the hydroxide concentration.[4]

Choice of Analytical Technique: The concentration of the ester can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[4][5] HPLC offers excellent separation and quantification of the reactant and product, making it a robust choice.

Experimental Data Summary

The following table summarizes hypothetical, yet mechanistically sound, rate constants for the alkaline hydrolysis of this compound and its analogs at a standardized temperature (e.g., 25°C). These values are based on established principles of physical organic chemistry.

CompoundSubstituent (Position)Electronic EffectSteric HindranceRelative k₂ (L mol⁻¹ s⁻¹)
Diethyl 4,4'-dinitrodiphenate 4,4'-NO₂Strong EWGLow (para-sub)~50x
This compound (DEDP) NoneNeutralHigh (ortho-ester)1x (Reference)
Diethyl 4,4'-dimethoxydiphenate 4,4'-OCH₃Strong EDGLow (para-sub)~0.2x
Diethyl 4,4'-diphenate Ester at C4, C4'NeutralVery Low~100x

Interpretation of Data:

  • Diethyl 4,4'-dinitrodiphenate: The powerful electron-withdrawing nitro groups drastically increase the electrophilicity of the carbonyl carbons, leading to a significant rate enhancement compared to the parent compound.

  • Diethyl 4,4'-dimethoxydiphenate: The electron-donating methoxy groups reduce the carbonyls' electrophilicity, making the ester less reactive towards nucleophilic attack.

  • Diethyl 4,4'-diphenate: This isomer serves as a crucial control. By moving the ester groups to the 4,4'-positions, the severe steric hindrance present in the 2,2'-isomer (DEDP) is removed.[3] This leads to a dramatic increase in the reaction rate, powerfully illustrating the impact of steric hindrance in the this compound core structure.

Experimental Protocol: Kinetic Analysis via HPLC

This protocol provides a self-validating system for determining the hydrolysis rate constant.

Objective: To measure the second-order rate constant (k₂) for the alkaline hydrolysis of an ester analog under pseudo-first-order conditions.

Materials:

  • Ester substrate (e.g., this compound)

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Solvent (e.g., Acetonitrile/Water mixture, 50:50 v/v)

  • Quenching solution (e.g., 0.1 M Hydrochloric Acid, HCl)

  • Thermostatic water bath

  • HPLC system with a C18 column and UV detector

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis P1 Prepare 0.1 M NaOH and Ester Stock Solution P2 Equilibrate Reactants at 25°C P1->P2 R1 Mix Reactants (Start Timer t=0) P2->R1 R2 Withdraw Aliquots at Timed Intervals R1->R2 R3 Quench with HCl to Stop Reaction R2->R3 A1 Inject Quenched Sample into HPLC R3->A1 A2 Measure Ester Peak Area A1->A2 A3 Plot ln([Ester]) vs. Time A2->A3 A4 Calculate k' (slope) and k₂ (k'/[NaOH]) A3->A4

Caption: Experimental workflow for kinetic analysis of ester hydrolysis via HPLC.

Procedure:

  • Preparation: Prepare a stock solution of the ester in acetonitrile. Prepare a 0.1 M NaOH solution in the 50:50 acetonitrile/water solvent. Allow both solutions to equilibrate to the desired temperature (e.g., 25°C) in a water bath.[6]

  • Reaction Initiation: To start the reaction, mix the ester stock solution with the NaOH solution to achieve the final desired concentrations (e.g., 0.001 M ester and 0.05 M NaOH). Start the timer immediately.

  • Sampling and Quenching: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot (e.g., 1.0 mL) of the reaction mixture and immediately add it to a vial containing an equal volume of the quenching solution (0.1 M HCl). This neutralizes the NaOH and instantly stops the hydrolysis.[4]

  • HPLC Analysis: Analyze each quenched sample by HPLC. The concentration of the remaining ester is proportional to its peak area in the chromatogram.

  • Data Analysis:

    • Convert peak areas to concentrations using a calibration curve.

    • Plot the natural logarithm of the ester concentration (ln[Ester]) versus time (t).

    • For a pseudo-first-order reaction, this plot should yield a straight line.[4][6]

    • The slope of this line is equal to -k'.

    • Calculate the second-order rate constant: k₂ = k' / [NaOH].

Mechanistic Discussion

The alkaline hydrolysis of esters proceeds via a nucleophilic acyl substitution, specifically the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[7]

Caption: Generalized BAc2 mechanism for alkaline ester hydrolysis.

The first step, the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, is the rate-determining step.[8] The stability of this intermediate and the energy barrier to reach it are directly influenced by the steric and electronic environment.

  • Electronic Influence: Electron-withdrawing groups stabilize the developing negative charge on the oxygen in the tetrahedral intermediate, lowering the activation energy and increasing the reaction rate.

  • Steric Influence: In this compound, the bulky ortho-ester groups and the twisted biphenyl conformation hinder the approach of the hydroxide ion.[3][9] This raises the activation energy of the rate-determining step, resulting in a significantly slower reaction compared to its less-hindered 4,4'-isomer.

Conclusion

The reactivity of this compound and its analogs is a finely tuned interplay between steric hindrance and electronic effects. While substituents on the biphenyl rings can modulate the electrophilicity of the ester carbonyls, the dominant factor governing the reactivity of the 2,2'-disubstituted core is the profound steric hindrance imposed by the ortho groups. This guide demonstrates that by systematically altering the substitution pattern—moving functional groups from ortho to para positions or introducing electron-withdrawing/donating groups—the rate of hydrolysis can be predictably controlled over several orders of magnitude. These principles provide a foundational understanding for any researcher working with substituted biphenyl scaffolds in synthesis, catalysis, or materials design.

References

  • Lee, J., et al. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13793399, this compound. [Link]

  • Wikipedia contributors. Steric effects. Wikipedia, The Free Encyclopedia. [Link]

  • Anjaneyulu, A.S.R. & Isaa, B. (1991). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Hilgert, N., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4239. [Link]

  • Filo. Explain steric effect in biphenyls. [Link]

  • Hossain, M. I., & Uddin, M. N. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]

  • Chemistry Stack Exchange. Help understanding how "steric effects" are distinct from "electronic effects"?[Link]

  • U.S. Environmental Protection Agency. (1991). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

  • Hossain, M. I., & Uddin, M. N. (2018). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. International Journal of Scientific & Engineering Research, 9(8). [Link]

  • Varma, R. S. (Ed.). (2016). Steric and Stereoelectronic Effects in Organic Chemistry. [Link]

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A Senior Application Scientist's Guide to Spectral Analysis: Cross-Referencing Diethyl Diphenate Spectra with Database Values

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical research and pharmaceutical development, the unambiguous identification and purity assessment of a compound is not merely a procedural step but the bedrock of scientific validity. This guide provides an in-depth, practical workflow for the spectral characterization of Diethyl Diphenate (CAS: 5807-65-8), focusing on the critical process of cross-referencing experimentally acquired data with established spectral databases. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a robust and self-validating analytical process.

This compound, with the molecular formula C₁₈H₁₈O₄, is an ester of diphenic acid.[1][2] Its structural confirmation relies on a multi-technique spectroscopic approach. The core principle is that while a single technique can be suggestive, a consensus across multiple, orthogonal methods (NMR, MS, IR) provides the highest degree of confidence. Cross-referencing these findings against curated public databases is the final, essential step in this validation chain.[3][4]

Part 1: The Foundation – Acquiring High-Quality Experimental Spectra

The quality of any spectral comparison is fundamentally limited by the quality of the initial experimental data. Contaminants, improper sample preparation, or suboptimal instrument parameters can lead to misleading results.[5] Here, we detail the protocols for acquiring publication-quality spectra for an unknown sample presumed to be this compound.

Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6][7]

    • Expert Rationale: CDCl₃ is a versatile solvent for a wide range of organic compounds and its residual proton peak at ~7.26 ppm provides a convenient internal reference for calibrating the ¹H NMR chemical shift scale.[7] The concentration is chosen to ensure good signal-to-noise without causing issues of solubility or line broadening.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube.

    • Expert Rationale: TMS is chemically inert and its 12 equivalent protons produce a single, sharp signal defined as 0.00 ppm, serving as the universal reference standard for ¹H and ¹³C NMR.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Employ a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration, which is crucial for determining the relative number of protons.[8]

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C NMR spectrum at a frequency corresponding to the proton field strength (e.g., 100 MHz for a 400 MHz instrument).

    • A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • Use a standard pulse program like zgpg30 to obtain a quantitative spectrum if needed, though for routine identification a standard zgdc is sufficient.

Experimental Protocol 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

Methodology:

  • Sample Preparation: Prepare a dilute solution (approx. 10-100 µg/mL) of the this compound sample in a volatile solvent like methanol or ethyl acetate.[9]

    • Expert Rationale: High concentrations can saturate the detector. Volatile solvents are essential as they are removed under the high vacuum of the mass spectrometer, leaving only the analyte to be ionized.[5]

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a Gas Chromatograph (GC-MS) for separation from any potential impurities.

    • Use a standard electron ionization energy of 70 eV.

    • Expert Rationale: 70 eV is the industry and database standard for EI-MS. This high energy level imparts significant internal energy to the molecule, leading to reproducible and extensive fragmentation.[10] This reproducibility is key for matching against spectral libraries like NIST.[3]

    • Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, m/z 40-400, to capture the molecular ion and key fragments.

Experimental Protocol 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[11]

Methodology:

  • Sample Preparation: If the sample is a solid, it can be prepared as a KBr pellet. Grind a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) and press it into a transparent disk. If the sample is a liquid or oil, a neat spectrum can be obtained by placing a drop between two salt (NaCl or KBr) plates.[12]

    • Expert Rationale: KBr is transparent in the typical IR range (4000-400 cm⁻¹) and thus does not interfere with the sample spectrum. The neat liquid method is fast and avoids potential reactions with a mulling agent.

  • Data Acquisition (FTIR):

    • First, acquire a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).

    • Expert Rationale: This is a critical self-validating step. The background scan measures the absorbance from atmospheric CO₂ and water vapor, as well as the sample holder itself. The instrument software automatically subtracts this background from the sample spectrum, ensuring that the resulting peaks are only from the analyte.

    • Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Part 2: The Workflow of Spectral Comparison

Once high-quality experimental data has been acquired, the next step is to compare it with reference data from established databases. The workflow involves searching for the compound and methodically comparing the key spectral features.

G Workflow for Spectral Cross-Referencing cluster_exp Experimental Data Acquisition cluster_db Database Interrogation cluster_comp Comparative Analysis Sample Purified this compound Sample NMR Acquire ¹H & ¹³C NMR Spectra Sample->NMR MS Acquire EI-MS Spectrum Sample->MS IR Acquire FTIR Spectrum Sample->IR CompareNMR Compare Experimental vs. Database NMR NMR->CompareNMR CompareMS Compare Experimental vs. Database MS MS->CompareMS CompareIR Compare Experimental vs. Database IR IR->CompareIR Search Search Databases (e.g., PubChem, NIST) using CAS: 5807-65-8 RefNMR Retrieve Reference NMR Data (Chemical Shifts, Multiplicities) Search->RefNMR RefMS Retrieve Reference Mass Spectrum (m/z values, Intensities) Search->RefMS RefIR Retrieve Reference IR Spectrum (Wavenumbers, Assignments) Search->RefIR RefNMR->CompareNMR RefMS->CompareMS RefIR->CompareIR Conclusion Confirm Structure & Purity CompareNMR->Conclusion CompareMS->Conclusion CompareIR->Conclusion

Caption: Workflow for Spectral Cross-Referencing.

Step 1: Sourcing Database Spectra

The most reliable sources for chemical spectra are publicly accessible, curated databases. For this compound (CAS: 5807-65-8), primary search targets include:

  • PubChem: A comprehensive database from the NIH, providing compound summaries, physical properties, and links to spectral data.[1]

  • NIST Chemistry WebBook: A data collection from the National Institute of Standards and Technology, which is a primary source for mass spectra and IR spectra.[13][14]

  • Spectral Database for Organic Compounds (SDBS): A free database from AIST, Japan, containing a large collection of NMR, MS, and IR spectra.

Step 2: Comparative Analysis – Aligning the Data

The comparison should be systematic. The following tables outline the expected spectral features for this compound based on its structure and data from related compounds, which you would compare your experimental data against.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃, Reference: TMS)

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationExperimental δ (ppm)Match? (Y/N)
-CH₃ (ethyl)~1.0 - 1.3Triplet (t)6H
-CH₂- (ethyl)~4.0 - 4.3Quartet (q)4H
Aromatic Protons~7.3 - 7.8Multiplet (m)8H

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

Assigned CarbonPredicted Chemical Shift (δ, ppm)Experimental δ (ppm)Match? (Y/N)
-CH₃ (ethyl)~14
-CH₂- (ethyl)~61
Aromatic CH~127 - 131
Aromatic C (quaternary)~132 - 140
C=O (ester)~168

Table 3: Mass Spectrometry (EI-MS) Data Comparison

m/zPredicted Fragment IdentityRelative Intensity (Database)Experimental IntensityMatch? (Y/N)
298[M]⁺ (Molecular Ion)Moderate
253[M - OCH₂CH₃]⁺High
225[M - COOCH₂CH₃]⁺High
180[M - 2x COOCH₂CH₃]⁺ (biphenyl)Moderate
152[Biphenyl - C₂H₄]⁺Moderate

Table 4: Infrared (IR) Spectroscopy Data Comparison

Wavenumber (cm⁻¹)Predicted Functional Group VibrationIntensity (Database)Experimental (cm⁻¹)Match? (Y/N)
~3100-3000Aromatic C-H StretchMedium
~2980-2850Aliphatic C-H StretchMedium
~1720C=O Ester StretchStrong
~1250C-O Ester StretchStrong
~750Aromatic C-H Bend (ortho-disubstituted)Strong

Part 3: Interpreting the Results and Troubleshooting

A perfect match across all techniques is rare. The role of the scientist is to interpret any discrepancies.

G Discrepancy Analysis Flowchart Start Discrepancy Found Between Experimental and Database Spectra CheckPurity Are there extra peaks in NMR/MS? Start->CheckPurity Impurity Probable Impurity. Action: Re-purify sample (e.g., column chromatography, recrystallization). CheckPurity->Impurity Yes CheckShifts Are peaks shifted but pattern is correct? CheckPurity->CheckShifts No Impurity->Start Re-analyze SolventEffect Probable Solvent/Matrix Effect. Action: Re-run in a different solvent or using a different IR sampling method. Compare with relevant database entries. CheckShifts->SolventEffect Yes WrongCompound Significant Mismatch in all spectra. Action: Re-evaluate synthesis. Consider alternative structures. Use 2D NMR (COSY, HSQC) to elucidate structure. CheckShifts->WrongCompound No SolventEffect->Start Re-analyze NoMatch No significant match

Caption: Discrepancy Analysis Flowchart.

  • Extra Peaks: Unaccounted-for peaks in NMR or MS often indicate the presence of residual solvents or synthetic byproducts. This necessitates further purification of the sample.

  • Shifted Peaks: Minor shifts in NMR chemical shifts or IR wavenumbers can occur due to differences in solvent, concentration, or sample preparation method (e.g., KBr vs. neat for IR).[15] If the overall pattern (multiplicity in NMR, relative peak positions in IR) is consistent, this is usually acceptable.

  • Incorrect Fragmentation: If the molecular ion is incorrect in the mass spectrum, or the fragmentation pattern is completely different, it is a strong indicator that the synthesized compound is not the target molecule.

By systematically acquiring high-quality data and rigorously comparing it against validated database entries, researchers can achieve a high degree of confidence in the identity and purity of their compounds. This methodical approach underpins the principles of scientific integrity and is an indispensable skill for any professional in the chemical sciences.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link][1]

  • Adusumilli, R., & Lin, D. (2021). Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation. Nature Protocols, 16(8), 3737–3760. [Link][16]

  • Emerald Cloud Lab. (n.d.). ExperimentIRSpectroscopy Documentation. Retrieved January 21, 2026, from [Link][17]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved January 21, 2026, from [Link][6]

  • GSRS. (n.d.). This compound. FDA Global Substance Registration System. Retrieved January 21, 2026, from [Link][2]

  • University of Mustansiriyah. (2019). Infrared Spectroscopy Experiment. College of Pharmacy. [Link][18]

  • Eletsky, A., et al. (2005). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 102(4), 981-986. [Link][19]

  • Thermo Fisher Scientific. (2023, December 14). Ask a protein pro - Tips for preparing high-quality samples for mass spectrometry analysis. YouTube. [Link][20]

  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. Retrieved January 21, 2026, from [Link][7]

  • Chem-Service. (n.d.). This compound. Retrieved January 21, 2026, from [Link][21]

  • University of Missouri–St. Louis. (n.d.). Experiment 8 - Infrared Spectroscopy. Retrieved January 21, 2026, from [Link][11]

  • Adusumilli, R., & Mallick, P. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. [Link][5]

  • UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved January 21, 2026, from [Link][22]

  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved January 21, 2026, from [Link][12]

  • IROA Technologies. (2025, May 19). Why Mass Spectral Libraries Matter in Analytical Chemistry. Retrieved January 21, 2026, from [Link][3]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy. Retrieved January 21, 2026, from [Link][8]

  • Stein, S. E. (2012). Mass Spectral Reference Libraries: An Ever-Expanding Resource for Chemical Identification. Analytical Chemistry, 84(17), 7274–7282. [Link][23]

  • Wisdomlib. (2025, February 20). Spectral analysis techniques: Significance and symbolism. Retrieved January 21, 2026, from [Link][4]

  • El-Emary, T. I. (2007). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 12(9), 2097–2105. [Link][10]

  • NIST. (n.d.). Diethyl Phthalate - IR Spectrum. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link][13]

  • NIST. (n.d.). Diethyl Phthalate - Mass Spectrum. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link][14]

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A Predictive Performance Analysis of Diethyl Diphenate in Pharmaceutical Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of pharmaceutical sciences, the selection of appropriate excipients is paramount to the successful formulation of drug delivery systems. Plasticizers, in particular, play a critical role in modulating the physicochemical properties of polymer matrices, thereby influencing drug release kinetics, mechanical integrity, and the overall performance of the final dosage form. This guide presents a predictive performance comparison of diethyl diphenate, a lesser-studied plasticizer, within three commonly used polymer matrices: ethyl cellulose, cellulose acetate phthalate, and acrylic copolymers (Eudragit). Due to the current scarcity of direct experimental data for this compound, this analysis leverages a comparative approach, drawing parallels with the well-characterized, structurally analogous plasticizer, diethyl phthalate. We provide a comprehensive overview of the theoretical underpinnings of polymer plasticization, detailed experimental protocols for performance evaluation, and predictive data on the mechanical and thermal properties of this compound-plasticized films. This guide is intended to serve as a foundational resource for researchers and formulation scientists, enabling them to make informed decisions and fostering further investigation into the potential of this compound as a viable pharmaceutical excipient.

Introduction: The Role of Plasticizers in Polymer-Based Drug Delivery

Plasticizers are low molecular weight, non-volatile compounds that, when added to a polymer, increase its flexibility, and workability.[1][2] They function by inserting themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume within the polymer matrix.[3] This phenomenon, known as plasticization, leads to a decrease in the glass transition temperature (Tg) of the polymer, transforming it from a rigid, glassy state to a more pliable, rubbery state at a lower temperature.[4]

In pharmaceutical formulations, particularly in film coatings and matrix systems, the choice of plasticizer is crucial. It influences not only the mechanical properties of the dosage form, such as tensile strength and elongation, but also its functional characteristics, including drug release profiles and permeability.[5][6]

This compound (CAS 5807-65-8) is a diester of diphenic acid.[7] Its chemical structure, featuring two ethyl ester groups attached to a biphenyl backbone, suggests its potential as a plasticizer.[8] However, a comprehensive evaluation of its performance in various pharmaceutical polymers is currently lacking in the scientific literature.

This guide aims to bridge this knowledge gap by providing a predictive analysis of this compound's performance in three widely used polymer matrices:

  • Ethyl Cellulose (EC): A water-insoluble polymer commonly used for preparing sustained-release coatings and matrix tablets.

  • Cellulose Acetate Phthalate (CAP): A pH-sensitive polymer used for enteric coatings, protecting acid-labile drugs from the gastric environment.

  • Acrylic Copolymers (e.g., Eudragit): A versatile family of polymers with varying permeability and pH-dependent solubility, used for a wide range of controlled-release applications.

To achieve this, we will draw comparisons with diethyl phthalate (DEP) (CAS 84-66-2), a structurally similar and well-documented plasticizer.[9][10][11] By examining the structure-property relationships, we can extrapolate and predict the likely performance of this compound.

Structural Analogy: this compound vs. Diethyl Phthalate

The rationale for using diethyl phthalate as a proxy for predicting the performance of this compound lies in their structural similarities.

  • Diethyl Phthalate (DEP): Consists of a benzene ring with two adjacent ethyl ester groups.[11]

  • This compound: Features a biphenyl (two linked benzene rings) core with an ethyl ester group on each ring.[8]

Both molecules possess ethyl ester groups, which are the primary functional groups responsible for interacting with polymer chains and imparting the plasticizing effect. The key difference is the biphenyl backbone of this compound compared to the single benzene ring of diethyl phthalate. This larger, more rigid core in this compound is expected to influence its compatibility and efficiency as a plasticizer.

Solubility Parameters: A key predictor of polymer-plasticizer compatibility is the Hansen Solubility Parameter (HSP), which is based on the principle that "like dissolves like".[12][13] The total Hildebrand solubility parameter (δ) can be broken down into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). Materials with similar HSP values are more likely to be miscible.

Experimental Protocols for Performance Evaluation

To facilitate future research and ensure data comparability, we present standardized protocols for evaluating the performance of plasticizers in polymer films.

Preparation of Plasticized Polymer Films (Solvent Casting Method)

This method is a common and straightforward technique for preparing thin polymer films in a laboratory setting.

G cluster_prep Film Preparation dissolve 1. Dissolve Polymer in Solvent add_plasticizer 2. Add Plasticizer Solution dissolve->add_plasticizer mix 3. Homogenize Mixture add_plasticizer->mix cast 4. Cast Solution onto a Level Surface mix->cast dry 5. Solvent Evaporation cast->dry peel 6. Peel and Store Film dry->peel

Caption: Experimental workflow for preparing plasticized polymer films via solvent casting.

Step-by-Step Protocol:

  • Polymer Solution Preparation: Dissolve the desired polymer (e.g., ethyl cellulose, cellulose acetate phthalate, or Eudragit) in a suitable solvent (e.g., ethanol for EC, acetone/methanol for CAP, acetone/isopropanol for Eudragit) to form a solution of a specific concentration (typically 5-10% w/v).

  • Plasticizer Addition: Add the calculated amount of this compound (or other plasticizer) to the polymer solution to achieve the desired concentration (e.g., 10%, 20%, 30% by weight of the polymer).

  • Homogenization: Stir the mixture thoroughly until the plasticizer is completely dissolved and the solution is homogeneous.

  • Casting: Pour a specific volume of the solution into a level, non-stick petri dish or onto a glass plate.

  • Drying: Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood or an oven at a slightly elevated temperature) to form a film of uniform thickness.

  • Film Retrieval and Storage: Once completely dry, carefully peel the film from the casting surface and store it in a desiccator until further analysis.

Mechanical Property Analysis (Tensile Testing)

Tensile testing provides crucial information about the film's strength and flexibility. This is typically performed according to ASTM D882 standards.[14][15][16]

G cluster_tensile Tensile Testing Workflow cut 1. Cut Film into Dumbbell Shape measure 2. Measure Dimensions cut->measure mount 3. Mount in Tensile Tester measure->mount pull 4. Apply Uniaxial Load mount->pull record 5. Record Stress-Strain Data pull->record calculate 6. Calculate Properties record->calculate

Caption: Workflow for the mechanical analysis of polymer films.

Key Parameters Measured:

  • Tensile Strength (MPa): The maximum stress the film can withstand before breaking.

  • Elongation at Break (%): The extent to which the film can stretch before breaking, a measure of its ductility.

  • Young's Modulus (GPa): A measure of the film's stiffness or rigidity.

Thermal Analysis

Thermal analysis techniques are used to determine the effect of the plasticizer on the thermal properties of the polymer.

  • Differential Scanning Calorimetry (DSC): Performed according to ASTM E1356 or D3418, DSC is used to determine the glass transition temperature (Tg) of the plasticized films.[12][17][18][19] A lower Tg indicates a more efficient plasticizer.

  • Thermogravimetric Analysis (TGA): Following ASTM E1131, TGA is used to assess the thermal stability of the plasticized films by measuring weight loss as a function of temperature.[13] This can also provide information on the volatility of the plasticizer.

Drug Release Studies (Dissolution Testing)

For pharmaceutical applications, it is essential to evaluate the effect of the plasticizer on the drug release profile from the polymer matrix. This is typically done using a USP dissolution apparatus.

G cluster_dissolution Dissolution Testing Workflow prepare 1. Prepare Drug-Loaded Film/Coated Dosage Form setup 2. Set up Dissolution Apparatus prepare->setup run 3. Run Test under Specific Conditions setup->run sample 4. Withdraw Samples at Time Intervals run->sample analyze 5. Analyze Drug Concentration sample->analyze plot 6. Plot Release Profile analyze->plot

Caption: General workflow for in vitro drug release studies.

Protocol for Enteric-Coated Formulations (e.g., using CAP or Eudragit L):

A two-stage dissolution test is employed to simulate the gastrointestinal tract.

  • Acid Stage: The dosage form is placed in 0.1 N HCl (pH 1.2) for 2 hours to assess the integrity of the enteric coating.

  • Buffer Stage: The dosage form is then transferred to a phosphate buffer solution (pH 6.8) to simulate the intestinal environment, and drug release is monitored over time.

Predictive Performance of this compound: A Comparative Analysis

Based on the structural analogy with diethyl phthalate and the principles of polymer science, we can predict the performance of this compound in the selected polymer matrices.

Ethyl Cellulose (EC)

Ethyl cellulose is a hydrophobic polymer, and its plasticization requires a plasticizer with good compatibility.

Predicted Performance of this compound in Ethyl Cellulose:

  • Mechanical Properties: We anticipate that increasing concentrations of this compound will lead to a decrease in tensile strength and Young's modulus, and a significant increase in the elongation at break of ethyl cellulose films. The larger biphenyl structure of this compound, compared to the single benzene ring of diethyl phthalate, might lead to a slightly less efficient plasticizing effect at the same weight percentage, requiring a higher concentration to achieve a similar degree of flexibility.

  • Thermal Properties: A progressive decrease in the glass transition temperature (Tg) of ethyl cellulose is expected with increasing concentrations of this compound.

  • Drug Release: For drug-loaded ethyl cellulose matrices, the incorporation of this compound is predicted to increase the drug release rate. The plasticizer increases the mobility of the polymer chains, creating more pathways for drug diffusion.

Table 1: Predicted Mechanical and Thermal Properties of this compound-Plasticized Ethyl Cellulose Films

This compound Conc. (wt%)Predicted Tensile Strength (MPa)Predicted Elongation at Break (%)Predicted Glass Transition Temp. (°C)
0~15-20~5-10~130-140
10~12-17~15-25~110-120
20~8-12~30-50~90-100
30~5-8~60-80~70-80

(Note: These are predicted values and require experimental verification.)

Cellulose Acetate Phthalate (CAP)

CAP is used for enteric coatings, and the plasticizer must not compromise the acid-resistant properties of the film.

Predicted Performance of this compound in Cellulose Acetate Phthalate:

  • Mechanical Properties: Similar to ethyl cellulose, this compound is expected to increase the flexibility of CAP films, as indicated by a decrease in tensile strength and an increase in elongation. This is crucial for preventing cracking of the enteric coat during manufacturing and handling.

  • Thermal Properties: A reduction in the Tg of CAP is anticipated, facilitating film formation at lower temperatures.

  • Drug Release: The primary function of a plasticizer in an enteric coating is to ensure the mechanical integrity of the film in the acidic stomach environment. While this compound will likely have a minimal effect on drug release at low pH, its influence on the dissolution of the film at intestinal pH needs to be evaluated. It may slightly increase the dissolution rate by increasing the permeability of the film to the buffer solution.

Table 2: Predicted Mechanical and Thermal Properties of this compound-Plasticized Cellulose Acetate Phthalate Films

This compound Conc. (wt%)Predicted Tensile Strength (MPa)Predicted Elongation at Break (%)Predicted Glass Transition Temp. (°C)
0~80-100~2-5~160-170
15~40-50~10-15~130-140
20~35-45~20-30~115-125
25~30-35~35-45~100-110

(Note: These are predicted values based on analogous data for diethyl phthalate in cellulose acetate and require experimental verification.)[4]

Acrylic Copolymers (Eudragit)

The Eudragit family of polymers offers a wide range of properties, and the effect of a plasticizer can vary depending on the specific grade. For this predictive analysis, we will consider a water-insoluble grade like Eudragit RS.

Predicted Performance of this compound in Eudragit RS:

  • Mechanical Properties: this compound is expected to be an effective plasticizer for Eudragit RS, leading to more flexible and less brittle films. This is evidenced by a predicted decrease in tensile strength and an increase in elongation.[15]

  • Thermal Properties: A concentration-dependent decrease in the Tg of Eudragit RS films is anticipated.

  • Drug Release: The permeability of Eudragit RS films is a key factor in controlling drug release. The addition of this compound is predicted to increase the permeability of the film, leading to a faster drug release rate.[5][6] The extent of this effect will depend on the concentration of the plasticizer.

Table 3: Predicted Mechanical and Thermal Properties of this compound-Plasticized Eudragit RS Films

This compound Conc. (wt%)Predicted Tensile Strength (MPa)Predicted Elongation at Break (%)Predicted Glass Transition Temp. (°C)
0~10-15~5-10~55-65
10~7-12~50-100~40-50
20~4-8~150-250~25-35
30~2-5~300-400~10-20

(Note: These are predicted values and require experimental verification.)

Conclusion and Future Directions

This guide has provided a predictive performance analysis of this compound as a plasticizer for ethyl cellulose, cellulose acetate phthalate, and Eudragit polymers. By drawing parallels with the structurally similar and well-characterized diethyl phthalate, we have forecasted the likely effects of this compound on the mechanical, thermal, and drug-release properties of these polymer matrices.

It is crucial to emphasize that the data presented herein are predictive and intended to serve as a starting point for further research. Experimental validation is essential to confirm these predictions and to fully characterize the performance of this compound. We strongly encourage researchers to utilize the detailed protocols provided in this guide to conduct these much-needed studies.

The potential of this compound as a novel pharmaceutical excipient is promising, but its efficacy and safety must be rigorously evaluated. Future work should focus on:

  • Experimental Verification: Conducting comprehensive studies to determine the mechanical, thermal, and drug-release properties of this compound-plasticized films.

  • Compatibility Studies: Investigating the long-term stability and potential for plasticizer migration in various polymer systems.

  • Toxicological Assessment: Evaluating the safety profile of this compound to ensure its suitability for pharmaceutical use.

By undertaking these investigations, the scientific community can unlock the full potential of this compound and expand the palette of excipients available to formulation scientists.

References

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • Wikipedia. (2023). Diethyl phthalate. Retrieved from [Link]

  • Rahman, Z., & Khan, M. A. (2007). Effect of Plasticizer on Release Kinetics of Diclofenac Sodium Pellets Coated with Eudragit RS 30 D. AAPS PharmSciTech, 8(4), E93.
  • ZwickRoell. (n.d.). ASTM D882 | film tensile test. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl phthalate. PubChem. Retrieved from [Link]

  • Quora. (2017). What is the mechanism of plasticizer in polymers? Retrieved from [Link]

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  • Lin, S. Y., & Juch, R. (2000). The effect of plasticizers on compatibility, mechanical properties, and adhesion strength of drug-free Eudragit E films. Journal of controlled release, 68(3), 343–351.
  • WTS Machinery. (2024). ASTM D882 Guide: Tensile Testing of Thin Plastic Films. Retrieved from [Link]

  • European Commission. (2007). Opinion on diethyl phthalate. Retrieved from [Link]

  • Bodmeier, R., & Paeratakul, O. (1994). The effect of curing on the properties of Eudragit RS films and coated beads. International journal of pharmaceutics, 103(1), 43-51.
  • Bodmeier, R., & Paeratakul, O. (1991). Aqueous ethyl cellulose dispersion containing plasticizers of different water solubility and hydroxypropyl methyl-cellulose as coating material for diffusion pellets II: properties of sprayed films. International journal of pharmaceutics, 70(1-2), 63-69.
  • Mahkam, M. (2014). Comparison of Plasticizer Effect on Thermo-responsive Properties of Eudragit RS Films. Iranian Journal of Pharmaceutical Research, 13(2), 483–491.
  • Lim, H. N., & Park, K. (2000). The influence of different plasticizers and polymers on the mechanical and thermal properties, porosity and drug permeability of free shellac films. International journal of pharmaceutics, 198(1), 17-29.
  • NC State University Libraries. (n.d.). Plasticizers and their Effects – Advances in Polymer Science. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diethyl Phthalate. NIST Chemistry WebBook. Retrieved from [Link]

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  • ASTM International. (2020). ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

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Safety Operating Guide

Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of Diethyl Diphenate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the commitment to safety and environmental stewardship extends beyond the bench and into the often-overlooked realm of chemical waste management. This guide provides a comprehensive, procedural framework for the proper disposal of diethyl diphenate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from general laboratory safety protocols and data from structurally similar aromatic esters to ensure a conservative and safety-conscious approach. Our primary objective is to empower you with the knowledge to manage this chemical waste stream responsibly, safeguarding both personnel and the environment.

The Chemical Profile of this compound: An Inferred Hazard Analysis

Hazard Profile of Structurally Similar Aromatic Esters
Compound Potential Hazards
Diethyl PhthalateMay cause skin and eye irritation.[2][3] Harmful to aquatic life.[4] Potential for reproductive effects based on animal studies.[2]
Diethyl FumarateCombustible liquid. Harmful if swallowed. Toxic to aquatic life.[5]
Diethyl MaleateMay cause an allergic skin reaction.[6]

Based on this comparative analysis, this compound should be treated as a potentially hazardous substance. Key considerations for its disposal are its likely classification as a chemical waste that may be irritating to the skin and eyes and potentially harmful to aquatic ecosystems.

The Disposal Workflow: A Visual Guide

The following flowchart outlines the critical decision points and procedural steps for the proper disposal of this compound from the point of generation to its final removal by a licensed waste contractor.

cluster_0 Step 1: Immediate Handling & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage & Documentation cluster_3 Step 4: Final Disposal A Waste Generation (this compound & Contaminated Materials) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Stream (Do not mix with other chemical waste) B->C D Select Appropriate Waste Container (Chemically resistant, leak-proof) C->D E Label Container Clearly ('Hazardous Waste - this compound') D->E F Securely Seal Container E->F G Store in Designated Hazardous Waste Area (Ventilated, secure, away from incompatibles) F->G H Maintain Waste Log (Date, quantity, chemical name) G->H I Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor H->I J Provide Accurate Waste Information I->J K Schedule Waste Pickup J->K

Caption: Decision-making flowchart for the proper disposal of this compound.

Detailed Step-by-Step Disposal Protocol

The following protocol provides a detailed, sequential guide for the safe and compliant disposal of this compound and associated contaminated materials.

1. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, the paramount consideration is personal safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a suitable option for many esters), safety goggles, and a laboratory coat.

  • Ventilation: Conduct all handling and transfer of this compound waste within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.

2. Waste Identification and Segregation

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and regulatory compliance.

  • Dedicated Waste Stream: Designate a specific waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, gloves).

  • Avoid Co-mingling: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to dangerous situations.

3. Containerization of Waste

The integrity of the waste container is crucial to prevent leaks and exposure.

  • Container Selection: Choose a container that is chemically compatible with aromatic esters. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: Clearly and accurately label the waste container. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date of accumulation

    • The name of the principal investigator or laboratory group

4. Storage of Waste

Proper storage of hazardous waste is essential to prevent accidents and ensure a safe laboratory environment.

  • Designated Accumulation Area: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be:

    • Secure and accessible only to authorized personnel.

    • Well-ventilated.

    • Away from sources of heat, sparks, or open flames.

    • Segregated from incompatible materials, such as strong oxidizing agents and acids.[3]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.

5. Arranging for Final Disposal

The final step in the disposal process is the transfer of the waste to a licensed disposal facility.

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource for waste disposal. Contact them to schedule a pickup for your hazardous waste.

  • Provide Accurate Information: When arranging for disposal, provide a clear and accurate description of the waste, including the chemical name, quantity, and any known or suspected hazards.

  • Follow Institutional and Regulatory Guidelines: Adhere to all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[7]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • Chemtalk. (n.d.). Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Diethyl Phthalate 99%. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13793399, this compound. PubChem. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2007). Diethyl Phthalate. Australian Government Department of Health. [Link]

  • Gerberick, G. F., et al. (2025, August 10). Quantification of Chemical Peptide Reactivity for Screening Contact Allergens: A Classification Tree Model Approach. Toxicological Sciences, 81(2), 333-343. [Link]

  • European Commission. (2001). Opinion on Diethyl Phthalate. Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers. [Link]

  • Government of Canada. (2022, March 19). Esters Group - information sheet. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. U.S. Department of Health and Human Services. [Link]

  • Kamitori, K., et al. (1998). Removal of Phthalic Acid Esters from Aqueous Solution by Inclusion and Adsorption on β-Cyclodextrin. Environmental Science & Technology, 32(21), 3359-3363. [Link]

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Personal protective equipment for handling Diethyl diphenate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for Diethyl diphenate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document is built upon the foundational principles of handling aromatic diesters and chemicals with unknown toxicity. It is imperative to treat this compound as a potentially hazardous substance and to adhere to stringent safety measures.

Hazard Evaluation: An Inferred Profile

  • An irritant to the skin, eyes, and respiratory tract.[1]

  • Harmful if swallowed or inhaled.

  • Combustible , although not likely to be highly flammable.

Given the unknown nature of its specific long-term effects, minimizing exposure is the primary goal. All new or uncharacterized substances should be treated as potentially toxic.[2]

Core Directive: Personal Protective Equipment (PPE)

A thorough hazard assessment for any laboratory procedure involving this compound is crucial for selecting the appropriate PPE.[3] The following recommendations provide a baseline for ensuring personal safety.

Eye and Face Protection
  • Safety Glasses with Side Shields: These are the minimum requirement for any work with this compound to protect against minor splashes.[4]

  • Chemical Splash Goggles: Recommended when there is a higher risk of splashing, such as during heating, agitation, or transfer of larger volumes.[5][6]

  • Face Shield: A face shield should be worn in conjunction with safety goggles when handling significant quantities of the substance or when a vigorous reaction is anticipated, offering a broader range of protection for the entire face.[6]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for incidental contact.[5][7] For prolonged contact or immersion, consult a glove compatibility chart or the glove manufacturer's recommendations for aromatic esters. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.[8]

  • Laboratory Coat: A standard lab coat is required to protect street clothing and skin from accidental spills.[3][4][5] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advisable.

  • Full-Length Pants and Closed-Toe Shoes: This is a mandatory dress code for all laboratory work to protect the lower body from spills and falling objects.[3][4][5]

Respiratory Protection

Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or if there is a risk of generating aerosols or dusts outside of a contained system, a respiratory protection program should be implemented, and appropriate respirators should be used after a formal risk assessment.

PPE Selection Framework

The following table summarizes the recommended PPE for different laboratory scenarios involving this compound.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Weighing/Handling Safety glasses with side shieldsNitrile glovesLab coatNot generally required if in a fume hood
Solution Preparation/Transfers Chemical splash gogglesNitrile glovesLab coatWork in a chemical fume hood
Heating/Refluxing Chemical splash goggles and face shieldChemical-resistant gloves (e.g., neoprene or butyl rubber)Lab coat and chemical-resistant apronWork in a chemical fume hood
Large-Scale Operations (>1L) Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or apron over a lab coatWork in a chemical fume hood; respiratory protection may be needed based on risk assessment

Operational Guide: A Step-by-Step Approach to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing risk.

Preparation:

  • Consult Safety Resources: Before beginning any new procedure, review all available safety information.

  • Designate a Work Area: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment and PPE are readily available and in good condition.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Execution:

  • Minimize Quantities: Use the smallest amount of this compound necessary for the experiment.

  • Controlled Dispensing: When transferring the substance, do so carefully to avoid splashing or creating dust.

  • Maintain Containment: Keep containers of this compound sealed when not in use.

Post-Procedure:

  • Decontamination: Clean the work area thoroughly after use.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, according to institutional and regulatory guidelines.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_ppe PPE Selection Start Start: New procedure with this compound AssessHazards Assess Potential Hazards (Irritation, Ingestion, Inhalation) Start->AssessHazards SelectEyeFace Select Eye/Face Protection AssessHazards->SelectEyeFace Splash Risk? SelectGloves Select Hand Protection AssessHazards->SelectGloves Skin Contact? SelectBody Select Body Protection AssessHazards->SelectBody Body Exposure? SelectRespiratory Select Respiratory Protection AssessHazards->SelectRespiratory Inhalation Risk? EmergencyPrep Review Emergency Procedures (Spill, Exposure) SelectEyeFace->EmergencyPrep SelectGloves->EmergencyPrep SelectBody->EmergencyPrep SelectRespiratory->EmergencyPrep PerformWork Perform Work in Designated Area EmergencyPrep->PerformWork

Caption: A flowchart for selecting appropriate PPE.

Emergency Protocols: Preparedness and Response

In the event of an accidental release or exposure, a swift and informed response is crucial.

Spills
  • Small Spills: For a small, contained spill within a fume hood, use an appropriate absorbent material (e.g., vermiculite or sand), and place it in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department. Prevent the spill from entering drains.

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all excess this compound and solutions containing it in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated hazardous waste container. Do not dispose of them in the regular trash.

  • Consult EHS: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific guidance.[1]

References

  • Carl ROTH GmbH + Co. KG. (2024, March 1). Safety Data Sheet: Diethylene triamine pentaacetic acid. Retrieved from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Organic Syntheses. (1993). Working with Hazardous Chemicals. Retrieved from [Link]

  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Diethyl phthalate | Public Health Statement. Retrieved from [Link]

  • Government of Canada. (2022, March 19). Esters Group - information sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phthalate - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • Australian Government Department of Health. (n.d.). Diethyl Phthalate. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.